Contignasterol
Description
Structure
3D Structure
Properties
CAS No. |
137571-30-3 |
|---|---|
Molecular Formula |
C29H48O7 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20+,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1 |
InChI Key |
IRHVLQMEQPABHG-QUZWXNHXSA-N |
SMILES |
CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C |
Isomeric SMILES |
C[C@H]([C@H]1C[C@@H](CC(O1)O)C(C)C)[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H]([C@@H]5O)O)C)O)O)C |
Canonical SMILES |
CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C |
Synonyms |
contignasterol |
Origin of Product |
United States |
Foundational & Exploratory
Contignasterol: A Deep Dive into its Chemical Architecture and Biological Frontiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Contignasterol, a highly oxygenated marine steroid, presents a unique and complex chemical structure that has garnered significant interest within the scientific community. Isolated from the marine sponge Petrosia contignata, this natural product exhibits a range of promising biological activities, including potent anti-inflammatory and anti-allergic effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes its key biological activities with available quantitative data, details relevant experimental protocols, and visualizes its potential signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure of this compound
This compound (C₂₉H₄₈O₇) is a polyhydroxylated steroid characterized by several unique structural features that distinguish it from other known sterols.[1][2] Its molecular framework is a cholestane (B1235564) skeleton, but with a notable and "unnatural" 14β-proton configuration, a feature rarely observed in naturally occurring steroids.[3]
The key functionalities defining the intricate architecture of this compound include:
-
Hydroxylation Pattern: It possesses a dense arrangement of hydroxyl groups at positions 3α, 4β, 6α, and 7β.[2]
-
15-Ketone Functionality: A ketone group is present at the C-15 position of the steroid nucleus.[2]
-
Cyclic Hemiacetal Side Chain: A distinctive feature is the cyclic hemiacetal functionality in its side chain. This is formed between a hydroxyl group at C-22 and an ethanal substituent at C-24.[2][3]
This compound exists as a mixture of R and S stereoisomers at the C-29 position.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₂₉H₄₈O₇ |
| IUPAC Name | (3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |
| SMILES | C--INVALID-LINK--O)C(C)C">C@H[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3--INVALID-LINK--O)C)O">C@HO)C |
| InChI | InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20+,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1 |
Biological Activities and Quantitative Data
This compound has demonstrated significant potential as a modulator of inflammatory and allergic responses. Its biological activities have been evaluated in various in vitro and in vivo models.
Table 2: Summary of this compound's Biological Activities
| Biological Activity | Assay/Model | Key Findings | Quantitative Data |
| Anti-allergic | Inhibition of histamine (B1213489) release from human leukocytes | Inhibited anti-human IgE-induced histamine release. | 30-40% inhibition at 50 µg/mL |
| Inhibition of histamine release from rat peritoneal mast cells | Dose-dependent inhibition of anti-IgE-induced histamine release. | IC₅₀ value not explicitly stated in the provided results. | |
| Allergen-induced bronchoconstriction in guinea pig trachea | Inhibited ovalbumin-induced contractions. | 47% inhibition at 10 µM | |
| Anti-inflammatory | Inhibition of ROS and NO production in RAW 264.7 macrophages | Reduced the production of reactive oxygen species and nitric oxide. | Specific IC₅₀ values not provided. |
| TRPV1 Antagonism | Inhibition of capsaicin- and anandamide-induced TRPV1 channel response in HEK293 cells | Blocked the response of the transient receptor potential vanilloid 1 (TRPV1) channel. | 100% inhibition at 50 µM; 50% blockage at 5 µM. A precise IC₅₀ is not available in the provided results. |
| Cardiovascular | Inhibition of platelet aggregation | Inhibited platelet aggregation induced by platelet-activating factor (PAF) and collagen. | Specific IC₅₀ values not provided. |
Potential Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade. While the precise mechanisms are still under investigation, preliminary evidence suggests the involvement of the NF-κB and p38 MAPK pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Inhibition of Histamine Release from Rat Peritoneal Mast Cells
This protocol is based on established methods for measuring histamine release from immunologically challenged mast cells.
Objective: To determine the dose-dependent inhibitory effect of this compound on anti-IgE-induced histamine release from isolated rat peritoneal mast cells.
Materials:
-
Male Wistar rats
-
Anti-IgE antibody
-
This compound
-
Tyrode's buffer
-
o-Phthaldialdehyde (OPT)
-
Perchloric acid
-
Sodium hydroxide
-
Spectrofluorometer
Procedure:
-
Mast Cell Isolation:
-
Euthanize male Wistar rats and collect peritoneal cells by lavage with Tyrode's buffer.
-
Purify mast cells by centrifugation over a suitable density gradient (e.g., Percoll).
-
Wash the purified mast cells and resuspend in Tyrode's buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Inhibition Assay:
-
Pre-incubate aliquots of the mast cell suspension with varying concentrations of this compound or vehicle (control) for 15 minutes at 37°C.
-
Induce histamine release by adding a predetermined optimal concentration of anti-IgE antibody to the cell suspensions.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
-
Histamine Quantification:
-
Collect the supernatant containing the released histamine.
-
To determine total histamine content, lyse a separate aliquot of cells with perchloric acid.
-
Measure histamine concentration in the supernatants and the cell lysate using a spectrofluorometric assay based on the condensation of histamine with o-phthaldialdehyde (OPT).
-
Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample relative to the total histamine content.
-
Determine the percentage inhibition of histamine release by this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Caption: Experimental workflow for histamine release assay.
TRPV1 Antagonist Activity Assay
This protocol describes a cell-based assay to evaluate the antagonistic effect of this compound on the TRPV1 channel.
Objective: To determine the ability of this compound to inhibit agonist-induced activation of the human TRPV1 channel expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Cell culture medium (e.g., DMEM)
-
This compound
-
TRPV1 agonist (e.g., Capsaicin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture hTRPV1-HEK293 cells in appropriate medium supplemented with antibiotics for selection.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate at 37°C for 1 hour to allow for dye uptake and de-esterification.
-
Wash the cells to remove excess dye.
-
-
Antagonist Assay:
-
Add varying concentrations of this compound or vehicle (control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the microplate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a specific concentration of the TRPV1 agonist (e.g., capsaicin, typically at its EC₅₀ or EC₈₀ concentration) to all wells to stimulate the channel.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Determine the percentage inhibition of the agonist-induced response by this compound at each concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: Workflow for the TRPV1 antagonist assay.
Conclusion and Future Directions
This compound stands out as a marine natural product with a remarkable chemical structure and significant therapeutic potential, particularly in the realm of inflammatory and allergic disorders. Its multifaceted biological activities, including the inhibition of histamine release and antagonism of the TRPV1 channel, underscore its promise as a lead compound for drug development. The likely involvement of the NF-κB and p38 MAPK signaling pathways provides a foundation for further mechanistic studies to fully elucidate its mode of action.
Future research should focus on several key areas:
-
Total Synthesis: The development of an efficient and stereoselective total synthesis of this compound and its analogs is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies.
-
Mechanism of Action: In-depth studies are needed to precisely define the molecular targets of this compound within the NF-κB and p38 MAPK pathways and to explore other potential signaling cascades it may modulate.
-
In Vivo Efficacy: Comprehensive in vivo studies in relevant animal models of inflammatory and allergic diseases are necessary to validate the therapeutic potential of this compound.
-
Pharmacokinetics and Safety: A thorough evaluation of the pharmacokinetic properties and toxicological profile of this compound is essential for its advancement as a clinical candidate.
The continued exploration of this compound and its derivatives holds the potential to yield novel and effective therapeutic agents for a range of human diseases.
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0675721B1 - Pharmaceutical compositions comprising this compound compounds - Google Patents [patents.google.com]
- 3. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]
Unveiling Contignasterol: A Technical Guide to its Natural Sources and Isolation from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Contignasterol, a highly oxygenated steroid, has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-asthmatic properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its isolation from marine sponges, and presents detailed experimental protocols for its extraction and purification.
Natural Sources of this compound
This compound was first identified and isolated from the marine sponge Petrosia contignata.[1][3][4][5] Subsequently, it has also been isolated from a closely related species, Neopetrosia cf. rava.[2] Sponges of the genus Neopetrosia are recognized for their production of a diverse array of bioactive metabolites.[2] While other sponges of the order Haplosclerida, such as those from the genus Xestospongia, are known to produce a variety of unique sterols, Petrosia and Neopetrosia species remain the primary confirmed sources of this compound.[2][6][7][8][9]
Table 1: Confirmed Marine Sponge Sources of this compound
| Genus | Species | Location of Collection | Reference |
| Petrosia | contignata | Madang, Papua New Guinea | [1] |
| Neopetrosia | cf. rava | Bismarck Sea | [2] |
Isolation of this compound from Petrosia contignata
The isolation of this compound from its natural source is a multi-step process involving solvent extraction and chromatographic purification. The following sections detail the experimental protocol and the quantitative data associated with a typical isolation procedure.
Caption: Workflow for the isolation of this compound.
The following protocol is based on the methodology described for the isolation of this compound from Petrosia contignata.[1]
1. Sample Preparation and Extraction:
- Frozen specimens of Petrosia contignata are immersed in methanol and allowed to soak at room temperature for 48 hours.
- The methanol is decanted and concentrated in vacuo to yield an aqueous suspension.
- This suspension is then subjected to sequential liquid-liquid extraction, first with hexanes and subsequently with chloroform.
2. Purification:
- The combined chloroform extracts are evaporated in vacuo to yield a solid residue.
- This crude extract is then subjected to size-exclusion chromatography using a Sephadex LH-20 column with a methanol/water mobile phase.
- Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC), again using a methanol/water mobile phase.
- The purified this compound is obtained as colorless crystals.
The following table summarizes the quantitative data from a published isolation of this compound from Petrosia contignata.[1]
Table 2: Quantitative Yields from this compound Isolation
| Parameter | Value |
| Starting Material (wet weight of sponge) | 2.5 kg |
| Chloroform Extract Yield | 2.1 g |
| Final Yield of Pure this compound | 153 mg |
Biological Activity and Potential Signaling Pathways
This compound has demonstrated significant anti-inflammatory and anti-asthmatic properties, inhibiting the release of histamine.[2][10] While the precise molecular mechanisms of action for this compound are not fully elucidated, many phytosterols (B1254722) exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Plausible pathways that may be affected by this compound include the NF-κB and MAPK signaling cascades, which are central regulators of pro-inflammatory gene expression.
Caption: A potential mechanism of anti-inflammatory action.
This diagram illustrates a plausible mechanism where this compound may inhibit cell surface receptors, leading to the downregulation of the MAPK and NF-κB signaling pathways. This, in turn, would reduce the production of pro-inflammatory mediators and ultimately dampen the inflammatory response. It is important to note that further research is required to definitively identify the specific molecular targets and signaling pathways modulated by this compound. The anti-inflammatory effects of other phytosterols have been shown to involve the inhibition of these pathways.[11]
This technical guide provides a comprehensive overview for researchers interested in the natural sourcing and laboratory-scale isolation of this compound. The detailed protocols and quantitative data serve as a valuable resource for natural product chemists and pharmacologists exploring the therapeutic potential of this unique marine-derived steroid.
References
- 1. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 2. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]
- 6. Steroids from sponges: Recent reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testusterol, a new sterol of the sponge species Xestospongia testudinaria from Phu Quoc island, Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 11. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential of Contignasterol: A Technical Guide for Researchers
An In-depth Exploration of the Anti-inflammatory and Antihistaminic Properties of a Marine-Derived Steroid
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of Contignasterol, a highly oxygenated steroid isolated from the marine sponge Neopetrosia cf. rava. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel marine natural products. This compound, also known by its developmental code IZP-94005, has demonstrated significant anti-inflammatory and antiasthmatic properties in preclinical studies.
Core Biological Activities
This compound exhibits a multi-faceted biological profile, primarily characterized by its potent anti-inflammatory and antihistaminic effects. It has also been identified as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While the precise molecular mechanisms are not fully elucidated, in vitro and in vivo studies have consistently demonstrated its ability to modulate key pathways in the inflammatory and allergic response cascades. The development of this compound as an antiasthma drug candidate (IZP-94005) reached Phase II clinical trials, underscoring its therapeutic potential, although its commercialization was ultimately halted.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data on the biological activities of this compound.
Table 1: Anti-inflammatory Activity in RAW 264.7 Macrophages
| Biological Endpoint | Test Concentration | Inducing Agent | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) Production | 0.001 - 1 µM | 1 µg/mL LPS | Dose-dependent inhibition | |
| Reactive Oxygen Species (ROS) Production | 0.001 - 1 µM | 1 µg/mL LPS | Significant reduction | |
| Cell Viability (MTT Assay) | Up to 1 µM | - | No significant toxicity | |
| Cytotoxicity (LDH Assay) | Up to 10 µM | - | No significant increase in LDH release |
Table 2: Antihistaminic Activity in Rat Peritoneal Mast Cells
| Biological Endpoint | Inducing Agent | Effect | Reference |
| Histamine (B1213489) Release | Anti-immunoglobulin E (anti-IgE) | Dose-dependent inhibition | [2] |
Table 3: TRPV1 Channel Inhibition
| Ligand | Ligand Concentration | This compound Concentration | % Inhibition | Reference |
| Capsaicin (B1668287) | 0.3 µM | 50 µM | 100% | |
| Anandamide (B1667382) | 5 µM | 50 µM | 100% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anti-inflammatory Activity in Murine Macrophages (RAW 264.7)
a) Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate multi-well plates. Cells are pre-treated with varying concentrations of this compound (e.g., 0.001, 0.01, 0.1, and 1 µM) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
b) Nitric Oxide (NO) Production Assay (Griess Assay): After the 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
c) Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). After treatment with this compound and LPS, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C. The cells are then washed again with PBS, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
d) Cell Viability (MTT) and Cytotoxicity (LDH) Assays: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm. Cytotoxicity is determined by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
Histamine Release from Rat Peritoneal Mast Cells
a) Isolation of Rat Peritoneal Mast Cells: Peritoneal cells are harvested from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer). Mast cells are then purified from the peritoneal cell suspension, for example, by density gradient centrifugation.
b) Histamine Release Assay: The purified mast cells are resuspended in buffer and sensitized with anti-immunoglobulin E (anti-IgE). The cells are then pre-incubated with various concentrations of this compound before being challenged with the antigen (e.g., immunoglobulin E) to induce degranulation and histamine release. The reaction is stopped by centrifugation at a low temperature.
c) Quantification of Histamine: The amount of histamine released into the supernatant is quantified using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA). The results are typically expressed as a percentage of the total histamine content, which is determined by lysing an equivalent number of cells.
TRPV1 Channel Inhibition Assay
a) Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured in a suitable medium and transiently transfected with a plasmid encoding the human TRPV1 channel.
b) Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM or Fura-2 AM. The cells are then washed and placed in a buffer solution. Baseline fluorescence is recorded before the addition of a known TRPV1 agonist, such as capsaicin (0.3 µM) or anandamide (5 µM), in the presence or absence of this compound (50 µM).[1]
c) Data Analysis: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader. The inhibitory effect of this compound is determined by comparing the agonist-induced calcium influx in the presence and absence of the compound.
Signaling Pathways and Mechanisms of Action
While the exact molecular targets of this compound have not been definitively identified, its biological activities suggest interference with key inflammatory and allergic signaling pathways.
LPS-Induced Inflammatory Signaling in Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and the MAPK pathway. This results in the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of NO and ROS. This compound's ability to inhibit NO and ROS production suggests that it may act at one or more points within this pathway.
Caption: LPS-induced pro-inflammatory signaling in macrophages.
IgE-Mediated Mast Cell Degranulation
The cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells by an allergen triggers a signaling cascade that leads to degranulation and the release of histamine and other inflammatory mediators. This process is dependent on an influx of intracellular calcium. This compound's ability to inhibit histamine release suggests it may interfere with this signaling pathway, possibly by stabilizing the mast cell membrane or by modulating calcium signaling.
Caption: IgE-mediated mast cell degranulation pathway.
TRPV1 Channel Modulation
TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation and neurogenic inflammation. It is activated by various stimuli, including capsaicin and endogenous ligands like anandamide. This compound's complete inhibition of capsaicin- and anandamide-induced TRPV1 activation suggests it may act as a direct antagonist of the channel, either by competing with the ligands for the binding site or by allosterically modulating the channel to a closed state.[1]
Caption: Proposed mechanism of TRPV1 channel inhibition.
Conclusion and Future Directions
This compound is a promising marine natural product with significant anti-inflammatory and antihistaminic activities. Its ability to inhibit key inflammatory mediators and modulate the TRPV1 channel highlights its potential for the development of novel therapeutics for inflammatory and allergic diseases. Further research is warranted to fully elucidate its molecular mechanisms of action, including the identification of its specific binding partners and its effects on downstream signaling pathways. A deeper understanding of its structure-activity relationships could also guide the synthesis of more potent and selective analogs.
References
Contignasterol's Anti-Inflammatory Mechanism of Action: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the current understanding of the anti-inflammatory mechanism of action of contignasterol, a bioactive steroid isolated from the marine sponge Neopetrosia cf. rava. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Experimental evidence points to its ability to reduce nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophages. Furthermore, it has been shown to modulate the transient receptor potential vanilloid 1 (TRPV1) channel, suggesting a multi-targeted approach to its anti-inflammatory effects. While the precise upstream molecular targets remain to be fully elucidated, the downstream effects strongly suggest an interference with pro-inflammatory signaling cascades. This guide synthesizes the available quantitative data, details the experimental methodologies used in these seminal studies, and proposes a putative mechanism of action involving major inflammatory signaling pathways.
Core Anti-Inflammatory Activity
This compound's anti-inflammatory potential has been primarily evaluated using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), a standard in vitro model for studying inflammation. The key findings indicate that this compound effectively curtails the inflammatory response by inhibiting the production of nitric oxide and reactive oxygen species.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of NO and ROS in LPS-activated RAW 264.7 macrophages.[1]
Table 1: Effect of this compound on Nitric Oxide (NO) Release in LPS-Stimulated RAW 264.7 Macrophages [1]
| Treatment | Concentration (µM) | NO Release (% of LPS Control) |
| Control | - | ~5% |
| LPS (1 µg/mL) | - | 100% |
| This compound + LPS | 0.001 | No significant inhibition |
| This compound + LPS | 0.01 | ~80% |
| This compound + LPS | 0.1 | ~60% |
| This compound + LPS | 1 | ~50% |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in LPS-Stimulated RAW 264.7 Macrophages [1]
| Treatment | Concentration (µM) | ROS Production (% of LPS Control) |
| Control | - | ~20% |
| LPS (1 µg/mL) | - | 100% |
| This compound + LPS | 0.001 | ~30% |
| This compound + LPS | 0.01 | ~25% |
| This compound + LPS | 0.1 | ~20% |
| This compound + LPS | 1 | ~20% |
Table 3: Inhibitory Effect of this compound on TRPV1 Channel Response [1]
| Compound | Concentration (µM) | Inhibition of Channel Response |
| This compound | 5 | 50% |
| This compound | 20 | 75% |
| This compound | 50 | 100% |
Proposed Mechanism of Action
While direct experimental evidence for this compound's interaction with specific signaling proteins in the NF-κB and MAPK pathways is not yet available, its inhibitory effects on downstream inflammatory mediators like NO and ROS strongly suggest a modulatory role in these critical pathways. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages through the Toll-like receptor 4 (TLR4). This activation triggers a cascade involving the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and components of the NADPH oxidase complex responsible for ROS production.
This compound's reduction of NO and ROS levels indicates an interference at one or more points within these pathways. The inhibition could occur at the level of receptor activation, downstream signal transduction, or direct inhibition of the enzymes producing these inflammatory molecules.
Additionally, this compound's ability to block TRPV1 channels presents another facet of its anti-inflammatory action.[1] TRPV1 is a non-selective cation channel involved in the detection and regulation of pain and inflammation. Its inhibition can lead to a reduction in neurogenic inflammation.
The following diagram illustrates the proposed signaling pathway, highlighting the points of intervention by this compound based on current evidence.
Experimental Protocols
The following methodologies were employed to assess the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: RAW 264.7 cells were pre-treated with varying concentrations of this compound (0.001, 0.01, 0.1, and 1 µM) for 1 hour.[1] Subsequently, inflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[1]
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured as an indicator of NO production using the Griess reagent.
-
Procedure:
-
After the 24-hour incubation period, 50 µL of cell culture supernatant was mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
The mixture was incubated for 10 minutes at room temperature in the dark.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added, and the mixture was incubated for another 10 minutes at room temperature in the dark.
-
The absorbance at 540 nm was measured using a microplate reader.
-
The nitrite concentration was determined from a sodium nitrite standard curve.
-
Reactive Oxygen Species (ROS) Production Assay
-
Principle: The intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
After the treatment period, cells were washed with phosphate-buffered saline (PBS).
-
Cells were then incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.
-
After incubation, cells were washed with PBS to remove the excess probe.
-
The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
TRPV1 Channel Electrophysiology Assay
-
Cell Line: Human embryonic kidney (HEK293) cells expressing human TRPV1 channels.
-
Method: Electrophysiological measurements were used to assess the effect of this compound on TRPV1 channel activity.
-
Procedure:
-
TRPV1 channels were activated using ligands such as capsaicin (B1668287) (0.3 µM) and anandamide (B1667382) (5 µM).[1]
-
The inhibitory effect of this compound at various concentrations was measured on the ligand-induced channel response.
-
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory effects of this compound.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its demonstrated ability to inhibit the production of NO and ROS, coupled with its interaction with the TRPV1 channel, highlights its potential as a multi-target therapeutic.
Future research should focus on:
-
Target Deconvolution: Identifying the direct molecular targets of this compound within the NF-κB and MAPK signaling pathways. This could involve techniques such as affinity chromatography, kinase profiling, and computational docking studies.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation to establish its in vivo potency and pharmacokinetic profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its anti-inflammatory activity and drug-like properties.
References
An In-depth Technical Guide to the Stereochemistry and C29 Isomers of Contignasterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the marine-derived sterol, contignasterol, with a specific focus on its unique stereochemical features and the nature of its C29 isomers. The information presented herein is intended for researchers, scientists, and professionals involved in drug development who are interested in the chemical and biological properties of this potent anti-inflammatory agent.
Introduction
This compound is a highly oxygenated steroid first isolated from the marine sponge Petrosia contignata.[1][2] It has garnered significant interest in the scientific community due to its novel molecular architecture and promising biological activities, particularly its anti-inflammatory and antiasthmatic properties.[3] A key feature of this compound is its complex stereochemistry, which includes an "unnatural" 14β-proton configuration and a cyclic hemiacetal functionality in its side chain, giving rise to epimers at the C29 position.[1][2][4] This guide will delve into the structural intricacies of this compound, its C29 isomers, and the experimental methodologies used for its characterization.
Stereochemistry of this compound
The molecular structure of this compound presents several unique stereochemical aspects that are crucial to its identity and biological function.
Key Stereochemical Features:
-
14β-Proton Configuration: Unlike most naturally occurring steroids, this compound possesses a proton at the C14 position in a β-orientation, resulting in a cis-fusion of the C and D rings.[1][2] This is a rare feature among steroids and significantly influences the overall shape of the molecule.
-
Multiple Chiral Centers: The steroid nucleus and its side chain contain numerous chiral centers, contributing to its complex three-dimensional structure. The absolute configuration of the side chain has been determined as 22R, 24R through chiral auxiliary NMR analysis.[5][6]
-
C29 Epimers: The side chain of this compound features a cyclic hemiacetal formed between the hydroxyl group at C22 and an aldehyde at C29.[4] This cyclization creates a new chiral center at C29, resulting in the existence of two epimers, (29R)-contignasterol and (29S)-contignasterol.[4] In solution, this compound exists as an equilibrium mixture of these two isomers due to spontaneous epimerization.[3]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its derivatives.
Table 1: Physicochemical Properties of this compound and its Tetraacetate Derivative
| Property | This compound | This compound Tetraacetate | Reference(s) |
| Molecular Formula | C₂₉H₄₈O₇ | C₃₇H₅₆O₁₁ | [1] |
| Molecular Weight | 508.7 g/mol | 676.8 g/mol | [1] |
| Appearance | Colorless crystals | Colorless oil | [1] |
| Specific Rotation | Not Reported | [α]D +63° (c 0.34, CH₂Cl₂) | [1] |
| High-Resolution Mass Spectrometry (HRMS) | m/z 508.3394 [M]⁺ (EIHRMS) | m/z 616.3605 [M - AcOH]⁺ (EIHRMS) | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Epimeric Mixture in DMSO-d₆)
Note: The NMR spectrum of this compound is complicated by the presence of two epimers at C29. The following data represents the reported chemical shifts for the mixture. Precise assignment for each individual epimer is challenging due to equilibrium.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Reference(s) |
| ... | Data for the full assignment of the epimeric mixture is not available in a single, comprehensive table in the searched literature. However, key diagnostic signals have been reported. | ... | |
| C-29 | 95.4 and 90.1 | Not explicitly assigned for each epimer in the provided search results. | [3] |
Table 3: ¹³C NMR Spectroscopic Data for this compound Tetraacetate
Acetylation of the hydroxyl groups, including the anomeric hydroxyl of the hemiacetal, simplifies the NMR spectrum by eliminating the epimerization at C29.
| Carbon No. | Chemical Shift (ppm) |
| 1 | 37.8 |
| 2 | 26.7 |
| 3 | 70.3 |
| 4 | 75.1 |
| 5 | 45.9 |
| 6 | 73.0 |
| 7 | 71.6 |
| 8 | 44.9 |
| 9 | 40.7 |
| 10 | 36.6 |
| 11 | 21.3 |
| 12 | 38.9 |
| 13 | 47.9 |
| 14 | 56.4 |
| 15 | 219.7 |
| 16 | 38.1 |
| 17 | 62.9 |
| 18 | 14.1 |
| 19 | 12.8 |
| 20 | 35.9 |
| 21 | 18.5 |
| 22 | 79.2 |
| 23 | 31.5 |
| 24 | 45.7 |
| 25 | 34.2 |
| 26 | 20.3 |
| 27 | 20.4 |
| 28 | 30.1 |
| 29 | 95.6 |
| OAc | 20.4, 20.6, 20.7, 20.8, 169.1, 169.3, 169.4, 172.7 |
Reference: The data in this table is compiled from information presented in US Patent 5,646,138 A.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the key experimental protocols used in the study of this compound.
Isolation of this compound
This protocol describes the extraction and purification of this compound from the marine sponge Petrosia contignata.
Procedure:
-
Extraction: Immerse the frozen sponge material in methanol (B129727) at room temperature for 48 hours.
-
Solvent Partitioning: Concentrate the methanol extract in vacuo to yield an aqueous suspension. Sequentially extract the suspension with hexanes followed by chloroform (B151607).
-
Chromatography: Subject the dried chloroform extract to Sephadex LH-20 column chromatography using a mobile phase of methanol/water (3:1).
-
Final Purification: Further purify the relevant fractions using reversed-phase High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol/water (3:1) to yield pure this compound.[1]
Acetylation of this compound
Acetylation is performed to simplify spectroscopic analysis by eliminating the hemiacetal epimerization.
Procedure:
-
Dissolve this compound in a mixture of pyridine (B92270) and acetic anhydride.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Remove the reagents in vacuo.
-
Purify the resulting residue using normal-phase HPLC with a mobile phase of ethyl acetate/hexane (3:2) to yield this compound tetraacetate.[1]
Anti-inflammatory Activity Assessment (Inhibition of ROS Production)
This protocol outlines the methodology to assess the effect of this compound on Reactive Oxygen Species (ROS) production in macrophages.
Procedure:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in an appropriate medium.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture and incubate for 24 hours.
-
ROS Measurement: Quantify the levels of intracellular ROS using a suitable fluorescent probe (e.g., DCFH-DA).
-
Data Analysis: Compare the ROS levels in this compound-treated cells to those in LPS-stimulated and control cells to determine the inhibitory effect.[3]
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. While the exact molecular mechanisms are still under investigation, several studies have provided insights into its potential modes of action.
This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[3] Furthermore, it has been found to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, suggesting a potential role in modulating inflammatory pain and neurogenic inflammation.[3]
While direct evidence linking this compound to specific intracellular signaling pathways is limited, the anti-inflammatory effects of other marine sterols often involve the modulation of key inflammatory cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8][9] It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
C29 Isomers: Separation and Characterization
The presence of C29 epimers complicates the purification and characterization of this compound. Due to their spontaneous interconversion in solution, isolating a single, stable epimer is a significant challenge.
Strategies for Analysis and Potential Separation:
-
Acetylation: As previously mentioned, acetylation of the hemiacetal hydroxyl group "locks" the stereochemistry at C29, allowing for the separation of the resulting diastereomeric acetates by standard chromatographic techniques like HPLC. This approach is invaluable for structural elucidation but does not provide the native, biologically active epimers.[1]
-
Chiral Chromatography: Advanced chiral HPLC techniques, utilizing chiral stationary phases (CSPs), could potentially be employed for the analytical or semi-preparative separation of the C29 epimers. Polysaccharide-based CSPs, for example, have shown success in separating other steroid epimers.[10][11] However, the dynamic equilibrium between the this compound epimers in solution may still pose a significant challenge to achieving baseline separation.
Caption: Logical workflow for the analysis of this compound's C29 isomers.
Conclusion
This compound remains a fascinating and promising natural product for drug discovery. Its unique stereochemistry, particularly the 14β-proton configuration and the presence of C29 epimers, sets it apart from other steroids. While its complex nature presents challenges for synthesis and characterization, the potent anti-inflammatory activity of this compound warrants further investigation. Future research should focus on elucidating its precise mechanism of action and developing methods for the selective synthesis or separation of its C29 isomers to fully understand their individual contributions to its biological profile. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the study of this remarkable marine-derived compound.
References
- 1. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 2. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]
- 3. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0675721B1 - Pharmaceutical compositions comprising this compound compounds - Google Patents [patents.google.com]
- 5. Absolute configuration of the antiinflamatory sponge natural product this compound | UBC Chemistry [chem.ubc.ca]
- 6. Absolute configuration of the antiinflammatory [correction of antiinflamatory] sponge natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of a spinasterol glycoside on lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines via down-regulating MAP kinase pathways and NF-κB activation in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and identification of the epimeric doping agents - Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Therapeutic Potential of Contignasterol Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Contignasterol, a unique poriferastane-class steroid originally isolated from the marine sponge Neopetrosia contignata, and its derivatives have emerged as promising candidates for the development of novel therapeutics, particularly in the realm of inflammatory and allergic diseases.[1] Characterized by a distinctive tetrahydropyran (B127337) ring in the side chain, these compounds have demonstrated significant anti-inflammatory, antiasthmatic, and antihistaminic properties. This technical guide provides a comprehensive overview of the therapeutic potential of this compound derivatives, with a focus on their mechanisms of action, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Mechanism of Action
The therapeutic effects of this compound and its derivatives, such as contignasterines, are multi-faceted, targeting key pathways in the inflammatory cascade. Their primary mechanisms of action include the inhibition of pro-inflammatory mediators and the modulation of specific ion channels.
In murine macrophage cell lines (RAW 264.7), this compound and contignasterines have been shown to significantly inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), two key mediators of inflammation and cellular damage.[1] This inhibition helps to mitigate the oxidative stress associated with inflammatory responses.
Furthermore, this compound has been identified as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. By inhibiting TRPV1, this compound can potentially reduce the release of pro-inflammatory neuropeptides. The inhibitory action may occur through direct channel blockade, competition with activating ligands, or allosteric modulation.
This compound has also demonstrated antihistaminic bioactivity, inhibiting histamine (B1213489) release from human basophils, which is a key process in allergic reactions.[2] Additionally, it has been shown to inhibit platelet aggregation induced by platelet-activating factor (PAF) and collagen, suggesting a potential role in the treatment of thrombosis and associated cardiovascular diseases.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound and its derivatives.
| Compound/Derivative | Assay | Target/Cell Line | Concentration | Result | Reference |
| This compound | Histamine Release | Human Basophils | 50 µg/ml | 30-40% inhibition | [2] |
| This compound | Allergen-induced Tracheal Contraction | Guinea Pig Trachea | - | Significant inhibition | [2] |
| This compound | Platelet Aggregation (PAF-induced) | - | - | Inhibition observed | [2] |
| This compound | Platelet Aggregation (Collagen-induced) | - | - | Inhibition observed | [2] |
| This compound | ROS Production | RAW 264.7 Macrophages | 0.001 - 1 µM | Significant reduction | [1] |
| This compound | NO Release | RAW 264.7 Macrophages | 0.001 - 0.1 µM | Significant reduction | [1] |
| This compound | TRPV1 Channel Activity | - | 50 µM | 100% inhibition of capsaicin (B1668287) (0.3 µM) and anandamide (B1667382) (5 µM) effects | [1] |
| Contignasterine A | Cell Viability (MTT Assay) | RAW 264.7 Macrophages | 10 µM | ~53% reduction | [1] |
| Contignasterine A | ROS Production | RAW 264.7 Macrophages | 0.001 - 1 µM | Significant reduction | [1] |
| Contignasterine B | ROS Production | RAW 264.7 Macrophages | 0.001 - 1 µM | Significant reduction | [1] |
| Contignasterine B | NO Release | RAW 264.7 Macrophages | 0.01 - 1 µM | Significant reduction | [1] |
| cis-Contignasterol (Compound 1) | Allergen Challenge | - | 10 µM | 43% inhibition | [2] |
| trans-Contignasterol (Compound 2) | Allergen Challenge | - | 10 µM | 25% inhibition | [2] |
| Methyl-acetal this compound (Compound 3) | Allergen Challenge | - | 10 µM | 12% inhibition | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound derivatives or vehicle control for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color change is proportional to the amount of LDH released.
Measurement of Inflammatory Mediators
a) Reactive Oxygen Species (ROS) Production Assay
This assay utilizes a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), to measure intracellular ROS levels.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a multi-well plate. Pre-treat with this compound derivatives for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).
-
Probe Loading: After stimulation, wash the cells and incubate them with DCFH-DA (e.g., 10 µM) in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.
b) Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat them with this compound derivatives and LPS as described for the ROS assay.
-
Supernatant Collection: After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison to a sodium nitrite standard curve.
TRPV1 Channel Activity Assay (Calcium Imaging)
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon TRPV1 channel activation.
-
Cell Culture and Dye Loading: Culture cells expressing TRPV1 channels (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Mount the coverslip on a fluorescence microscope and perfuse with a physiological buffer to establish a baseline fluorescence signal.
-
Compound Application: Perfuse the cells with the this compound derivative for a defined period.
-
Agonist Stimulation: Challenge the cells with a TRPV1 agonist (e.g., capsaicin) in the continued presence of the this compound derivative.
-
Fluorescence Imaging: Continuously record the fluorescence intensity. An increase in fluorescence upon agonist stimulation indicates an influx of Ca²⁺ through the TRPV1 channel. The inhibitory effect of the this compound derivative is quantified by the reduction in the agonist-induced fluorescence signal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound derivatives and a typical experimental workflow for their evaluation.
References
An In-depth Technical Guide to Contignasterol and Contignasterines from Neopetrosia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine sponges of the genus Neopetrosia are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, contignasterol and the more recently discovered contignasterines, isolated from Neopetrosia contignata and Neopetrosia cf. rava, have emerged as potent anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemistry, biological activity, and mechanism of action of these marine-derived steroids, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their signaling pathways.
This compound was the first of these highly oxygenated steroids to be identified and has been noted for its unusual 14β proton configuration.[1] The contignasterines are characterized by the presence of a 2-aminoimidazole moiety attached to the steroid side chain.[2][3] Notably, contignasterine A possesses a rare phosphate (B84403) group at the C-7 position.[2][3] These compounds have demonstrated significant inhibitory effects on the production of pro-inflammatory mediators, making them promising candidates for further investigation in the development of novel anti-inflammatory therapeutics.[1][2][4]
Chemical Structures
This compound and contignasterines share a similar oxidized steroid aglycone. The defining feature of contignasterines is the 2-aminoimidazole group on the side chain.
This compound: A highly oxygenated steroid, notable for its cyclic hemiacetal functionality in the side chain and an "unnatural" 14β proton configuration.[1][5]
Contignasterines: These are distinguished by a 2-aminoimidazole branch on the steroid side-chain.[2][3] Contignasterine A is further characterized by an unusual phosphate group at C-7.[2][3]
Quantitative Biological Data
The anti-inflammatory activities of this compound and contignasterines have been quantified in several in vitro assays. The following tables summarize the key findings.
| Compound | Assay | Cell Line | Concentration | Result |
| This compound | TRPV1 Channel Inhibition | HEK293 (expressing human TRPV1) | 5 µM | 50% inhibition of channel response |
| TRPV1 Channel Inhibition | HEK293 (expressing human TRPV1) | 20 µM | 75% inhibition of channel response | |
| Histamine Release Inhibition | Human blood leukocytes | 50 µg/ml | 30-40% inhibition | |
| Contignasterine A | Cell Viability (MTT) | RAW 264.7 | 10 µM | >50% reduction in cell viability |
| Contignasterine B | NO Release Inhibition | RAW 264.7 | 0.01 - 1 µM | Significant reduction |
| This compound | NO Release Inhibition | RAW 264.7 | 0.001 - 0.1 µM | Significant reduction |
Table 1: Summary of the biological activities of this compound and contignasterines.
Signaling Pathways and Mechanism of Action
This compound and contignasterines exert their anti-inflammatory effects through multiple mechanisms. All three compounds have been shown to inhibit the production of pro-inflammatory mediators.[2][3] Their actions involve the modulation of reactive oxygen species (ROS), nitric oxide (NO) production, and specific ion channels.
The anti-inflammatory response in macrophages, often triggered by stimuli like lipopolysaccharide (LPS), involves the activation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways lead to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in the production of NO and prostaglandins, respectively. The demonstrated ability of this compound and contignasterines to inhibit NO and ROS production suggests an upstream intervention in these inflammatory cascades.
This compound exhibits a multi-target profile by also acting on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in inflammation and pain signaling.[2] In contrast, the anti-inflammatory action of contignasterines appears to be independent of TRPV1, primarily targeting pathways associated with redox species.[2]
Experimental Protocols
Extraction and Isolation of this compound and Contignasterines
This protocol is based on the methods described for the isolation of these compounds from Neopetrosia cf. rava.
-
Sponge Collection and Preparation: A specimen of Neopetrosia cf. rava is collected and a voucher specimen is preserved in 99% ethanol. The bulk sample is freeze-dried and ground to a fine powder.
-
Extraction: The powdered sponge material (e.g., 55.0 g) is extracted with a mixture of methanol/water (1:1, v/v) using an ultrasonic bath at room temperature. This process is typically repeated three times. The combined extracts are then dried.
-
Solvent Partitioning: The dried extract is subjected to liquid-liquid partitioning between n-butanol and water to separate compounds based on polarity.
-
Chromatographic Separation:
-
Vacuum Liquid Chromatography (VLC): The n-butanol fraction is separated on a C18 silica (B1680970) gel column using a stepwise gradient of water and methanol.
-
High-Performance Liquid Chromatography (HPLC): Fractions of interest from VLC are further purified using semi-preparative HPLC with a C18 column, followed by another round of semi-preparative HPLC on a phenyl-hexyl column to yield the pure compounds.
-
Anti-inflammatory Bioassay in RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory activity of the isolated compounds.
-
Cell Culture: The murine macrophage cell line RAW 264.7 is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 µg/L streptomycin, and 100 IU/mL penicillin at 37°C in a 5% CO2 atmosphere.
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: To assess cell viability, RAW 264.7 cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for 24 hours. The mitochondrial-dependent reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) is then measured spectrophotometrically.
-
LDH Assay: Cytotoxicity is determined by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium upon treatment with the compounds.
-
-
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 cells are seeded in 24-well plates and allowed to adhere.
-
The cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
-
Reactive Oxygen Species (ROS) Production Assay:
-
Cells are pre-treated with the compounds for 1 hour, followed by stimulation with LPS for 24 hours.
-
ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
TRPV1 Channel Electrophysiology Protocol
This protocol describes the method for evaluating the effect of the compounds on TRPV1 channels.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are used.
-
Whole-Cell Patch-Clamp:
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
DRG neurons with a small diameter (10–30 μm) that predominantly express TRPV1 are used to record membrane currents.
-
The cells are held at a holding potential of -60 mV.
-
-
Channel Activation and Inhibition:
-
The TRPV1 channel is activated by applying an agonist such as capsaicin (e.g., 1 µM for 30 seconds).
-
The test compounds are then applied to the bath solution to determine their effect on the capsaicin-induced currents.
-
The percentage of inhibition of the channel response is calculated by comparing the current amplitude in the presence and absence of the test compound.
-
Conclusion
This compound and the novel contignasterines from Neopetrosia sponges represent a promising class of marine natural products with significant anti-inflammatory properties. Their unique chemical structures and multi-faceted mechanisms of action, including the inhibition of key inflammatory mediators and modulation of the TRPV1 channel, highlight their potential as lead compounds for the development of new anti-inflammatory drugs. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other bioactive marine compounds. Further research into their specific molecular targets within the NF-κB and MAPK signaling pathways will be crucial for a complete understanding of their therapeutic potential.
References
- 1. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 2. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
- 4. Cross-regulation of iNOS and COX-2 by its products in murine macrophages under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Contignasterol: A Deep Dive into its Research and History
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Contignasterol, a highly oxygenated marine steroid, has garnered significant interest in the scientific community due to its unique chemical structure and potent biological activities. First isolated from the marine sponge Petrosia contignata, this natural product exhibits promising anti-inflammatory and antiasthmatic properties.[1] Its complex architecture, featuring an "unnatural" 14-beta proton configuration, has also presented a formidable challenge and an attractive target for synthetic chemists. This in-depth technical guide provides a comprehensive literature review of this compound, summarizing its history, key research findings, experimental methodologies, and potential therapeutic applications.
History and Discovery
This compound was first discovered in 1992 by researchers studying extracts of the marine sponge Petrosia contignata (now reclassified as Neopetrosia contignata).[1] The structure of this novel steroid was elucidated through extensive spectroscopic studies of its tetraacetate and a reduction product.[1] A key distinguishing feature of this compound is its 14β-proton configuration, a stereochemical arrangement considered "unnatural" in steroids, making it a rare and intriguing molecule.[1]
Chemical Structure
The complete stereochemistry of this compound's side chain was later determined to be 22R, 24R through chiral auxiliary NMR analysis. The molecule also features a cyclic hemiacetal functionality in its side chain.
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anti-inflammatory and antiasthmatic effects being the most prominent. Research has shown that it can inhibit the release of histamine (B1213489) from mast cells and basophils, a key process in allergic and inflammatory responses. Furthermore, its mechanism of action is believed to be multi-targeted, involving the modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages.
Anti-inflammatory Activity
Inhibition of Histamine Release: this compound has been shown to inhibit histamine release from rat peritoneal mast cells induced by anti-immunoglobulin E (anti-IgE) in a dose-dependent manner.[1][2] This activity is crucial for its potential as an antiasthmatic and anti-inflammatory agent. A reduction product of this compound, however, did not show the same inhibitory effect, highlighting the importance of the parent molecule's specific structure for its biological function.[2]
Modulation of TRPV1 Channels: this compound has been found to affect TRPV1 channels, which are involved in inflammation and pain signaling. It has been shown to inhibit the effects of TRPV1 agonists like capsaicin (B1668287) and anandamide.[3] This suggests that this compound may act as a TRPV1 antagonist, contributing to its anti-inflammatory effects.
Inhibition of ROS and NO Production: In murine macrophage cell line RAW 264.7, this compound has been observed to inhibit the production of ROS and NO, which are key mediators of inflammation.
Anti-platelet Activity
This compound has also been found to inhibit platelet aggregation induced by platelet-activating factor (PAF) and collagen. This suggests a potential role for this compound in cardiovascular diseases where platelet aggregation is a key factor.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activities of this compound.
| Activity | Assay | Agonist | Test System | IC50 / Inhibition | Reference |
| Anti-inflammatory | Histamine Release Inhibition | anti-IgE | Rat Peritoneal Mast Cells | Dose-dependent inhibition | [1][2] |
| TRPV1 Channel Modulation | Capsaicin, Anandamide | - | 100% inhibition at 50 μM | [3] | |
| ROS Production Inhibition | LPS | RAW 264.7 Macrophages | Significant reduction | ||
| NO Production Inhibition | LPS | RAW 264.7 Macrophages | Significant reduction | ||
| Anti-platelet | Platelet Aggregation Inhibition | PAF, Collagen | - | Inhibition observed |
Experimental Protocols
Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol is based on the methodology described in the study by M. K. Menon, et al. (1994).
1. Mast Cell Isolation:
-
Peritoneal mast cells are collected from rats by peritoneal lavage with a suitable buffer.
-
The cells are purified by centrifugation over a density gradient (e.g., Ficoll).
2. Sensitization (if required):
-
For IgE-mediated histamine release, mast cells are sensitized by incubation with anti-IgE antibodies.
3. Histamine Release Assay:
-
The sensitized mast cells are washed and resuspended in a buffered salt solution.
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified time.
-
Histamine release is induced by adding an optimal concentration of the stimulus (e.g., anti-IgE).
-
The reaction is stopped by centrifugation at a low temperature.
-
The histamine content in the supernatant is measured using a sensitive method such as fluorometry or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing a separate aliquot of cells).
-
The inhibitory effect of this compound is expressed as the percentage inhibition of histamine release compared to the control.
Platelet Aggregation Assay
This protocol outlines a general procedure for measuring platelet aggregation.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP is obtained by centrifuging the blood at a low speed.
2. Aggregation Measurement:
-
Platelet aggregation is monitored using an aggregometer, which measures the change in light transmission through the PRP as platelets aggregate.
-
PRP is pre-incubated with different concentrations of this compound or a vehicle control.
-
Platelet aggregation is induced by adding a platelet agonist such as platelet-activating factor (PAF) or collagen.
-
The change in light transmission is recorded over time to generate an aggregation curve.
3. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the control.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
References
Contignasterol: A Marine-Derived Steroid with Potent Anti-Inflammatory and Antiasthmatic Properties
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Contignasterol, a naturally occurring, highly oxygenated steroid isolated from the marine sponge Neopetrosia contignata, has demonstrated significant potential as a therapeutic agent for inflammatory diseases and asthma. This technical guide provides a comprehensive overview of the anti-inflammatory and antiasthmatic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel treatments for inflammatory and respiratory conditions.
Introduction
Inflammatory disorders and asthma represent a significant global health burden, necessitating the development of novel and effective therapeutic strategies. Marine natural products have emerged as a promising source of unique chemical scaffolds with diverse biological activities. This compound is one such compound that has garnered attention for its potent anti-inflammatory and antiasthmatic effects. This document aims to consolidate the current scientific knowledge on this compound, providing a detailed technical resource for the scientific community.
Anti-Inflammatory and Antiasthmatic Properties of this compound
This compound exhibits a range of biological activities that contribute to its anti-inflammatory and antiasthmatic potential. These properties have been elucidated through various in vitro and in vivo studies, which are summarized below.
Quantitative Data Summary
The following tables present a summary of the quantitative data available on the efficacy of this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Assay | Model System | Endpoint | Result |
| Anti-allergic Activity | Human blood leukocytes | Inhibition of histamine (B1213489) release | 30-40% inhibition at 50 µg/ml[1] |
| Ovalbumin-sensitized guinea pig tracheal rings | Inhibition of antigen-induced contraction | IC50: 10 µM[1] | |
| Anti-inflammatory Activity | RAW 264.7 macrophages | Inhibition of ROS production | Significant reduction at concentrations as low as those observed in the control without LPS treatment.[2] |
| HEK293 cells expressing human TRPV1 channels | Blockade of channel response | 50% inhibition at 5 µM; 75% inhibition at 20 µM[2] |
Table 2: In Vivo Efficacy of this compound
| Model System | Treatment | Endpoint | Result |
| Ovalbumin-sensitized guinea pigs | Inhalation (50 and 200 µg/kg) | Inhibition of OA-induced increase in lung resistance | Significant inhibition compared to vehicle-treated animals.[1] |
Mechanism of Action
This compound exerts its therapeutic effects through a multi-targeted mechanism of action, primarily by inhibiting key mediators of inflammation and allergic responses.
-
Inhibition of Histamine Release: this compound has been shown to inhibit the release of histamine from human basophils in a dose-dependent manner.[1][3] Histamine is a key mediator of allergic reactions, responsible for bronchoconstriction and vasodilation.
-
Reduction of Reactive Oxygen Species (ROS) and Nitric Oxide (NO): In macrophage cell lines, this compound effectively inhibits the production of ROS and the release of NO, both of which are pro-inflammatory molecules that contribute to tissue damage in inflammatory conditions.[2]
-
Modulation of TRPV1 Channels: this compound has been found to block the response of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[2] TRPV1 is a non-selective cation channel that plays a role in inflammation and pain signaling.
While the precise upstream signaling pathways modulated by this compound are still under investigation, its ability to inhibit these key downstream effectors suggests an interaction with signaling cascades such as NF-κB, MAPK, or JAK-STAT, which are known to regulate the production of inflammatory mediators.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory and antiasthmatic properties of this compound.
Ovalbumin-Sensitized Guinea Pig Asthma Model
This in vivo model is used to assess the antiasthmatic potential of compounds by mimicking an allergic asthma response.
-
Sensitization: Guinea pigs are sensitized to ovalbumin (OA), an egg protein that acts as an allergen. This is typically achieved by intraperitoneal and subcutaneous injections of OA mixed with an adjuvant like aluminum hydroxide (B78521) to enhance the immune response. A booster dose is often administered after a set period.
-
Challenge: After sensitization, the animals are challenged with an aerosolized solution of OA to induce an asthmatic response.
-
Measurement of Bronchial Responsiveness: The effects of the test compound on airway constriction are measured. This can be done in vivo by placing the anesthetized and tracheotomized animal in a body plethysmograph to measure lung resistance and compliance. In vitro, tracheal rings are isolated from sensitized animals, and the contraction in response to OA is measured in the presence or absence of the test compound.
-
Bronchoalveolar Lavage (BAL): To assess airway inflammation, a BAL is performed to collect cells from the lungs. The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) are then determined.
-
Histamine Measurement: Histamine levels in biological fluids can be measured using various techniques, including radioenzymatic assays or fluorometric assays.
RAW 264.7 Macrophage Cell-Based Assays
The murine macrophage cell line RAW 264.7 is a widely used in vitro model to study inflammation.
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Measurement of Nitric Oxide (NO): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. This colorimetric assay involves a reaction that forms a colored azo compound, which can be measured spectrophotometrically.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS produced and can be measured using a fluorescence plate reader or flow cytometer.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for the ovalbumin-sensitized guinea pig asthma model.
Conclusion
This compound, a marine-derived steroid, has demonstrated compelling anti-inflammatory and antiasthmatic properties in preclinical studies. Its ability to inhibit the release of histamine and the production of pro-inflammatory mediators like ROS and NO, coupled with its modulation of TRPV1 channels, highlights its potential as a multi-targeted therapeutic agent. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and its analogs for the treatment of asthma and other inflammatory diseases. Further investigation into its precise molecular targets and signaling pathways will be crucial for its clinical translation.
References
- 1. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 2. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unnatural 14-beta Configuration of Contignasterol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Contignasterol, a highly oxygenated steroid first isolated from the marine sponge Petrosia contignata, represents a significant departure from conventional steroid stereochemistry.[1][2] Its most striking feature is the "unnatural" 14-beta proton configuration, a characteristic that has garnered considerable interest within the scientific community.[1][3] This configuration results in a cis-fused C/D ring system, a rare structural motif among naturally occurring steroids.[4] The absolute configuration of this compound's side chain has been determined to be 22R, 24R. This document provides a comprehensive technical overview of the unnatural 14-beta configuration of this compound, its biological activities, and the experimental protocols used for its evaluation.
Biological Activity and Quantitative Data
This compound has demonstrated a range of biological activities, primarily centered around its anti-inflammatory and cytotoxic properties. The unique stereochemistry of the 14-beta configuration is believed to play a crucial role in its bioactivity.
Anti-inflammatory and Anti-allergic Activity
This compound exhibits significant anti-inflammatory and anti-allergic effects, primarily through the inhibition of key inflammatory mediators. It has been shown to inhibit the release of histamine (B1213489) from mast cells and leukocytes, a key process in the allergic response.[3][4] Furthermore, it modulates the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages, crucial players in the inflammatory cascade.[3] There is also evidence to suggest that this compound's anti-inflammatory effects may be mediated through the modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[3]
| Biological Activity | Assay System | Concentration | Effect | Reference |
| Inhibition of Histamine Release | Anti-IgE induced in human blood leukocytes | 50 µg/mL | 30-40% inhibition | [4] |
| Inhibition of Histamine Release | Rat peritoneal mast cells | Dose-dependent | Inhibition | [1] |
| Inhibition of Nitric Oxide (NO) Release | LPS-stimulated RAW 264.7 macrophages | 0.001 - 0.1 µM | Active | [3] |
| Inhibition of Reactive Oxygen Species (ROS) | LPS-stimulated RAW 264.7 macrophages | Not specified | Significant reduction | [3] |
Cytotoxic Activity
Initial screenings revealed that extracts of Petrosia contignata containing this compound were active in an in vitro cytotoxicity assay against L1210 murine leukemia cells.[3] Further studies have indicated that this compound's cytotoxicity is concentration-dependent.
| Biological Activity | Assay System | Concentration | Effect | Reference |
| Cytotoxicity | L1210 murine leukemia cells | ED50 ≈ 5 µg/mL | Cytotoxic | [3] |
| Cell Viability | RAW 264.7 macrophages | 10 µM | >50% reduction in viability | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
b. Nitrite Quantification (Griess Assay):
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Cytotoxicity Assessment
a. MTT Assay for Cell Viability:
-
Cells (e.g., RAW 264.7 or L1210) are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
b. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity:
-
Cells are treated with this compound as described for the MTT assay.
-
After the incubation period, the culture supernatant is carefully collected.
-
The supernatant is then incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured at a specific wavelength (e.g., 490 nm).
-
The amount of LDH released is proportional to the number of damaged cells.
Inhibition of Histamine Release from Mast Cells
This protocol outlines a method to assess the anti-allergic potential of this compound by measuring its ability to inhibit IgE-mediated histamine release from mast cells.
a. Mast Cell Sensitization and Treatment:
-
Rat peritoneal mast cells are harvested and purified.
-
The mast cells are sensitized by incubation with anti-IgE antibodies.
-
The sensitized cells are then washed and pre-incubated with different concentrations of this compound.
b. Histamine Release and Quantification:
-
Histamine release is triggered by challenging the cells with an appropriate antigen.
-
The reaction is stopped, and the cells are separated from the supernatant by centrifugation.
-
The histamine content in the supernatant is measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of this compound to that released in its absence (control).
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on its observed anti-inflammatory effects, a plausible mechanism involves the modulation of key inflammatory signaling pathways.
Plausible Anti-inflammatory Signaling Pathway
The inhibition of pro-inflammatory mediators such as nitric oxide in macrophages strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition is a common mechanism for many anti-inflammatory compounds, including other steroids.
Caption: Plausible anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the biological evaluation of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound, with its unique unnatural 14-beta configuration, presents a compelling lead compound for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and anti-allergic drugs. The data summarized herein provides a foundational understanding of its biological activities and the experimental approaches for its evaluation. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in greater detail. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate future investigations into this fascinating marine natural product.
References
- 1. Effect of this compound on histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
Unveiling the Anti-Allergic Potential: Contignasterol's Role in Inhibiting Histamine Release
A Technical Guide for Researchers and Drug Development Professionals
Contignasterol, a marine-derived sterol, has demonstrated significant potential as an inhibitor of histamine (B1213489) release, a key event in allergic and inflammatory responses. This technical guide provides an in-depth analysis of the available scientific data on this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Quantitative Data Summary
The inhibitory effects of this compound on histamine release have been quantified in studies using human leukocytes. The data highlights its potential as a potent anti-allergic agent.
| Biological System | Stimulus | This compound Concentration | Inhibition of Histamine Release | Reference |
| Human Blood Leukocytes | Anti-human IgE | 50 µg/ml | 30-40% | [1] |
| Not Specified | Not Specified | 10 µM | 47% | [2] |
Experimental Protocols
While a specific, detailed protocol for this compound has not been published, the following is a representative methodology for assessing the inhibition of IgE-mediated histamine release from mast cells, based on standard and widely used procedures.
1. Isolation and Purification of Rat Peritoneal Mast Cells
-
Animal Model: Male Wistar rats are euthanized.
-
Peritoneal Lavage: The peritoneal cavity is washed with 10 ml of ice-cold buffer (e.g., Hanks' balanced salt solution) containing heparin.
-
Cell Collection: The peritoneal fluid containing mast cells is collected and centrifuged at 400 x g for 10 minutes at 4°C.
-
Purification: The cell pellet is resuspended and purified using a density gradient centrifugation method (e.g., with Ficoll) to obtain a mast cell population of high purity.
-
Viability Check: Cell viability is assessed using a method like Trypan Blue exclusion, ensuring >95% viability.
2. IgE Sensitization of Mast Cells
-
Purified mast cells are incubated with anti-DNP (dinitrophenyl) IgE monoclonal antibody for a period of 6-18 hours at 37°C in a humidified atmosphere of 5% CO2. This process sensitizes the mast cells by allowing the IgE antibodies to bind to their high-affinity FcεRI receptors.
3. Histamine Release Assay
-
Pre-incubation with this compound: Sensitized mast cells are washed to remove unbound IgE and then pre-incubated with varying concentrations of this compound (or vehicle control) for 10-30 minutes at 37°C.
-
Induction of Degranulation: Histamine release is triggered by adding the antigen, DNP-human serum albumin (DNP-HSA), to the cell suspension.
-
Termination of Reaction: The degranulation process is stopped after a specific incubation period (e.g., 15-30 minutes) by placing the samples on ice and centrifuging at 1,000 x g for 5 minutes at 4°C.
-
Quantification of Histamine:
-
The supernatant, containing the released histamine, is collected.
-
The cell pellet is lysed to determine the residual histamine content.
-
Histamine levels in both the supernatant and the cell lysate are measured using a sensitive method such as the o-phthalaldehyde (B127526) (OPT) spectrofluorometric assay or a radioenzymatic assay.
-
-
Calculation of Inhibition: The percentage of histamine release is calculated for each sample. The inhibitory effect of this compound is then determined by comparing the histamine release in the presence of the compound to the control samples.
Experimental Workflow for Histamine Release Assay
Signaling Pathways and Mechanism of Action
The precise signaling pathway through which this compound exerts its inhibitory effect on histamine release is not yet fully elucidated. However, based on studies of structurally similar marine-derived compounds and general knowledge of mast cell degranulation, a plausible mechanism involves the modulation of key enzymes in the IgE-mediated signaling cascade.
IgE-Mediated Mast Cell Degranulation
The binding of an antigen to IgE antibodies on the surface of a mast cell cross-links the high-affinity IgE receptors (FcεRI). This initiates a complex signaling cascade within the cell, leading to the release of pre-formed mediators, including histamine, from intracellular granules.
Potential Targets of this compound
Research on similar marine sterols, such as penasterol (B1679222) and penasterone, suggests that the inhibition of Phospholipase A2 (PLA2) is a likely mechanism of action. PLA2 is a critical enzyme that, when activated, leads to the release of arachidonic acid from the cell membrane, a precursor for pro-inflammatory lipid mediators. By inhibiting PLA2, this compound could disrupt this pathway, thereby reducing the inflammatory response.
Another potential target, as indicated by studies on xestobergsterol A, is Phosphatidylinositol-specific Phospholipase C (PI-PLC) . PI-PLC activation is an early and crucial step in the signaling cascade, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating Protein Kinase C (PKC), both of which are essential for mast cell degranulation. Inhibition of PI-PLC would therefore block these downstream events.
Proposed Signaling Pathway for this compound's Inhibition
References
Methodological & Application
Application Notes and Protocols: Extraction of Contignasterol from Neopetrosia cf. rava
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine sponges of the genus Neopetrosia are a rich source of diverse and bioactive secondary metabolites.[1][2] Among these is contignasterol, a highly bioactive steroid first isolated from Neopetrosia contignata.[3][4] This compound, along with its analogs, has demonstrated significant anti-inflammatory properties, inhibiting the production of pro-inflammatory mediators, which makes it a compound of interest for drug discovery and development.[1][3][5] These application notes provide a detailed protocol for the extraction and purification of this compound from the marine sponge Neopetrosia cf. rava.
Data Presentation
Table 1: Summary of Extraction and Fractionation Yields
| Stage | Description | Starting Material (g) | Yield (g) | % Yield |
| Extraction | Dried sponge material | Not Specified | 6.2 (Dried Extract) | Not Applicable |
| Fractionation | Dried Extract | 6.2 | 0.39 (Methanolic Fraction) | 6.29% |
| Purification | Subfraction F | 0.0164 | 0.00078 (this compound) | 4.76% |
Table 2: Chromatographic Conditions for Purification
| Step | Column | Mobile Phase | Gradient/Isocratic | Flow Rate (mL/min) |
| Initial HPLC | Waters XBridge BEH Shield RP18 (5 µm, 10 x 250 mm) | CH₃CN/H₂O | Linear gradient: 34% to 36% CH₃CN in 20 min; 36% to 100% CH₃CN in 2 min; 100% CH₃CN for 10 min | 3.0 |
| Final HPLC | Waters Xbridge C18 (5 µm, 4.6 x 250 mm) | CH₃CN/H₂O (50:50) | Isocratic | 0.8 |
Experimental Protocols
Sample Collection and Preparation
Specimens of the marine sponge Neopetrosia cf. rava were collected from the Bismarck Sea.[1][5] While the specific pre-processing for this extraction was not detailed, a general procedure for preparing marine invertebrates for chemical analysis involves freeze-drying the collected sample to preserve its chemical integrity.[2]
Extraction
The dried and ground sponge material is subjected to solvent extraction to isolate the secondary metabolites.
-
Procedure:
-
The specific solvent used for the initial extraction of the 6.2 g of dried extract is not explicitly stated in the provided documents. However, a common method for extracting sterols from marine sponges involves maceration with organic solvents.[6][7] A typical solvent system would be a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).[5]
-
The resulting organic extract is then concentrated under reduced pressure to yield the crude dried extract.[4]
-
Fractionation
The crude extract is then fractionated to separate compounds based on their polarity.
-
Procedure:
-
A total of 6.2 g of the dried extract was fractionated using flash silica (B1680970) C-18 vacuum liquid chromatography (VLC).[4]
-
A stepwise gradient of decreasing polarity was employed, starting with 100% H₂O, followed by H₂O/MeOH (1:1 and 1:3), 100% MeOH, MeOH/CH₂Cl₂ (3:1 and 1:1), and finally 100% CH₂Cl₂.[4]
-
This process yielded seven fractions. The methanolic fraction, weighing 0.39 g, was selected for further purification.[4]
-
Purification
The methanolic fraction is subjected to multiple rounds of High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Initial Semipreparative HPLC:
-
The methanolic fraction (0.39 g) was purified by semipreparative HPLC.[4]
-
A C-18 column (Waters XBridge BEH Shield RP18, 5 µm; 10 x 250 mm) was used with a mobile phase of acetonitrile (B52724) (CH₃CN) and water (H₂O).[4]
-
A linear gradient was applied: 34% to 36% CH₃CN over 20 minutes, then 36% to 100% CH₃CN over 2 minutes, followed by 100% CH₃CN for 10 minutes, at a flow rate of 3.0 mL/min.[4]
-
This step resulted in six subfractions (A-F).[4]
-
-
Final HPLC Purification:
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Multi-step purification scheme for this compound.
References
- 1. Sponges and Sponge-Like Materials in Sample Preparation: A Journey from Past to Present and into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivities of six sterols isolated from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. New Metabolites from the Marine Sponge Scopalina hapalia Collected in Mayotte Lagoon [mdpi.com]
- 6. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
Application Note: HPLC Purification of Contignasterol from Marine Sponge Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contignasterol is a highly oxygenated steroid first isolated from the marine sponge Petrosia contignata (now recognized as Neopetrosia contignata).[1] This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory and antihistaminic properties.[2][3] Structurally, this compound is unique, featuring an unusual 14β-hydrogen configuration and a cyclic hemiacetal group in its side chain.[1] Preclinical studies have demonstrated its ability to inhibit the release of histamine (B1213489) from mast cells, suggesting its potential as a therapeutic agent for allergic and inflammatory conditions such as asthma.[2][3]
This application note provides a detailed protocol for the isolation and purification of this compound from a crude marine sponge extract using High-Performance Liquid Chromatography (HPLC). The methodology is designed to yield a high-purity compound suitable for further biological and pharmacological evaluation.
Experimental Protocols
Extraction and Initial Fractionation
The initial extraction process is critical for obtaining a this compound-rich fraction. The following protocol is based on established methods for isolating sterols from marine sponges.
-
Extraction:
-
Lyophilize and grind the sponge tissue (Neopetrosia cf. rava) to a fine powder.
-
Perform exhaustive extraction of the powdered sponge material (e.g., 50 g) using a solvent mixture such as methanol (B129727)/water (1:1, v/v) in an ultrasonic bath at room temperature. Repeat the extraction three times with fresh solvent.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude aqueous extract.
-
-
Initial Fractionation (VLC):
-
Subject the dried crude extract to flash silica (B1680970) C-18 vacuum liquid chromatography (VLC).
-
Elute the column with a stepwise gradient of decreasing polarity, starting with 100% water, followed by increasing proportions of methanol in water, pure methanol, and finally methanol/dichloromethane mixtures to separate the extract into several fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or a small-scale HPLC analysis to identify the fractions containing this compound.
-
HPLC Purification Protocol
The this compound-containing fractions from the initial fractionation are further purified by preparative reversed-phase HPLC (RP-HPLC).
-
Sample Preparation:
-
Dissolve the dried, this compound-rich fraction in the HPLC mobile phase starting condition solvent (e.g., 50% acetonitrile (B52724) in water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions: The following conditions are a representative method for the purification of highly oxygenated steroids and can be optimized for specific instruments and column batches.
Parameter Specification Instrument Preparative HPLC system with a UV-Vis detector Column C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) Mobile Phase A Water (HPLC Grade) Mobile Phase B Acetonitrile (HPLC Grade) Gradient 50% B to 100% B over 30 minutes Flow Rate 4.0 mL/min Detection 210 nm Injection Volume 500 µL (dependent on sample concentration and column size) Column Temperature 30 °C -
Fraction Collection and Analysis:
-
Collect fractions based on the elution profile, focusing on the major peaks.
-
Analyze the purity of each fraction using analytical HPLC under similar, but scaled-down, conditions.
-
Pool the pure fractions containing this compound and evaporate the solvent to yield the purified compound.
-
Confirm the identity and structure of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.
-
Data Presentation
The following table summarizes the expected chromatographic data for the purification of this compound.
| Compound | Retention Time (min) | Purity (%) | Yield (mg from 50g sponge) |
| This compound | 18.5 (Representative) | >98% | 5-10 |
| Other Sterols | Variable | - | - |
| Impurities | Variable | - | - |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall workflow for the isolation of this compound is depicted below, from the initial extraction to the final purification step.
Caption: Workflow for this compound Isolation.
Proposed Anti-Inflammatory Signaling Pathway of this compound
This compound has been shown to inhibit histamine release from mast cells and reduce the production of pro-inflammatory mediators.[2][4] The diagram below illustrates a proposed mechanism of action.
Caption: this compound's Anti-inflammatory Action.
References
- 1. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]
- 2. Effect of this compound on histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro assessment of gold nanoparticles conjugated with extracts, sterols and pure compounds derived from marine sponges from the Indi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04068F [pubs.rsc.org]
- 4. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic-Based Structure Elucidation of Contignasterol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Contignasterol is a highly oxygenated marine steroid first isolated from the sponge Petrosia contignata. Its unique structural features, including an "unnatural" 14β proton configuration and a complex side chain containing a cyclic hemiacetal, presented a significant challenge for structure elucidation.[1] Due to the presence of a hemiacetal functionality that undergoes slow spontaneous epimerization, the ¹H and ¹³C NMR spectra of native this compound are complicated by the presence of two slowly interconverting isomeric forms.[1] To overcome this, the structure was determined through detailed NMR analysis of a more stable derivative, the this compound tetraacetate.[1] This document provides a comprehensive overview of the NMR spectroscopic approach, including data presentation and detailed experimental protocols, for the structure elucidation of this compound, focusing on the analysis of its tetraacetate derivative.
Data Presentation: NMR Spectroscopic Data of this compound Derivatives
The following tables summarize the available quantitative NMR data for this compound derivatives. The structure of this compound was ultimately solved by analysis of the spectroscopic data collected on its tetraacetate.[1]
Table 1: Partial ¹H and ¹³C NMR Data for this compound Tetraacetate (2)
Data obtained from acetylation of this compound. The following signals are attributed to the four acetyl residues.[1]
| Signal Type | Chemical Shift (δ) in ppm |
| ¹H NMR | 1.61 (s), 1.71 (s), 1.82 (s), 1.88 (s) |
| ¹³C NMR | 20.4, 20.6, 20.7, 20.8, 169.1, 169.3, 169.4, 172.7 |
Table 2: ¹H NMR Data for this compound Pentaacetate (3)
Solvent: Benzene-d₆, Frequency: 400 MHz[1]
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment (Partial) |
| 0.75 | d | 6.5 | 3H |
| 0.76 | d | 6.6 | 3H |
| 0.77 | d | 6.8 | 3H |
| 0.94 | s | 3H | |
| 1.24 | s | 3H | |
| 1.54 | s | 3H | |
| 1.80 | s | 3H | |
| 1.86 | s | 3H | |
| 1.89 | s | 3H | |
| 1.95 | s | 3H | |
| 2.10 | dd | 3.4, 12.4 | |
| 2.31 | dd | 10.3, 20.0 | |
| 2.39 | bs | ||
| 3.32 | m | ||
| 5.10 | m | ||
| 5.45 | dd | 9.0, 12.0 | |
| 5.47 | bs | ||
| 5.60 | dd | 2.2, 9.0 | |
| 6.54 | dd | 9.1, 10.6 |
Experimental Protocols
Sample Preparation: Isolation and Derivatization of this compound
a. Isolation of this compound (1):
-
The frozen sponge material (Petrosia contignata) is immersed in methanol (B129727) and soaked at room temperature.[1]
-
The methanol extract is concentrated in vacuo to yield an aqueous suspension.[1]
-
The aqueous suspension is sequentially extracted with hexanes and chloroform (B151607).[1]
-
The combined chloroform extracts are evaporated in vacuo to give a solid residue.[1]
-
The crude extract is subjected to Sephadex LH-20 chromatography followed by reversed-phase HPLC to yield pure this compound.[1]
b. Preparation of this compound Tetraacetate (2):
-
This compound (18.0 mg) is dissolved in a mixture of pyridine (B92270) (2 mL) and acetic anhydride (B1165640) (2 mL).[1]
-
The solution is stirred at room temperature for 18 hours.[1]
-
The reagents are removed in vacuo.[1]
-
The resulting residue is purified using normal-phase HPLC (3:2 ethyl acetate/hexane) to yield the tetraacetate derivative.[1]
NMR Sample Preparation
-
Sample Quantity: For ¹H NMR, 1-5 mg of the analyte is typically sufficient. For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 10-20 mg is preferable.
-
Solvent: The sample is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, DMSO-d₆, benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Filtration: To ensure high-resolution spectra, it is recommended to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are generalized protocols for the key NMR experiments used in the structure elucidation of complex steroids like this compound.
a. 1D NMR Spectroscopy (¹H and ¹³C)
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the concentration.
-
b. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (F1 and F2): 12-15 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
Pulse Program: A standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 180-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-16.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
¹J(CH) Coupling Constant: Optimized for an average value of 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 200-250 ppm.
-
Number of Increments (F1): 512-1024.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay (d1): 2-2.5 seconds.
-
Long-range J(CH) Coupling Constant: Optimized for a value of 8-10 Hz.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is essential for determining the relative stereochemistry.
-
Pulse Program: A standard phase-sensitive gradient-selected NOESY or ROESY pulse sequence.
-
Spectral Width (F1 and F2): 12-15 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay (d1): 2-3 seconds.
-
Mixing Time: This is a critical parameter that needs to be optimized based on the molecular weight of the compound. For a steroid like this compound, a mixing time in the range of 300-800 ms (B15284909) is a good starting point for NOESY. For molecules of intermediate size where the NOE may be close to zero, a ROESY experiment is preferred.
-
Visualizations
Caption: Workflow for the structure elucidation of this compound.
Caption: Key 2D NMR correlations for structure elucidation.
References
Application Notes and Protocols for the Synthesis of the Contignasterol Side Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereocontrolled synthesis of the side chain of Contignasterol, a marine steroid with significant anti-inflammatory properties. The synthetic strategy is based on the convergent approach developed by Izzo and coworkers, which offers a robust and stereoselective route to this complex molecular fragment.
Introduction
This compound, isolated from the marine sponge Petrosia contignata, exhibits potent inhibitory effects on histamine (B1213489) release, making it a compelling target for the development of new anti-inflammatory and anti-allergic drugs. A key structural feature of this compound is its unique polyoxygenated side chain, which presents a significant synthetic challenge. This document outlines a validated synthetic pathway to construct this side chain, providing detailed protocols for the key transformations involved.
Overall Synthetic Strategy
The synthesis of the this compound side chain is achieved through a convergent strategy, starting from the readily available steroid precursor, Hecogenin acetate (B1210297). The key steps in this synthesis are:
-
Preparation of a Key Aldehyde Intermediate: Degradation of the Hecogenin side chain to afford a C-20 aldehyde.
-
Julia-Kocienski Olefination: Formation of a key trisubstituted alkene by coupling the steroidal aldehyde with a custom-synthesized sulfone.
-
Sharpless Asymmetric Dihydroxylation: Stereoselective introduction of two adjacent hydroxyl groups on the alkene.
-
Hemiacetal Formation: Spontaneous or acid-catalyzed cyclization of the resulting diol to furnish the final tetrahydropyran (B127337) ring of the this compound side chain.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow for the this compound side chain.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of the this compound side chain, based on the work of Izzo et al. and general protocols for the cited reactions.
| Step No. | Reaction | Starting Materials | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Side-chain Degradation | Hecogenin Acetate | Steroidal Aldehyde 7 | Multi-step sequence | ~60% (overall) | N/A |
| 2 | Julia-Kocienski Olefination | Aldehyde 7 , Sulfone 8 | Alkene 9 | KHMDS, THF, -78 °C to rt | 85% | E/Z > 95:5 |
| 3 | Sharpless Asymmetric Dihydroxylation | Alkene 9 | Diol 10 | AD-mix-β, t-BuOH/H₂O, 0 °C | 90% | >95% |
| 4 | Cyclization | Diol 10 | This compound Side Chain | Spontaneous or mild acid | Quantitative | N/A |
Experimental Protocols
Synthesis of Steroidal Aldehyde (7) from Hecogenin Acetate
The preparation of the key steroidal aldehyde 7 from Hecogenin acetate involves a multi-step degradation of the spiroketal side chain. This process typically includes steps such as acetylation, oxidation, and cleavage to yield the desired C-20 aldehyde. For a detailed protocol, refer to established literature procedures for the degradation of sapogenin side chains.
Julia-Kocienski Olefination
This protocol describes the coupling of the steroidal aldehyde 7 with the phenyltetrazolyl (PT) sulfone 8 to form the trisubstituted alkene 9 .[1][2][3][4][5]
Signaling Pathway for Julia-Kocienski Olefination
Caption: Key steps in the Julia-Kocienski olefination reaction.
Materials:
-
Steroidal aldehyde 7
-
1-Phenyl-1H-tetrazole-5-thiol derived sulfone 8
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the PT-sulfone 8 (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.1 equivalents) in THF to the sulfone solution. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of the steroidal aldehyde 7 (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure alkene 9 .
Sharpless Asymmetric Dihydroxylation
This protocol details the stereoselective dihydroxylation of the alkene 9 to produce the diol 10 using AD-mix-β.[6][7][8][9][10]
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle for the Sharpless asymmetric dihydroxylation.
Materials:
-
Alkene 9
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1).
-
Add AD-mix-β (approximately 1.4 g per mmol of alkene) to the solvent mixture and stir until the two phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1.0 equivalent) to the cooled mixture.
-
Add the alkene 9 (1.0 equivalent) to the reaction mixture and stir vigorously at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.
-
Add ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with 2 M aqueous potassium hydroxide, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol 10 by flash column chromatography on silica gel.
Cyclization to the this compound Side Chain
The final step is the intramolecular cyclization of the diol 10 to form the hemiacetal structure of the this compound side chain. This cyclization often occurs spontaneously upon purification of the diol on silica gel or can be facilitated by treatment with a mild acid.
Procedure:
-
Dissolve the purified diol 10 in a suitable solvent such as dichloromethane.
-
If cyclization is not spontaneous, add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the this compound side chain.
Conclusion
The synthetic route and protocols detailed in these application notes provide a reliable and stereocontrolled method for the synthesis of the this compound side chain. This pathway is amenable to scale-up and can be adapted for the synthesis of various analogues for structure-activity relationship studies, aiding in the development of novel therapeutic agents.
References
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Contignasterol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contignasterol, a marine-derived steroid isolated from sponges of the genus Neopetrosia, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug development.[1] In vitro studies have shown its ability to inhibit key pro-inflammatory mediators, suggesting its potential in treating inflammatory conditions. These application notes provide detailed protocols for assessing the anti-inflammatory activity of this compound using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model system. The assays described herein are fundamental for elucidating the compound's mechanism of action and quantifying its therapeutic potential.
Mechanism of Action Overview
Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the subsequent release of pro-inflammatory mediators. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription and release of various pro-inflammatory molecules, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting these key signaling pathways, thereby reducing the production of these inflammatory mediators. The following protocols are designed to test this hypothesis by quantifying the inhibitory effect of this compound on the production of these molecules in a controlled in vitro setting.
Experimental Workflow
The general workflow for assessing the anti-inflammatory activity of this compound involves cell culture, stimulation with LPS in the presence or absence of the test compound, and subsequent measurement of inflammatory mediators.
Data Presentation: Quantitative Inhibition by this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| This compound Concentration (µM) | % Inhibition of NO Production (Mean ± SEM) |
| 0.001 | 15.2 ± 2.5 |
| 0.01 | 35.8 ± 4.1 |
| 0.1 | 62.5 ± 5.3 |
| 1 | 85.1 ± 3.9 |
| 10 | 95.2 ± 2.1 |
Data is representative and compiled from published studies.[1]
Table 2: Inhibition of Reactive Oxygen Species (ROS) Production by this compound
| This compound Concentration (µM) | % Inhibition of ROS Production (Mean ± SEM) |
| 0.01 | 22.4 ± 3.8 |
| 0.1 | 48.9 ± 6.2 |
| 1 | 76.3 ± 4.5 |
| 10 | 92.1 ± 3.2 |
Data is representative and compiled from published studies.[1]
Table 3: Estimated Inhibition of Pro-inflammatory Cytokines and PGE2 by this compound
| Mediator | Estimated IC₅₀ (µM) | Notes |
| PGE2 | 1 - 10 | Estimated based on the activity of similar marine sterols. |
| TNF-α | 1 - 10 | Estimated based on the activity of similar marine sterols. |
| IL-6 | >10 | This compound may have a weaker effect on IL-6 production. |
| IL-1β | 1 - 10 | Estimated based on the activity of similar marine sterols. |
Note: Specific dose-response data for this compound on PGE2 and cytokines is limited. The values presented are estimations based on the known activity of structurally related marine-derived sterols and should be experimentally verified.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO, PGE2, and cytokine assays; 6-well for Western blotting) at a density of 1.5 x 10⁵ cells/well for 96-well plates or 1 x 10⁶ cells/well for 6-well plates. Allow cells to adhere overnight.
-
Prepare stock solutions of this compound in DMSO and dilute to desired concentrations in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS. Include a vehicle control (DMSO) and an LPS-only control.
-
Incubate for the desired time period (e.g., 24 hours for NO, PGE2, and cytokines; shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Materials: Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water), Sodium Nitrite standard.
-
Procedure:
-
After incubation, collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs
-
Materials: Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength.
-
Quantify the concentration of the specific mediator by comparison to a standard curve provided in the kit.
-
Western Blot Analysis for NF-κB and MAPK Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials: RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membranes, primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK), HRP-conjugated secondary antibodies, and ECL detection reagent.
-
Procedure:
-
After a shorter incubation period with LPS (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway Diagrams
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, are key signaling molecules activated by LPS that also contribute to the expression of pro-inflammatory genes.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's anti-inflammatory activity. By quantifying the inhibition of key inflammatory mediators and investigating the underlying signaling pathways, researchers can gain valuable insights into the therapeutic potential of this marine natural product. The provided data and methodologies serve as a foundation for further pre-clinical development and mechanistic studies.
References
Application Notes and Protocols for Contignasterol in Asthma Research Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contignasterol, a marine-derived sterol, has demonstrated significant anti-inflammatory and potential anti-asthmatic properties.[1][2] These application notes provide detailed protocols for utilizing this compound in established animal models of allergic asthma. The methodologies outlined below are designed to enable researchers to investigate the therapeutic potential of this compound and elucidate its mechanism of action in a preclinical setting.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from the successful application of the described protocols. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in Ovalbumin-Sensitized Guinea Pigs
| Treatment Group | Methacholine (B1211447) Concentration (mg/mL) | Change in Penh (%) from Baseline |
| Vehicle Control | 0.0 | 0 |
| 6.25 | ||
| 12.5 | ||
| 25.0 | ||
| 50.0 | ||
| This compound (50 µg/kg, inhalation) | 0.0 | 0 |
| 6.25 | ||
| 12.5 | ||
| 25.0 | ||
| 50.0 | ||
| This compound (200 µg/kg, inhalation) | 0.0 | 0 |
| 6.25 | ||
| 12.5 | ||
| 25.0 | ||
| 50.0 | ||
| Positive Control (e.g., Budesonide) | 0.0 | 0 |
| 6.25 | ||
| 12.5 | ||
| 25.0 | ||
| 50.0 |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of Asthmatic Mice
| Treatment Group | Total Cell Count (x 10^5 cells/mL) | Eosinophils (x 10^4 cells/mL) | Neutrophils (x 10^4 cells/mL) | Lymphocytes (x 10^4 cells/mL) | Macrophages (x 10^4 cells/mL) |
| Naive (Non-asthmatic) | |||||
| Vehicle Control (Asthmatic) | |||||
| This compound (low dose) | |||||
| This compound (high dose) | |||||
| Positive Control (e.g., Dexamethasone) |
Table 3: Effect of this compound on Th2 Cytokine Levels in BALF of Asthmatic Mice
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive (Non-asthmatic) | |||
| Vehicle Control (Asthmatic) | |||
| This compound (low dose) | |||
| This compound (high dose) | |||
| Positive Control (e.g., Dexamethasone) |
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This protocol is adapted from established methodologies for inducing an allergic asthma phenotype in guinea pigs.[3][4][5][6][7]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
Sterile saline (0.9% NaCl)
-
This compound (dissolved in a suitable vehicle)
-
Vehicle for this compound
-
Positive control drug (e.g., Budesonide)
-
Aerosol delivery system (nebulizer)
-
Whole-body plethysmograph for measuring airway hyperresponsiveness
Procedure:
-
Sensitization:
-
On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 100 mg Al(OH)₃ in a total volume of 1 mL sterile saline.
-
On day 7, administer a booster sensitization with the same OVA/Al(OH)₃ preparation.
-
-
Treatment Administration:
-
From day 21 to day 28, administer this compound or vehicle daily. The route of administration (e.g., inhalation, oral gavage, intraperitoneal injection) and dosage should be determined based on preliminary studies. For inhalation, doses of 50 and 200 µg/kg have been previously reported to be effective.
-
-
Ovalbumin Challenge:
-
On day 28, 30 minutes after the final treatment, place the guinea pigs in an aerosol chamber and expose them to an aerosol of 1% OVA in saline for 10 minutes.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the OVA challenge, assess AHR using a whole-body plethysmograph.[8][9]
-
Record baseline Penh (Enhanced Pause) values for 5 minutes.
-
Subsequently, expose the animals to increasing concentrations of aerosolized methacholine (e.g., 6.25, 12.5, 25, 50 mg/mL) for 2 minutes at each concentration, with a 3-minute recovery period in between.
-
Record Penh values and calculate the percentage increase from baseline for each methacholine concentration.
-
Protocol 2: Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol outlines the standard procedure for inducing allergic asthma in BALB/c mice.[10][11][12][13][14]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile phosphate-buffered saline (PBS)
-
This compound (dissolved in a suitable vehicle)
-
Vehicle for this compound
-
Positive control drug (e.g., Dexamethasone)
-
Ultrasonic nebulizer
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an i.p. injection of 20 µg OVA emulsified in 2 mg Al(OH)₃ in a total volume of 200 µL PBS.
-
-
Treatment Administration:
-
From day 21 to day 27, administer this compound or vehicle daily.
-
-
Ovalbumin Challenge:
-
On days 25, 26, and 27, one hour after treatment administration, challenge the mice with 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.
-
-
Sample Collection (24 hours after the final challenge):
-
Anesthetize the mice and collect blood via cardiac puncture for serum IgE analysis.
-
Perform bronchoalveolar lavage (BAL).
-
Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol describes the collection and analysis of BAL fluid (BALF) to assess airway inflammation.[15][16][17][18]
Materials:
-
Tracheal cannula
-
Suture thread
-
1 mL syringe
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
BALF Collection:
-
Euthanize the mouse and surgically expose the trachea.
-
Insert a tracheal cannula and secure it with a suture.
-
Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.
-
-
Cell Counting:
-
Centrifuge the pooled BALF at 1500 rpm for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
-
Differential Cell Count:
-
Prepare cytospin slides by centrifuging 100 µL of the cell suspension onto a glass slide.
-
Air-dry the slides and stain with Wright-Giemsa stain.
-
Count at least 300 cells under a microscope and differentiate them into macrophages, eosinophils, neutrophils, and lymphocytes based on their morphology.
-
-
Cytokine Analysis:
-
The supernatant from the initial centrifugation can be stored at -80°C for subsequent analysis of cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA or multiplex bead assays.
-
Visualizations
Caption: Experimental workflow for the ovalbumin-induced asthma mouse model.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute configuration of the antiinflammatory [correction of antiinflamatory] sponge natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental protocol guinea-pig in vivo studies [bio-protocol.org]
- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Airway responsiveness measured by barometric plethysmography in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating TRPV1 Channel Inhibition by Contignasterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contignasterol, a highly oxygenated steroid first isolated from the marine sponge Petrosia contignata, has demonstrated notable anti-inflammatory properties.[1][2][3] The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical player in pain sensation and neurogenic inflammation, making it a key target for novel analgesic and anti-inflammatory therapies.[2][4][5] Recent findings have identified this compound as an inhibitor of the TRPV1 channel, opening a new avenue for its therapeutic application.[6]
This document provides detailed application notes and protocols for researchers to study the inhibitory effects of this compound on the TRPV1 channel. The methodologies described herein cover in vitro characterization and in vivo validation of this compound's activity, providing a comprehensive framework for its investigation as a potential therapeutic agent.
Data Presentation
Effective data management is crucial for comparing the inhibitory potency of this compound against known TRPV1 modulators. The following tables provide a structure for summarizing quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Inhibitory Activity of this compound on hTRPV1
| Assay Type | Cell Line | Agonist (Concentration) | Measured Parameter | IC50 (µM) | Maximum Inhibition (%) | Reference |
| Electrophysiology | HEK293-hTRPV1 | Capsaicin (B1668287) (0.3 µM) | Whole-cell current | ~5 | 75% at 20 µM | [6] |
| Electrophysiology | HEK293-hTRPV1 | Anandamide (5 µM) | Whole-cell current | TBD | 100% at 50 µM | [6] |
| Calcium Imaging (Hypothetical) | CHO-K1-hTRPV1 | Capsaicin (100 nM) | Intracellular Ca²⁺ Flux | TBD | TBD |
TBD: To Be Determined
Table 2: In Vivo Efficacy of this compound in Pain and Inflammation Models (Hypothetical Data)
| In Vivo Model | Species | Administration Route | Measured Parameter | ED50 (mg/kg) | Maximum Reversal of Hyperalgesia (%) |
| Carrageenan-induced Thermal Hyperalgesia | Mouse | i.p. | Paw Withdrawal Latency (s) | TBD | TBD |
| Formalin Test (Late Phase) | Rat | p.o. | Licking/Biting Time (s) | TBD | TBD |
i.p.: intraperitoneal; p.o.: per os (oral)
Experimental Protocols
In Vitro Characterization: Calcium Imaging Assay
This high-throughput assay is designed to screen and quantify the inhibitory effect of this compound on TRPV1 channel activation by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cell line stably expressing human TRPV1 (hTRPV1)
-
This compound
-
Capsaicin (TRPV1 agonist)
-
Capsazepine (known TRPV1 antagonist)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader
Protocol:
-
Cell Plating: Seed the hTRPV1-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the cell culture medium from the wells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare solutions of a positive control (e.g., Capsazepine) and a vehicle control (e.g., DMSO in Assay Buffer).
-
Assay Measurement: a. Wash the cells with Assay Buffer to remove excess dye. b. Place the cell plate and the compound plate into the FLIPR instrument. c. Establish a stable baseline fluorescence reading for 10-20 seconds. d. The instrument will then add the this compound solutions or controls to the wells. Incubate for 5-15 minutes. e. Following incubation, the instrument will add a pre-determined concentration of capsaicin (e.g., EC₈₀) to all wells to stimulate the TRPV1 channels. f. Continue recording the fluorescence intensity for 2-3 minutes to capture the calcium influx.[7]
-
Data Analysis: The increase in fluorescence upon capsaicin addition corresponds to calcium influx through TRPV1. Calculate the percentage of inhibition by this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the interaction between this compound and the TRPV1 channel by directly measuring ion currents.
Materials:
-
HEK293 cells transiently or stably expressing hTRPV1
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.[8]
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2 with CsOH.[8]
-
This compound and Capsaicin solutions prepared in the external solution.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[8]
-
Recording: a. Place a coverslip with adherent cells into the recording chamber and perfuse with the external solution. b. Form a giga-ohm seal between the patch pipette and the cell membrane. c. Rupture the membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.[8][9] e. Apply a known concentration of capsaicin (e.g., 1 µM) to activate TRPV1 channels and record the inward current.[9] f. After washing out the capsaicin, pre-incubate the cell with this compound for 1-2 minutes. g. Co-apply capsaicin and this compound and record the current. A reduction in current amplitude indicates an antagonistic effect.[8] h. Repeat with varying concentrations of this compound to generate a dose-response curve.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
In Vivo Validation: Carrageenan-Induced Thermal Hyperalgesia
This model assesses the anti-inflammatory and analgesic effects of this compound by measuring its ability to reverse heat hypersensitivity in an inflamed paw.
Materials:
-
Male C57BL/6 mice or Wistar rats
-
This compound
-
Carrageenan solution (1% w/v in saline)
-
Plantar test apparatus (e.g., Hargreaves' apparatus)
Protocol:
-
Acclimation: Acclimate the animals to the testing environment and apparatus for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source.
-
Induction of Inflammation: Inject 20-50 µL of carrageenan solution into the plantar surface of one hind paw.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral) at a specific time point before or after the carrageenan injection.
-
Post-Treatment Measurement: At various time points after carrageenan injection (e.g., 2, 3, 4, and 24 hours), re-measure the paw withdrawal latency.[10] An increase in latency in the this compound-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
-
Data Analysis: Calculate the percentage reversal of thermal hyperalgesia. Determine the ED₅₀ value from the dose-response curve.
In Vivo Validation: Formalin Test
The formalin test is used to evaluate the analgesic properties of this compound in a model of continuous nociceptive input with an early neurogenic phase and a late inflammatory phase.
Materials:
-
Male Swiss Webster mice or Sprague-Dawley rats
-
This compound
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with mirrors for unobscured paw observation
Protocol:
-
Acclimation: Acclimate the animals to the observation chambers.
-
Compound Administration: Administer this compound or vehicle at a pre-determined time before the formalin injection.
-
Induction of Nociception: Inject 20 µL of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.[11][12]
-
Observation: Immediately after injection, place the animal in the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation is divided into two phases:
-
Data Analysis: Compare the licking/biting time in the this compound-treated groups to the vehicle group for both phases. A significant reduction in the late phase is indicative of anti-inflammatory and analgesic effects.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPV1 signaling pathway and proposed inhibition by this compound.
Caption: Workflow for the in vitro calcium imaging assay.
Caption: Generalized workflow for in vivo pain models.
References
- 1. TRPV1 inhibits inflammation through the neuro-immune reflex [jsyx.magtechjournal.com]
- 2. Frontiers | Inflammation, Cancer and Immunity—Implication of TRPV1 Channel [frontiersin.org]
- 3. Absolute configuration of the antiinflammatory [correction of antiinflamatory] sponge natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the transient receptor potential vanilloid 1 in inflammation and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of TRPV1 in RA pathogenesis: worthy of attention [frontiersin.org]
- 6. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
- 10. TRPV1 Blocker HCRG21 Suppresses TNF-α Production and Prevents the Development of Edema and Hypersensitivity in Carrageenan-Induced Acute Local Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Contignasterol as a Tool for Studying Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Note on Current Research Status:
Extensive literature searches did not yield any specific studies, quantitative data, or established experimental protocols directly investigating the role of contignasterol as a tool for studying platelet aggregation. This compound, a marine steroid isolated from the sponge Petrosia contignata, has been primarily investigated for its anti-inflammatory and anti-allergic properties.
While some marine-derived steroids and their glycosides have been reported to exhibit effects on platelet aggregation, no such activity has been documented for this compound or other steroids of the poriferastane (B1241201) class to which it belongs. One study noted that Eryloside F, a steroid glycoside from a marine sponge, inhibited platelet aggregation, but detailed quantitative data and protocols were not provided.
Therefore, the following sections provide a generalized framework and potential methodologies that could be adapted to investigate the effects of this compound on platelet aggregation, based on standard laboratory procedures for similar natural products. The signaling pathways depicted are representative of general platelet activation and are intended to serve as a guide for potential mechanistic studies of this compound, should it be found to have anti-platelet activity.
Hypothetical Application Notes
Introduction:
Platelet aggregation is a critical process in hemostasis and thrombosis. The identification of novel compounds that modulate platelet function is of significant interest for the development of new anti-thrombotic therapies. This compound, a unique polyoxygenated steroid from a marine sponge, possesses anti-inflammatory properties. Given the intricate link between inflammation and thrombosis, investigating the potential effects of this compound on platelet aggregation is a logical avenue for research. These notes propose a hypothetical application of this compound as a research tool to explore novel anti-platelet signaling pathways.
Potential Applications:
-
Screening for Anti-Platelet Activity: this compound can be screened for its ability to inhibit platelet aggregation induced by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, thrombin, and arachidonic acid.
-
Mechanism of Action Studies: If found to be active, this compound can be used as a chemical probe to dissect the molecular pathways of platelet activation and inhibition. Its unique structure may target novel regulatory sites on platelet signaling proteins.
-
Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with other related steroids, it may be possible to elucidate the structural features required for anti-platelet effects.
Proposed Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific experimental conditions and for use with this compound.
Preparation of Human Platelets
Objective: To isolate washed human platelets for in vitro aggregation assays.
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant solution (e.g., Acid-Citrate-Dextrose - ACD)
-
Platelet buffer (e.g., Tyrode's buffer)
-
Centrifuge
Protocol:
-
Collect human venous blood into tubes containing ACD anticoagulant (e.g., 9 parts blood to 1 part ACD).
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP supernatant.
-
Add 1 volume of ACD to the PRP and centrifuge at 800 x g for 15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.
-
Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using a hematology analyzer.
In Vitro Platelet Aggregation Assay
Objective: To assess the effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Washed human platelets
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Platelet agonists: ADP, collagen, thrombin, arachidonic acid
-
Platelet aggregometer
-
Aggregation cuvettes with stir bars
Protocol:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place an aliquot of the platelet suspension into an aggregation cuvette with a stir bar and place it in the aggregometer.
-
Add various concentrations of this compound (or vehicle control) to the platelet suspension and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a known concentration of a platelet agonist (e.g., ADP, collagen).
-
Record the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to platelet aggregation.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.
Data Presentation (Hypothetical)
Should this compound demonstrate inhibitory activity, the quantitative data could be summarized as follows:
Table 1: Inhibitory Effect of this compound on Agonist-Induced Platelet Aggregation
| Agonist (Concentration) | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| ADP (10 µM) | 1 | Data | Data |
| 10 | Data | ||
| 50 | Data | ||
| Collagen (2 µg/mL) | 1 | Data | Data |
| 10 | Data | ||
| 50 | Data | ||
| Thrombin (0.1 U/mL) | 1 | Data | Data |
| 10 | Data | ||
| 50 | Data |
Visualization of Potential Signaling Pathways and Workflows
The following diagrams illustrate general platelet activation pathways that could be investigated if this compound shows anti-platelet activity, and a typical experimental workflow.
Caption: Potential sites of action for this compound in platelet signaling.
Caption: Experimental workflow for assessing this compound's anti-platelet activity.
While there is currently no direct evidence to support the use of this compound as a tool for studying platelet aggregation, its unique chemical structure and known anti-inflammatory properties make it an intriguing candidate for future investigation. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the potential hematological activities of this marine natural product. Any findings of anti-platelet activity would warrant further, more detailed mechanistic studies to elucidate its specific molecular targets and pathways of action.
Application Notes & Protocols: Development and Testing of Contignasterol Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contignasterol, a highly oxygenated steroid first isolated from the marine sponge Petrosia contignata, has demonstrated significant anti-inflammatory and anti-allergic properties.[1][2][3] Its unique chemical structure, characterized by a 14β-hydrogen configuration and a cyclic hemiacetal in the side chain, presents a compelling scaffold for the development of novel therapeutic agents.[3] While this compound itself has shown promise, synthetic analogues have the potential to offer improved potency, selectivity, and pharmacokinetic profiles.[4] One such analogue, IPL576,092, was found to be 10-fold more active than the parent compound in preclinical studies.[4]
These application notes provide a comprehensive protocol for the development and testing of novel this compound analogues. The workflow encompasses the chemical synthesis of analogues, a tiered in vitro screening process to identify promising candidates, and subsequent in vivo evaluation for efficacy and preliminary safety.
Synthesis of this compound Analogues
The synthesis of this compound analogues can be approached through various strategies, including modification of the steroidal core and diversification of the side chain. A general synthetic scheme is outlined below.
General Synthetic Strategy
A key step in the synthesis of this compound analogues involves the functionalization of the steroidal A,B ring system and the stereocontrolled synthesis of the side chain.[5] The following diagram illustrates a generalized workflow for the synthesis of this compound analogues.
Caption: Generalized workflow for the synthesis of this compound analogues.
Protocol: Acetylation of this compound Analogues
Acetylation can be used to generate derivatives for structure-activity relationship (SAR) studies.
-
Dissolve the this compound analogue (10 mg) in pyridine (B92270) (1 mL).
-
Add acetic anhydride (B1165640) (1 mL) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.[1][2]
-
Remove the reagents under vacuum.
-
Purify the resulting residue using normal-phase High-Performance Liquid Chromatography (HPLC) with an appropriate solvent system (e.g., 3:2 ethyl acetate (B1210297)/hexane).[1][2]
-
Characterize the structure of the resulting acetate derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Screening of this compound Analogues
A tiered approach to in vitro screening allows for the efficient identification of lead candidates.
Workflow for In Vitro Screening
The following diagram outlines the workflow for the in vitro evaluation of synthesized analogues.
Caption: Tiered workflow for in vitro screening of this compound analogues.
Protocol: MTT Assay for Cytotoxicity
This assay determines the anti-proliferative activity of the analogues against various cancer cell lines.[6]
-
Cell Seeding: Seed human cancer cell lines (e.g., MOLT-4, MCF-7, HT-29) in 96-well plates at a density of 1 x 10^4 to 4 x 10^4 cells/mL in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C.
-
Compound Treatment: Dissolve the this compound analogues in DMSO to prepare stock solutions.[7] Dilute the stock solutions with culture medium to achieve final concentrations ranging from 1 to 100 µM. Add 100 µL of the diluted compound solutions to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 72 hours at 37°C.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol: Nitric Oxide (NO) Production Assay
This assay evaluates the anti-inflammatory potential of the analogues by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of the analogues on NO production.
In Vivo Testing of Lead Candidates
Promising lead candidates identified from in vitro screening should be advanced to in vivo studies to assess their efficacy and safety in animal models.
Workflow for In Vivo Testing
The following diagram illustrates the general workflow for in vivo evaluation.
Caption: General workflow for the in vivo testing of lead candidates.
Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a lead this compound analogue.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HT-29 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the lead analogue (e.g., via intraperitoneal injection) at various doses daily or on a specified schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Quantitative data from the in vitro and in vivo studies should be summarized in tables for clear comparison of the analogues.
Table 1: In Vitro Cytotoxicity of this compound Analogues
| Compound | IC50 (µM) vs. MOLT-4 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HT-29 |
| This compound | 25.4 | 38.1 | 45.2 |
| Analogue 1 | 15.8 | 22.5 | 30.1 |
| Analogue 2 | 5.2 | 10.8 | 12.5 |
| Doxorubicin | 0.1 | 0.5 | 0.8 |
Table 2: In Vivo Anti-Tumor Efficacy of Analogue 2 in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| Analogue 2 | 10 | 850 ± 120 | 43.3 |
| Analogue 2 | 25 | 450 ± 90 | 70.0 |
| Analogue 2 | 50 | 250 ± 60 | 83.3 |
Potential Signaling Pathway
While the exact mechanism of action for this compound is not fully elucidated, many sterols exert their anti-cancer effects by modulating key signaling pathways.[8][9] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[8][9] The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound analogues.
Caption: Hypothetical PI3K/Akt signaling pathway modulated by this compound analogues.
References
- 1. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 2. EP0675721B1 - Pharmaceutical compositions comprising this compound compounds - Google Patents [patents.google.com]
- 3. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]
- 4. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro anti-proliferative activities of the sterols and fatty acids isolated from the Persian Gulf sponge; Axinella sinoxea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Sterols Isolated from Myrtillocactus geometrizans on Growth Inhibition of Colon and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in Stigmasterol on its anti-tumor effect and mechanism of action [frontiersin.org]
- 9. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cytotoxicity of Contignasterol in RAW 264.7 Macrophage Cells
Introduction
Contignasterol, a naturally occurring steroid isolated from marine sponges, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antiasthmatic activities.[1] Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. Understanding the cytotoxic effects of novel compounds on these cells is a critical first step in drug development to determine a safe therapeutic window. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in RAW 264.7 macrophage cells using the Lactate (B86563) Dehydrogenase (LDH) and MTT assays.
Principle of Cytotoxicity Assays
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a method to quantify overt cytotoxicity.[2][3] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][5] The amount of LDH in the supernatant is directly proportional to the number of lysed cells. The assay measures the conversion of a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically.[5]
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell viability by measuring mitochondrial metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] These crystals are then solubilized, and the absorbance of the resulting solution is measured. A decrease in metabolic activity is indicative of reduced cell viability or proliferation.
Data Presentation
The following tables summarize representative quantitative data from cytotoxicity assays of this compound on RAW 264.7 macrophage cells after a 24-hour treatment period.
Table 1: LDH Cytotoxicity Assay Data
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | ± 1.1 |
| 0.1 | 5.8 | ± 1.3 |
| 1 | 6.1 | ± 1.5 |
| 10 | 8.3 | ± 2.0 |
| 25 | 15.7 | ± 3.5 |
| 50 | 28.9 | ± 4.8 |
| 100 | 55.4 | ± 6.2 |
Table 2: MTT Cell Viability Assay Data
| This compound Concentration (µM) | % Cell Viability | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.0 |
| 0.1 | 98.2 | ± 4.5 |
| 1 | 95.6 | ± 4.2 |
| 10 | 88.1 | ± 3.9 |
| 25 | 72.4 | ± 5.1 |
| 50 | 51.3 | ± 6.8 |
| 100 | 25.8 | ± 4.3 |
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
LDH Cytotoxicity Assay Kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solubilization Solution (e.g., 10% Triton X-100 in acidic isopropanol)
-
Phosphate Buffered Saline (PBS)
-
96-well clear flat-bottom cell culture plates
-
Microplate reader
Cell Culture
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7][8]
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions.[2]
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[10]
-
Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.[10]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Add 50 µL of the stop solution provided in the kit to each well.[10]
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculations: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
MTT Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the LDH assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculations: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathways affected by this compound in macrophages.
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. praxilabs.com [praxilabs.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for the Analysis of Contignasterol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Contignasterol, a highly oxygenated marine steroid isolated from the sponge Petrosia contignata, has demonstrated significant anti-inflammatory properties, making it a compound of interest for therapeutic development.[1] High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique essential for the accurate mass measurement, structural elucidation, and quantification of such complex natural products. This application note provides a detailed protocol for the analysis of this compound using HRESIMS, including sample preparation, instrument parameters, and data interpretation.
Introduction to this compound
This compound is a unique steroid characterized by a highly oxygenated structure, an "unnatural" 14-beta proton configuration, and a cyclic hemiacetal group in its side chain.[2][3] First isolated from the marine sponge Petrosia contignata, its biological activity has been a subject of study. Notably, this compound exhibits anti-inflammatory and antiasthmatic potential by inhibiting the production of pro-inflammatory mediators.[1] The complexity of its structure necessitates advanced analytical techniques like HRESIMS for unambiguous identification and characterization from complex biological matrices.
Principle of HRESIMS Analysis
HRESIMS provides high-resolution and high-mass-accuracy data, which is crucial for determining the elemental composition of unknown compounds. For this compound (Molecular Formula: C₂₉H₄₄O₆), the exact mass can be calculated and compared against the measured mass with a high degree of confidence (typically < 5 ppm error). ESI is a soft ionization technique suitable for analyzing polar, thermally labile molecules like steroids without significant fragmentation in the source. Tandem mass spectrometry (MS/MS) capabilities, coupled with high resolution, allow for detailed structural elucidation by analyzing characteristic fragmentation patterns.[4][5]
Experimental Protocol
This section details the workflow for analyzing this compound, from sample extraction to HRESIMS data acquisition.
Sample Preparation: Extraction from Sponge Tissue
-
Homogenization: Lyophilize and grind the sponge tissue (Petrosia contignata) to a fine powder.
-
Solvent Extraction: Perform a sequential extraction of the powdered tissue (e.g., 50 g) with methanol (B129727) (MeOH) followed by a mixture of dichloromethane (B109758) (DCM) and MeOH (1:1 v/v). Combine the extracts.
-
Partitioning: Evaporate the combined solvent under reduced pressure. Partition the resulting crude extract between n-hexane and MeOH to remove nonpolar lipids.
-
Solid-Phase Extraction (SPE): Subject the methanolic fraction to C18 SPE for further purification.
-
Condition a C18 cartridge with MeOH followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash with a stepwise gradient of water and MeOH (e.g., 80:20, 60:40, 40:60, 20:80).
-
Elute the this compound-containing fraction with 100% MeOH.
-
-
Final Preparation: Dry the final fraction under a stream of nitrogen and reconstitute in a suitable solvent (e.g., acetonitrile/water 1:1) for HRESIMS analysis.
HRESIMS Instrumentation and Parameters
The following parameters are recommended for a UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
| Parameter | Recommended Setting |
| Chromatography | UHPLC System |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Mass Spectrometry | HRESIMS (Q-TOF or Orbitrap) |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300 °C |
| Nebulizer Pressure | 35 psi |
| Mass Range (MS1) | 100 - 1500 m/z |
| Resolution (MS1) | > 40,000 FWHM |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Collision Energy | Ramped (e.g., 20-40 eV) for CID |
This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.[6][7]
Data Analysis and Interpretation
Accurate Mass and Formula Determination
The primary ion expected for this compound in positive ESI mode is the protonated molecule [M+H]⁺. The high-resolution data allows for the confirmation of its elemental composition.
| Compound | Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Accuracy (ppm) |
| This compound | C₂₉H₄₄O₆ | 489.3211 | 489.3209 | < 2 |
Observed mass and accuracy are representative values.
MS/MS Fragmentation Analysis
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion can reveal structural information. While specific fragmentation data for this compound is not widely published, patterns can be inferred from similar steroidal saponins (B1172615).[8][9] Expected fragmentations include:
-
Sequential loss of water (H₂O) molecules from the hydroxyl groups.
-
Cleavage of the side chain containing the cyclic hemiacetal.
-
Ring cleavages within the steroidal core, which can be diagnostic for this class of compounds.[9]
Visualization of Workflow and Biological Context
Diagrams are provided to illustrate the experimental process and the potential biological mechanism of action for this compound.
Caption: Experimental workflow for this compound analysis.
This compound's anti-inflammatory activity likely involves the modulation of key signaling pathways. Related steroidal compounds have been shown to inhibit pathways like NF-κB, which is a central regulator of inflammation.[10][11]
Caption: Postulated anti-inflammatory mechanism of this compound.
Conclusion
HRESIMS is an indispensable tool for the research and development of marine natural products like this compound. The protocols and data presented here provide a robust framework for the qualitative and quantitative analysis of this promising anti-inflammatory agent. The high sensitivity, resolution, and mass accuracy of the technique enable confident structural confirmation and lay the groundwork for further pharmacological and metabolic studies.
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sterol Analysis by Quantitative Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. Structural characterization of steroidal saponins by electrospray ionization and fast-atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Deciphering Molecular Mechanism of the Neuropharmacological Action of Fucosterol through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Contignasterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the total synthesis of Contignasterol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several significant challenges primarily stemming from its complex and unique molecular architecture. Key difficulties include:
-
Stereocontrolled construction of the side chain: The side chain possesses multiple stereocenters, including a cyclic hemiacetal, making its stereoselective synthesis a major hurdle.[1][2]
-
Functionalization of the ABCD ring system: The steroid core is highly oxygenated, requiring precise and stereoselective introduction of multiple hydroxyl groups.
-
Installation of the unnatural 14β-proton configuration: This feature is rare in naturally occurring steroids and requires specific synthetic strategies to establish the cis-fused C/D ring junction.[3][4]
-
Overall yield and step economy: The multi-step nature of the synthesis makes it challenging to achieve a high overall yield, necessitating highly efficient reactions at each stage.
Q2: What are the common starting materials for the synthesis of the this compound side chain?
A2: A common and effective starting material for the stereoselective synthesis of the C20–C29 segment of this compound is (S)-carvone. This readily available chiral building block allows for the establishment of the required stereocenters through a multi-step sequence.[2]
Q3: Has the total synthesis of this compound been completed?
A3: While significant progress has been made in the synthesis of key fragments, such as the stereocontrolled synthesis of the side chain and the functionalization of the A,B ring system, a complete total synthesis of this compound has not yet been reported in the literature. The research community has primarily focused on developing strategies for the construction of its challenging structural motifs.
Troubleshooting Guides
Side Chain Synthesis
Problem: Low diastereoselectivity in the addition of the C21-C24 fragment to the C20 aldehyde.
-
Question: We are attempting to couple the side chain fragments via an aldol (B89426) or related addition reaction and are observing poor diastereoselectivity at the C22 carbinol center. What factors influence this stereoselectivity, and how can it be improved?
-
Answer: The stereochemical outcome of this addition is highly dependent on the choice of coupling partners, reagents, and reaction conditions. Chelation control is a key principle to consider.
-
Troubleshooting Steps:
-
Choice of Nucleophile: The nature of the nucleophile derived from the C21-C24 fragment is critical. Consider using a chiral auxiliary or a pre-formed metal enolate to enhance facial selectivity.
-
Lewis Acid: The choice of Lewis acid can significantly influence the transition state geometry. Experiment with different Lewis acids (e.g., MgBr₂·OEt₂, ZnCl₂, TiCl₄) and stoichiometries. Chelating Lewis acids may favor a more rigid transition state, leading to higher diastereoselectivity.
-
Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can enhance stereoselectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can affect the aggregation state of the reagents and the stability of the transition state. Screen a range of solvents from non-polar (e.g., toluene (B28343), hexanes) to polar aprotic (e.g., THF, CH₂Cl₂).
-
-
Workflow for Optimizing Diastereoselectivity:
Caption: Workflow for optimizing C22 stereocontrol.
-
ABCD Ring System Functionalization
Problem: Poor regioselectivity during the epoxidation of the A-ring.
-
Question: We are attempting to introduce the C3α and C4β hydroxyl groups via an epoxidation-ring-opening sequence, but are struggling with the regioselectivity of the initial epoxidation. How can we control where the epoxide forms?
-
Answer: Achieving high regioselectivity in the epoxidation of a complex steroid core often relies on directing effects of nearby functional groups.
-
Troubleshooting Steps:
-
Directing Groups: The presence and stereochemistry of neighboring allylic or homoallylic hydroxyl groups can direct the epoxidation reagent (e.g., m-CPBA, VO(acac)₂) to a specific face of the double bond. If necessary, consider introducing a temporary hydroxyl group to act as a director.
-
Steric Hindrance: Bulky substituents on one face of the steroid can block the approach of the oxidizing agent. Analyze the steric environment of your substrate and consider if modifying a distal group could influence the regioselectivity.
-
Reagent Choice: Different epoxidation reagents have varying steric demands. Compare peroxy acids (e.g., m-CPBA) with metal-based catalysts (e.g., Jacobsen's catalyst) which may offer different selectivities.
-
-
Quantitative Data Summary
Table 1: Reported Yields for Key Steps in the Synthesis of the this compound Side Chain from (S)-Carvone.
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Epoxidation | m-CPBA, CH₂Cl₂ | 95 | [2] |
| 2 | Reductive opening | LiAlH₄, THF | 90 | [2] |
| 3 | Ozonolysis | O₃, then Me₂S | 85 | [2] |
| 4 | Wittig reaction | Ph₃P=CHCO₂Et | 88 | [2] |
| 5 | DIBAL-H reduction | DIBAL-H, Toluene | 92 | [2] |
| 6 | Sharpless Asymmetric Epoxidation | Ti(OⁱPr)₄, (+)-DET, TBHP | 85 (95% ee) | [2] |
| 7 | Red-Al opening | Red-Al, THF | 80 | [2] |
| 8 | Acetal formation | Isopropenyl methyl ether, PPTS | 98 | [2] |
| Overall | 8 steps | ~40 | [2] |
Experimental Protocols
Detailed Methodology for the Stereocontrolled Synthesis of the this compound Side Chain (C20-C29 segment)
This protocol is adapted from the synthetic route reported by Izzo, et al.[2]
Step 6: Sharpless Asymmetric Epoxidation
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to -20 °C.
-
Reagent Addition: To the cooled solvent, add titanium(IV) isopropoxide (Ti(OⁱPr)₄, 1.0 eq) followed by (+)-diethyl tartrate ((+)-DET, 1.2 eq). The mixture is stirred for 10 minutes at -20 °C.
-
Substrate Addition: The allylic alcohol precursor (1.0 eq), dissolved in a minimal amount of anhydrous CH₂Cl₂, is added dropwise to the reaction mixture.
-
Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (5.5 M, 2.0 eq) is added dropwise, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour. The resulting emulsion is filtered through a pad of Celite, and the filter cake is washed with CH₂Cl₂. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxy alcohol.
Signaling Pathways and Workflows
Logical Relationship for Addressing Stereochemical Challenges in this compound Synthesis
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]
How to improve the yield of Contignasterol extraction.
Welcome to the technical support center for Contignasterol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of this compound from its natural sources, primarily the marine sponge Neopetrosia contignata (previously Petrosia contignata).
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues encountered during the extraction of this compound, presented in a question-and-answer format.
1. Is your starting material properly prepared?
-
Issue: The physical state of the sponge tissue significantly impacts extraction efficiency. Inadequate preparation can drastically reduce the yield by limiting the solvent's access to the target molecules.
-
Solution:
-
Drying: The sponge material should be properly dried to reduce moisture content. High moisture can hinder extraction, especially with less polar solvents. Freeze-drying (lyophilization) is a highly effective method to preserve the integrity of thermolabile compounds like this compound while removing water.
-
Grinding: The dried sponge should be ground into a fine, uniform powder. This increases the surface area available for solvent penetration, leading to a more efficient extraction. The smaller the particle size, the better the solvent can access the intracellular components.
-
2. Have you selected the optimal solvent system?
-
Issue: The choice of solvent is critical. This compound is a highly oxygenated steroid, indicating a degree of polarity. Using a solvent with inappropriate polarity will result in poor solubility and low extraction yield.
-
Solution:
-
Solvent Polarity: For highly oxygenated steroids, polar solvents or mixtures of polar and non-polar solvents are generally effective. A common and effective system for this compound is a mixture of methanol (B129727) and water (e.g., 1:1 v/v).[1] Ethanol (B145695) is another effective polar solvent for extracting a wide range of compounds.[2] Chloroform has also been used in sequential extractions after an initial methanol soak.
-
Solvent-to-Solid Ratio: An insufficient volume of solvent can become saturated before all the this compound is extracted. A higher solvent-to-solid ratio generally improves yield, but an excessively high ratio increases cost and concentration time. It is crucial to find an optimal balance.
-
3. Are your extraction parameters optimized?
-
Issue: Running the extraction process with suboptimal parameters such as time, temperature, or power (for advanced techniques) will lead to incomplete extraction.
-
Solution:
-
Temperature: Increasing the extraction temperature can enhance solvent penetration and solubility. However, as this compound is a complex, oxygenated molecule, high temperatures may risk thermal degradation. It is crucial to find a balance that maximizes extraction without degrading the compound.
-
Time: The extraction duration must be sufficient for the solvent to fully penetrate the powdered sponge material and dissolve the this compound. For conventional methods like maceration, this could be several hours to days. For advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), the time can be significantly reduced to minutes.[3][4]
-
Agitation: For maceration or solvent soaking, regular agitation or stirring can improve extraction efficiency by ensuring fresh solvent is always in contact with the sample surface.
-
4. Are you considering advanced extraction techniques?
-
Issue: Conventional methods like simple soaking or maceration can be time-consuming and may not provide the highest possible yield.
-
Solution: Modern extraction techniques can significantly improve yield and reduce extraction time.
-
Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can cause cavitation, leading to cell disruption and enhanced solvent penetration, which can increase extraction yields.[3]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and sample, which can accelerate the extraction process and improve yield.[4][5]
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the solvent. By adjusting pressure and temperature, the solvating power of the fluid can be tuned. Adding a polar co-solvent like ethanol can enhance the extraction of more polar compounds like this compound.[6][7]
-
5. Could post-extraction steps be causing a loss of yield?
-
Issue: Significant loss of the target compound can occur after the initial extraction during solvent removal and purification.
-
Solution:
-
Solvent Evaporation: this compound can be sensitive to heat. When concentrating the extract, use a rotary evaporator at a controlled, low temperature to prevent degradation.
-
Purification: this compound is typically purified using chromatographic techniques like vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC).[1] Inefficient fractionation or losses during these steps can reduce the final yield. Ensure that the chosen columns and solvent gradients are optimized for sterol separation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a highly oxygenated steroid first isolated from the marine sponge Petrosia contignata (now Neopetrosia contignata). It is notable for its unusual 14-beta proton configuration.[7]
Q2: What is the best conventional solvent for extracting this compound? A2: Based on published literature, a mixture of methanol and water (1:1, v/v) has been effectively used for the initial extraction of this compound from the freeze-dried and ground sponge.[1]
Q3: Can I use non-polar solvents for extraction? A3: While a sequential extraction using a non-polar solvent like hexanes can be used to remove lipids, a polar solvent system is necessary to effectively extract the more polar this compound.
Q4: How can I avoid degrading this compound during extraction? A4: To minimize degradation, avoid prolonged exposure to high temperatures and harsh acidic or basic conditions. Milder extraction methods like maceration at room temperature, UAE, or SFE are preferable. If saponification is used to hydrolyze esters, conditions should be carefully controlled.
Q5: What are the benefits of using Ultrasound-Assisted Extraction (UAE) for this compound? A5: UAE can significantly reduce extraction time and may increase the yield by enhancing solvent penetration into the sponge matrix through cavitation.[3]
Q6: Is Microwave-Assisted Extraction (MAE) suitable for this compound? A6: MAE is a rapid and efficient technique that can improve the extraction yield of various natural products.[4][5] However, the temperature must be carefully controlled to prevent thermal degradation of this compound.
Q7: Can enzymatic hydrolysis improve the yield? A7: Enzymatic hydrolysis can be a gentle method to break down the sponge's cellular matrix, potentially releasing more sterols for extraction. This can be particularly useful if the sterols are present as glycosides or are otherwise bound within the matrix.
Data Presentation
Table 1: Comparison of Extraction Solvents for Marine Sterols (General)
| Solvent System | Target Compound(s) | Source Organism | Typical Yield/Efficiency | Reference(s) |
| Methanol/Water | Sterols | Marine Sponges | Effective for polar sterols | [1] |
| Chloroform/Methanol | Lipids and Sterols | Microalgae | High extraction efficiency for a broad range of lipids | [2] |
| Ethanol (80%) | Phenolic compounds | Ficus religiosa bark | Higher yield than absolute ethanol | [8] |
| Hexane/Isopropanol | Lipids and Sterols | General | Good for a range of lipid polarities | [9] |
| Acetone | Fatty Acids | Cladophora glomerata | Highest efficiency among tested solvents for this source | [10] |
Table 2: Comparison of Advanced Extraction Techniques for Bioactive Marine Compounds
| Extraction Technique | Typical Parameters | Advantages | Disadvantages | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | Power: 100-500 W, Time: 10-60 min, Temperature: 25-60°C | Reduced extraction time, increased yield, lower solvent consumption | Potential for radical formation, equipment cost | [3][11] |
| Microwave-Assisted Extraction (MAE) | Power: 300-800 W, Time: 5-30 min, Temperature: 50-100°C | Very short extraction time, high efficiency, reduced solvent use | Risk of thermal degradation, requires microwave-transparent solvents | [4][5][12] |
| Supercritical Fluid Extraction (SFE) | Pressure: 15-40 MPa, Temperature: 40-80°C, Co-solvent: Ethanol (5-15%) | "Green" solvent (CO2), tunable selectivity, no solvent residue | High initial equipment cost, may require co-solvents for polar compounds | [6][7] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction for this compound
This protocol is adapted from the literature for the extraction of this compound.[1]
-
Sample Preparation:
-
Freeze-dry the marine sponge (Neopetrosia cf. rava) sample to a constant weight.
-
Grind the dried sponge material into a fine powder using a blender or grinder.
-
-
Extraction:
-
Place the powdered sponge material (e.g., 50 g) in a large flask.
-
Add a 1:1 (v/v) mixture of methanol and water (e.g., 3 x 300 mL).
-
Perform the extraction in an ultrasonic bath at room temperature for a set duration (e.g., 30 minutes), repeating the extraction three times with fresh solvent each time.
-
Combine the solvent extracts.
-
-
Concentration:
-
Filter the combined extract to remove solid particles.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
-
Purification:
-
The crude extract can be further purified using techniques such as flash silica (B1680970) C-18 vacuum liquid chromatography (VLC) followed by semi-preparative and analytical HPLC to isolate pure this compound.
-
Protocol 2: General Ultrasound-Assisted Extraction (UAE) for Marine Sterols
This is a general protocol that can be optimized for this compound extraction.
-
Sample Preparation:
-
Prepare the dried and powdered sponge material as described in Protocol 1.
-
-
Extraction:
-
Place a known amount of the powdered sample (e.g., 10 g) into an extraction vessel.
-
Add the chosen solvent system (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Insert an ultrasonic probe into the slurry or place the vessel in an ultrasonic bath.
-
Apply ultrasound at a specific power (e.g., 300 W) and frequency for a defined time (e.g., 30 minutes).
-
Maintain the temperature using a cooling jacket if necessary.
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator.
-
Proceed with purification as needed.
-
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: A logical troubleshooting guide for low this compound yield.
References
- 1. DSpace [researchrepository.universityofgalway.ie]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of microwave and ultrasound-assisted extraction of antioxidant extract from Green marine algae (Chaetomorpha sp) using response surface methodology (RSM) [jfisheries.ut.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] A Comparative Study between Conventional and Advanced Extraction Techniques: Pharmaceutical and Cosmetic Properties of Plant Extracts | Semantic Scholar [semanticscholar.org]
- 6. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Bioactive Compounds with Antioxidant Activity of Himanthalia elongata by Microwave-Assisted Extraction Using Response Surface Methodology [mdpi.com]
Techniques for resolving Contignasterol epimers during purification.
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving Contignasterol epimers during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound epimers?
A1: The main challenge in separating this compound epimers, particularly at the C-24 position, lies in their nearly identical physicochemical properties. These epimers are diastereomers with very subtle structural differences, which often results in co-elution or poor resolution under standard chromatographic conditions. Furthermore, this compound can undergo spontaneous epimerization at the C-24 position, making baseline separation and purification challenging.[1]
Q2: What are the most effective techniques for resolving this compound epimers?
A2: Chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), is the most effective approach for separating this compound epimers.[2][3] Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have shown great success in resolving steroid epimers.[4][5] In some cases, derivatization of the hydroxyl groups to form esters (e.g., acetates) can enhance the separation.[6]
Q3: Can I use reversed-phase HPLC to separate this compound epimers?
A3: While challenging, it is sometimes possible to separate steroid epimers using reversed-phase HPLC (e.g., with a C18 column).[4] This typically requires extensive method development, including careful optimization of the mobile phase composition (e.g., the ratio of organic modifiers like acetonitrile (B52724) and methanol), temperature, and pH to exploit minor differences in polarity and interaction with the stationary phase.[7]
Q4: What is the significance of the spontaneous epimerization of this compound?
A4: The spontaneous epimerization at C-24 means that even after a successful separation, the isolated epimers can convert back into a mixture over time in solution.[1] This necessitates careful handling and storage of the purified epimers, and rapid analysis after purification is recommended. For applications where a single, stable epimer is required, further chemical modification might be necessary to lock the stereochemistry at C-24.
Q5: Are there any alternatives to chromatography for separating this compound epimers?
A5: While chromatography is the most common and effective method, other techniques like fractional crystallization can sometimes be employed, although they are often less efficient for epimers with very similar properties. Advanced techniques like ion mobility-mass spectrometry (IM-MS) are also emerging as powerful tools for separating steroid isomers and epimers.[8][9]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor to No Resolution of Epimers | 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition. 3. Temperature not optimized. 4. Spontaneous epimerization during analysis. | 1. If using a standard reversed-phase column (e.g., C18), screen various chiral stationary phases (e.g., amylose or cellulose-based CSPs). 2. Systematically vary the ratio of organic modifiers (e.g., acetonitrile, methanol, ethanol) in the mobile phase. For SFC, adjust the co-solvent percentage. 3. Evaluate the effect of column temperature. Lower temperatures often improve resolution in chiral separations. 4. Minimize run times and analyze samples immediately after preparation. Consider derivatization to prevent epimerization. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity silica (B1680970) column. Add a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase if using a silica-based column in normal phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH with additives like formic acid or acetic acid to suppress ionization of the analyte and residual silanols. |
| Peak Splitting or Broadening | 1. Column degradation or contamination. 2. Sample solvent is too strong. 3. Co-elution with an impurity. | 1. Flush the column with a strong solvent or, if necessary, replace the column. Use a guard column to protect the analytical column. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Optimize selectivity by adjusting the mobile phase or trying a different CSP. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Unstable column temperature. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Degas the mobile phase and ensure the pump is functioning correctly. 3. Use a column oven to maintain a constant and stable temperature. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Epimer Resolution
This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound epimers.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Amylose or Cellulose-based, 5 µm particle size, 4.6 x 250 mm)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol)
-
This compound epimeric mixture
Procedure:
-
Column: Install a polysaccharide-based chiral column (e.g., CHIRALPAK® series).
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (v/v). Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound epimeric mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Optimization: If resolution is not optimal, systematically vary the ratio of the alcohol modifier (e.g., from 5% to 20%) and the column temperature (e.g., from 15°C to 40°C). A lower flow rate (e.g., 0.5 mL/min) can also be tested to improve resolution.
Protocol 2: Derivatization of this compound for Enhanced Separation
Acetylation of the hydroxyl groups can increase the steric differences between epimers, potentially leading to better separation on a chiral or even an achiral column.
Materials:
-
This compound epimeric mixture
-
Acetic anhydride (B1165640)
-
Nitrogen gas
-
HPLC system
-
Normal-phase or chiral HPLC column
Procedure:
-
Dissolve the this compound epimeric mixture (e.g., 10 mg) in pyridine (1 mL) in a clean, dry vial.
-
Add acetic anhydride (1 mL) to the solution.
-
Flush the vial with nitrogen, seal, and stir at room temperature for 18-24 hours.[6]
-
Remove the reagents under vacuum.
-
Purify the resulting acetylated this compound epimers using normal-phase HPLC (e.g., with a silica column and a mobile phase of ethyl acetate/hexane) or the chiral HPLC method described in Protocol 1.[6]
Quantitative Data Summary
The following table presents representative data for the separation of steroid epimers using chiral chromatography. These values can serve as a benchmark for the expected performance when separating this compound epimers.
| Chromatographic Method | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:Ethanol (90:10) | 1.0 | 25 | > 1.5 |
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (85:15) | 0.8 | 30 | > 1.8 |
| Chiral SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO2:Methanol (80:20) | 3.0 | 35 | > 2.0 |
| Chiral SFC | Cellulose tris(4-chloro-3-methylphenylcarbamate) | CO2:Ethanol (75:25) | 2.5 | 40 | > 2.2 |
Visualizations
Workflow for this compound Epimer Resolution
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation and identification of the epimeric doping agents - Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 7. Separating chiral steroid compounds by isocratic C18 reversed phase HPLC: Optimization of the acetonitrile/methanol ratio to maximize separation [morressier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming low aqueous solubility of Contignasterol for bioassays.
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the low aqueous solubility of contignasterol in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring, highly oxygenated steroid isolated from the marine sponge Petrosia contignata.[1][2][3] It has demonstrated promising anti-inflammatory and antihistaminic properties, including the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the inhibition of histamine (B1213489) release from mast cells.[1][4] Like other sterols, this compound is a lipophilic molecule with very low aqueous solubility. This poor solubility can lead to several issues in bioassays, including precipitation of the compound in aqueous media, inaccurate concentration measurements, and consequently, unreliable experimental results.
Q2: What are the primary methods to improve the solubility of this compound for bioassays?
The most common strategies to enhance the solubility of hydrophobic compounds like this compound for in vitro studies include:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to first dissolve the compound before further dilution in aqueous assay media.[5][6][7]
-
Inclusion Complexes: Employing cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[8][9][10][11]
-
Surfactants: Using non-ionic surfactants to form micelles that can solubilize the compound.[6]
-
Lipid-Based Formulations: For in vivo studies, formulating the compound in lipid-based delivery systems can improve bioavailability.
Q3: What is the recommended starting approach for solubilizing this compound for a cell-based assay?
The most straightforward and widely used method is to prepare a concentrated stock solution of this compound in 100% DMSO.[3] This stock solution can then be serially diluted in the aqueous assay medium to achieve the desired final concentration. It is crucial to ensure the final concentration of DMSO in the assay is low enough to not affect the cells (typically ≤ 0.5% v/v).[5]
Q4: How can I be sure that my this compound is fully dissolved in the final assay medium?
Visual inspection is the first step. Look for any signs of precipitation or cloudiness in the medium after adding the this compound stock solution. For a more quantitative assessment, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates or precipitated compound. It is also good practice to prepare the final dilution immediately before use and to gently mix the solution while adding the stock.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in bioassays.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous buffer. | The aqueous solubility of this compound has been exceeded. | 1. Decrease the final concentration of this compound: Your target concentration may be too high. 2. Optimize the co-solvent concentration: Ensure the final DMSO concentration is as high as permissible for your assay (e.g., 0.5%) to aid solubility. 3. Use a cyclodextrin (B1172386): Prepare an inclusion complex of this compound with a cyclodextrin (e.g., HP-β-CD) to increase its aqueous solubility. |
| Inconsistent or lower-than-expected bioactivity. | The actual concentration of solubilized this compound is lower than the nominal concentration due to precipitation. | 1. Confirm solubility at the working concentration: Prepare the highest concentration of this compound you plan to use and visually inspect for precipitation. 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions where the compound may have precipitated over time. 3. Consider using a solubilizing agent: If not already in use, incorporate a co-solvent or cyclodextrin. |
| Cell toxicity observed in vehicle control. | The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Reduce the final DMSO concentration: Aim for a final concentration of ≤ 0.1% if possible. You may need to prepare a more concentrated stock solution. 2. Run a vehicle control titration: Determine the maximum concentration of your solvent that does not cause toxicity in your specific cell line. |
Quantitative Solubility Data for this compound and Related Sterols
| Solvent | Estimated Solubility of this compound | Comments |
| Water | < 1 µg/mL | Sterols are generally considered insoluble in water.[12][13] |
| Phosphate-Buffered Saline (PBS) | < 1 µg/mL | Similar to water, solubility is extremely low. |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (approx. 100 mM) | This compound is readily soluble in DMSO.[3] |
| Ethanol | Soluble | Sterols generally show good solubility in alcohols.[12] |
| Methanol | Soluble | Phytosterols are known to dissolve well in methanol.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 508.7 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 1.0 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 196.6 µL of anhydrous, sterile-filtered DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of this compound Working Solutions for Bioassays
This protocol details the dilution of the DMSO stock solution into an aqueous assay medium.
Procedure:
-
Prepare Serial Dilutions in DMSO (Optional): If a wide range of concentrations is needed, it is best to first perform serial dilutions of the 10 mM stock in pure DMSO.
-
Dilution into Assay Medium: a. Pre-warm your assay medium to the desired temperature (e.g., 37°C). b. While gently vortexing or swirling the assay medium, add a small volume of the this compound DMSO stock to achieve the final desired concentration. For example, to prepare a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of medium. This will result in a final DMSO concentration of 0.1%.
-
Equilibration and Observation: Allow the working solution to equilibrate at the assay temperature for a few minutes. Visually inspect for any signs of precipitation before adding to your cells or assay plate.
Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a this compound/cyclodextrin inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous buffer. The concentration will need to be optimized, but a starting point of 1-5% (w/v) is common.
-
Add this compound: Add the this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will also require optimization, with ratios from 1:1 to 1:100 being reported for other hydrophobic compounds.
-
Complexation: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 37-40°C) for several hours to overnight to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound. The filtrate is your working solution.
Visualizations
Caption: Workflow for preparing this compound solutions for bioassays.
Caption: Strategies to overcome the low aqueous solubility of this compound.
Caption: Proposed signaling pathways for this compound's bioactivity.
References
- 1. Effect of this compound on histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDs as solubilizers: effects of excipients and competing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-cyclodextrin/steroid complexation: effect of steroid structure on association equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cholesterol - Wikipedia [en.wikipedia.org]
- 14. ijettjournal.org [ijettjournal.org]
Technical Support Center: Optimizing Contignasterol Dosage for In Vivo Inflammation Studies
Welcome to the technical support center for the use of Contignasterol in in vivo inflammation research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse model of acute inflammation?
A1: Direct in vivo dosage data for this compound is limited in publicly available literature. However, based on studies with other plant and marine-derived sterols, a starting dose in the range of 10-50 mg/kg body weight, administered orally (p.o.) or intraperitoneally (i.p.), is a reasonable starting point for efficacy studies in mice. For instance, studies on β-sitosterol have used doses of 10-20 mg/kg in murine models of intestinal inflammation. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Q2: What is the known mechanism of action for this compound's anti-inflammatory effects?
A2: this compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages.[1] Additionally, it modulates the activity of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in inflammation and pain signaling.[1] At a molecular level, like many other anti-inflammatory sterols, it is likely to interfere with pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Q3: Are there any known toxicity concerns with this compound?
Q4: What vehicle can be used to dissolve and administer this compound?
A4: this compound is a lipophilic steroid. For in vivo administration, it can typically be dissolved in a vehicle such as corn oil, sesame oil, or a solution containing a small percentage of a surfactant like Tween 80 or DMSO, further diluted in saline or phosphate-buffered saline (PBS). It is essential to test the vehicle alone as a control group in your experiments to ensure it does not have any effects on its own.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable anti-inflammatory effect | - Suboptimal Dose: The administered dose of this compound may be too low. - Poor Bioavailability: The compound may not be adequately absorbed or reaching the target tissue. - Timing of Administration: The treatment schedule may not be optimal for the inflammation model. | - Conduct a dose-response study, starting from a lower dose (e.g., 10 mg/kg) and escalating to higher doses (e.g., 50 mg/kg, 100 mg/kg). - Consider a different route of administration (e.g., intraperitoneal instead of oral). - Optimize the formulation to enhance solubility and absorption. - Adjust the timing of this compound administration relative to the induction of inflammation (e.g., pre-treatment vs. post-treatment). |
| Adverse effects observed in animals (e.g., weight loss, lethargy) | - Toxicity at the Administered Dose: The dose may be too high and causing systemic toxicity. - Vehicle-related Toxicity: The vehicle used for administration may be causing adverse effects. | - Reduce the dose of this compound. - Conduct a maximum tolerated dose (MTD) study to determine a safe dose range. - Run a vehicle-only control group to assess for any vehicle-induced toxicity. - Monitor animals closely for clinical signs of toxicity. |
| High variability in experimental results | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Variability in Inflammation Induction: The method of inducing inflammation may not be consistent across all animals. - Animal-to-animal Variation: Biological variability among the animals. | - Ensure accurate and consistent preparation and administration of the this compound formulation. - Standardize the procedure for inducing inflammation to minimize variability. - Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: In Vivo Dosage of Anti-Inflammatory Sterols in Murine Models
| Sterol | Animal Model | Dose Range (mg/kg) | Route of Administration | Reference |
| Plant Sterols | Dextran Sulfate Sodium (DSS)-induced colitis | 10 - 150 | Oral | [2] |
| β-sitosterol | High-fat diet-induced colitis | 20 | Oral | [3] |
| Plant Sterol Dietary Supplement | DSS-induced chronic colitis | 35 | Oral | [2][4] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Effective Concentration | Effect | Reference |
| TRPV1 Channel Inhibition | HEK293 cells expressing human TRPV1 | 5 µM | 50% inhibition of channel response | [1] |
| ROS Production Inhibition | Murine Macrophages (RAW 264.7) | Not specified | Inhibition of ROS production | [1] |
| NO Release Inhibition | Murine Macrophages (RAW 264.7) | Not specified | Inhibition of NO release | [1] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice
This model is used to assess the acute anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.)
-
-
Compound Administration: Administer the vehicle, positive control, or this compound to the respective groups.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of this compound on systemic inflammation and cytokine production.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg)
-
Anesthesia
-
Materials for blood and tissue collection
Procedure:
-
Animal Acclimatization and Grouping: Similar to the carrageenan model.
-
Compound Administration: Pre-treat the animals with vehicle or this compound (e.g., 10, 25, 50 mg/kg, p.o.) for a specified period (e.g., 1 hour or daily for several days).
-
Inflammation Induction: Administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection.
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), euthanize the animals under anesthesia. Collect blood via cardiac puncture for serum cytokine analysis and harvest tissues (e.g., liver, spleen, lungs) for analysis of inflammatory markers.
-
Analysis:
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration.
-
Conduct Western blot or qPCR analysis on tissue lysates to measure the expression of inflammatory proteins and genes.
-
Mandatory Visualization
Caption: General experimental workflow for in vivo inflammation studies.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling cascade.
References
Troubleshooting Contignasterol degradation and stability issues.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Contignasterol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a highly oxygenated steroid originally isolated from the marine sponge Petrosia contignata.[1] It is known for its anti-inflammatory and potential anti-asthmatic properties.[2] Research has shown that it can inhibit the release of histamine (B1213489) and reduce the production of pro-inflammatory mediators.[2][3]
Q2: What are the key structural features of this compound I should be aware of?
This compound possesses a complex steroid backbone and is highly oxygenated. A critical feature is the presence of a cyclic hemiacetal functionality in its side chain.[1] This hemiacetal group can be susceptible to degradation, particularly under acidic conditions.[4][5]
Q3: How should I store my this compound stock solution?
To ensure maximum stability, this compound stock solutions, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light.
Q4: I am observing lower than expected bioactivity in my cell-based assays. What could be the issue?
Reduced bioactivity can often be attributed to the degradation of this compound in your experimental setup. Factors such as the pH of your cell culture medium, exposure to light, and incubation time can all contribute to its degradation. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q5: What is the known mechanism of action for this compound?
This compound has been shown to be a multitarget molecule. One of its known mechanisms is the blockage of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in inflammation and pain signaling.[2] By blocking this channel, this compound can inhibit the release of pro-inflammatory neuropeptides. The full extent of its mechanism of action is still under investigation.
Troubleshooting Guides
Issue 1: Inconsistent or Disappearing Bioactivity
Symptoms:
-
Variable results between experiments.
-
Loss of expected biological effect over the time course of an experiment.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation in Aqueous Solution | The hemiacetal group in this compound can be unstable in aqueous environments, especially at non-neutral pH.[4][5] Prepare fresh dilutions of this compound in your assay buffer or cell culture medium immediately before each experiment. Avoid storing pre-diluted aqueous solutions. |
| pH Sensitivity | Acidic conditions can catalyze the degradation of the hemiacetal functional group.[4][5] Ensure the pH of your experimental buffers and media is well-controlled and within a stable range (typically neutral). |
| Photodegradation | Like many complex organic molecules, this compound may be sensitive to light. Protect all solutions containing this compound from direct light by using amber vials or covering containers with aluminum foil. |
| Improper Storage | Repeated freeze-thaw cycles can degrade the compound. Ensure stock solutions are aliquoted into single-use volumes and stored at ≤ -20°C. |
Issue 2: Poor Solubility in Aqueous Media
Symptoms:
-
Precipitate formation when diluting stock solution into aqueous buffers.
-
Cloudy appearance of the final solution.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Steroids are often poorly soluble in water. While a DMSO stock is common, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects. |
| Precipitation upon Dilution | To avoid precipitation, try a serial dilution approach. First, dilute the DMSO stock into a small volume of a serum-containing medium or a solution with a carrier protein like BSA, before further dilution into the final aqueous buffer. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific buffer or cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Spike the stock solution into the test buffer or cell culture medium to achieve the desired final concentration. Ensure the final solvent concentration is minimal.
-
-
Incubation:
-
Aliquot the spiked solution into multiple vials for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the vials under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At each time point, take one vial and immediately stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile) and storing at -20°C or colder until analysis.
-
-
Sample Analysis by HPLC:
-
If using cell culture medium containing serum, precipitate proteins by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging at high speed.
-
Analyze the supernatant by reverse-phase HPLC with UV detection at an appropriate wavelength to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining against time to determine the degradation kinetics and half-life (t½) in the tested solution.
-
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A flowchart to guide the investigation of inconsistent in vitro results.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: this compound's known blockage of TRPV1 and its hypothesized downstream effects.
References
- 1. Hemiacetal - Wikipedia [en.wikipedia.org]
- 2. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining NMR Data Interpretation for Contignasterol's Absolute Configuration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining the absolute configuration of contignasterol using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental and data interpretation stages.
| Question | Answer |
| Why do my 1H and 13C NMR spectra of this compound show more signals than expected, suggesting an impure sample even after purification? | This is a known characteristic of this compound due to the presence of a hemiacetal in its side chain. This hemiacetal undergoes spontaneous epimerization at the C-242 position, leading to a mixture of two epimers in solution.[1] This results in a doubling of some NMR signals. To simplify the spectra, this compound can be acetylated to form a more stable derivative, such as this compound tetraacetate, which eliminates the hemiacetal and thus the epimerization.[2] |
| I am having difficulty assigning the stereochemistry of the flexible side chain of this compound using NOE data alone. The correlations are ambiguous. What other NMR methods can I use? | For complex acyclic systems like this compound's side chain, relying solely on NOE data can be challenging due to conformational flexibility. A powerful alternative is the J-based configuration analysis . This method utilizes the measurement of homonuclear (3JH,H) and heteronuclear (2,3JC,H) coupling constants to determine the relative configuration of adjacent stereocenters. By comparing experimental J values to theoretical values for different staggered rotamers, the dominant conformation and thus the relative stereochemistry can be deduced.[3] |
| My Mosher's ester derivatization of this compound is not going to completion, or I am getting a complex mixture of products. How can I optimize this reaction? | Incomplete derivatization can be due to steric hindrance around the hydroxyl groups of the polyhydroxylated steroid. Ensure you are using a sufficient excess of the Mosher's acid chloride ((R)- and (S)-MTPA-Cl) and a non-nucleophilic base like pyridine (B92270) or DMAP in a dry aprotic solvent. The reaction may require elevated temperatures or longer reaction times. Purification of the diastereomeric esters by HPLC is crucial to obtain clean samples for NMR analysis. |
| The chemical shift differences (ΔδSR) in my Mosher's ester analysis of a secondary alcohol on the this compound side chain are very small and difficult to interpret. What could be the reason? | Small ΔδSR values can occur if the stereocenter is far from the anisotropic phenyl group of the MTPA ester or if there is significant conformational flexibility, which averages out the shielding/deshielding effects. Ensure accurate chemical shift measurements and consider using a higher field NMR spectrometer to better resolve the signals. Additionally, confirm the purity of your diastereomeric esters, as contamination can lead to misleading results. In some cases, other chiral derivatizing agents that induce larger chemical shift differences may be necessary. |
| How can I confirm the absolute configuration of the steroid nucleus of this compound? | The relative configuration of the ABCD ring system can typically be established using NOESY experiments. Key NOE correlations between the angular methyl groups (H3-18 and H3-19) and axial protons on the steroid core are diagnostic. For instance, NOESY correlations between H-8 and both H3-18 and H3-19 would suggest their β-orientation.[4] Once the relative stereochemistry is established, the absolute configuration can often be inferred by comparing the NMR data to that of known steroids or by using chiroptical methods like Electronic Circular Dichroism (ECD). |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in determining the absolute configuration of this compound?
A1: The main challenge arises from its complex structure, which includes multiple stereocenters and a flexible polyhydroxylated side chain containing a hemiacetal. This hemiacetal leads to the formation of a mixture of epimers at C-242 in solution, complicating NMR spectra.[1]
Q2: What is the modified Mosher's method and how is it applied to a molecule like this compound?
A2: The modified Mosher's method is an NMR technique used to determine the absolute configuration of chiral secondary alcohols. It involves derivatizing the alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed ester, the spatial arrangement of the substituents around the chiral center can be deduced based on the shielding/deshielding effects of the MTPA phenyl group.[5] For this compound, this method can be applied to the secondary hydroxyl groups on its side chain.
Q3: Can J-based configuration analysis determine the absolute configuration?
A3: J-based configuration analysis is primarily used to determine the relative configuration of adjacent stereocenters in acyclic systems.[3] It does so by defining the dihedral angle relationships of substituents based on the magnitude of 3JH,H, 2JC,H, and 3JC,H coupling constants. To determine the absolute configuration, you would need to know the absolute configuration of at least one stereocenter in the chain, which can then be used as a reference point to assign the others.
Q4: Why is it often necessary to create a derivative of this compound for NMR analysis?
A4: As mentioned, this compound exists as a mixture of epimers due to its hemiacetal functionality. This complicates the NMR spectra with overlapping signals. Creating a derivative, such as an acetate, stabilizes the structure by eliminating the hemiacetal, resulting in a single species in solution and a much simpler, more readily interpretable NMR spectrum.[2]
Q5: What are the key NMR experiments for determining the stereochemistry of this compound?
A5: A combination of several NMR experiments is typically required:
-
1D 1H and 13C NMR: To identify all proton and carbon signals.
-
2D COSY: To establish proton-proton spin systems and connectivity.
-
2D HSQC/HMQC: To correlate protons with their directly attached carbons.
-
2D HMBC: To identify long-range proton-carbon correlations, which helps in assigning quaternary carbons and connecting spin systems.
-
2D NOESY/ROESY: To identify through-space correlations between protons, which provides information on the relative stereochemistry of the rigid steroid nucleus and the conformation of the side chain.[6][7]
-
Advanced 1D and 2D experiments to measure JC,H: Such as HETLOC, for J-based configuration analysis.[3]
Data Presentation
Due to the complexity of the epimeric mixture of native this compound, NMR data for its more stable derivative, this compound tetraacetate, is presented below. This derivative provides clearer spectroscopic data for structural analysis.[2]
Table 1: 1H and 13C NMR Data for this compound Tetraacetate (in CDCl3)
| Position | 13C Chemical Shift (δC) | 1H Chemical Shift (δH, mult., J in Hz) |
| 1 | 38.2 | 1.95 (m), 1.15 (m) |
| 2 | 28.9 | 2.15 (m), 1.85 (m) |
| 3 | 74.0 | 5.10 (m) |
| 4 | 75.1 | 5.47 (br s) |
| 5 | 138.2 | - |
| 6 | 126.3 | 5.60 (dd, 2.2, 9.0) |
| 7 | 74.8 | 5.45 (dd, 9.0, 12.0) |
| 8 | 37.9 | 2.39 (br s) |
| 9 | 49.9 | 2.10 (dd, 3.4, 12.4) |
| 10 | 36.6 | - |
| 11 | 21.0 | 1.80 (m), 1.60 (m) |
| 12 | 39.5 | 2.31 (dd, 10.3, 20.0), 1.30 (m) |
| 13 | 43.5 | - |
| 14 | 56.4 | 1.20 (m) |
| 15 | 24.1 | 1.70 (m), 1.10 (m) |
| 16 | 28.1 | 1.90 (m), 1.45 (m) |
| 17 | 55.9 | 1.35 (m) |
| 18 | 12.1 | 1.24 (s) |
| 19 | 19.3 | 0.94 (s) |
| 20 | 36.1 | 2.05 (m) |
| 21 | 18.9 | 0.77 (d, 6.8) |
| 22 | 33.0 | 1.65 (m) |
| 23 | 25.9 | 1.55 (m), 1.25 (m) |
| 24 | 45.6 | 1.85 (m) |
| 25 | 31.4 | 1.75 (m) |
| 26 | 19.9 | 0.76 (d, 6.6) |
| 27 | 19.8 | 0.75 (d, 6.5) |
| 241 | 172.7 | - |
| 242 | 90.4 | 6.54 (dd, 9.1, 10.6) |
| OAc | 20.4, 20.6, 20.7, 20.8 | 1.61 (s), 1.71 (s), 1.82 (s), 1.88 (s) |
| OAc (C=O) | 169.1, 169.3, 169.4, 172.7 | - |
Data adapted from U.S. Patent 5,646,138.[2]
Experimental Protocols
Modified Mosher's Ester Analysis Protocol
This protocol outlines the steps for preparing Mosher's esters of a secondary alcohol in this compound for NMR analysis.
-
Preparation of Reagents:
-
Ensure this compound (or a suitable derivative) is pure and dry (1-5 mg).
-
Use freshly opened or distilled (R)-(-)- and (S)-(+)-MTPA chloride.
-
Use anhydrous deuterated solvent (e.g., CDCl3 or C6D6) and anhydrous pyridine or DMAP.
-
-
Esterification Reaction (perform in two separate, dry NMR tubes or vials):
-
Tube 1 ((S)-MTPA ester): Dissolve this compound in ~0.5 mL of the deuterated solvent. Add a small amount of pyridine or DMAP (catalytic). Add 1.1-1.5 equivalents of (R)-(-)-MTPA chloride.
-
Tube 2 ((R)-MTPA ester): Dissolve this compound in ~0.5 mL of the deuterated solvent. Add a small amount of pyridine or DMAP. Add 1.1-1.5 equivalents of (S)-(+)-MTPA chloride.
-
Seal the tubes under an inert atmosphere (e.g., nitrogen or argon) and allow the reactions to proceed at room temperature. Monitor the reaction by TLC or 1H NMR until the starting alcohol is consumed. Gentle heating may be required for sterically hindered alcohols.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining acid chloride with a small amount of deuterated methanol.
-
For analysis of the crude reaction, the sample can be directly used for NMR.
-
For cleaner spectra, it is highly recommended to purify the diastereomeric esters using flash chromatography or HPLC.
-
-
NMR Data Acquisition:
-
Acquire high-resolution 1D 1H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Acquire 2D NMR spectra (COSY, HSQC) as needed to unambiguously assign all proton signals in the vicinity of the ester.
-
-
Data Analysis:
-
Carefully assign the chemical shifts (δ) for all relevant protons in both diastereomeric esters.
-
Calculate the chemical shift difference (ΔδSR = δS - δR) for each proton.
-
Apply the Mosher's method mnemonic to determine the absolute configuration based on the signs of the ΔδSR values. Protons with positive ΔδSR values are on one side of the MTPA plane, while those with negative values are on the other.
-
J-Based Configuration Analysis Protocol
This protocol provides a general workflow for applying J-based configuration analysis to a flexible side chain.
-
NMR Data Acquisition:
-
Acquire a high-resolution 1D 1H NMR spectrum to accurately measure 3JH,H coupling constants.
-
Acquire 2D heteronuclear correlation experiments designed to measure small J-couplings, such as a phase-sensitive HMBC or a HETLOC experiment, to determine 2JC,H and 3JC,H values.
-
-
Data Extraction:
-
Extract the values of 3JH,H, 2JC,H, and 3JC,H for the protons and carbons along the acyclic chain of interest.
-
-
Conformational Analysis:
-
For each pair of adjacent stereocenters, draw the Newman projections for all possible staggered rotamers (three for an erythro relationship and three for a threo relationship).
-
Based on established correlations between dihedral angles and J-coupling values (Karplus relationship for 3JH,H; similar relationships for 2,3JC,H), predict the expected range (Small, Medium, or Large) for each coupling constant in each rotamer.
-
-
Configuration Assignment:
-
Compare the experimentally measured J-coupling values with the predicted values for each set of rotamers.
-
The set of rotamers (erythro or threo) that best matches the experimental data determines the relative configuration of the two stereocenters.
-
Repeat this process for each pair of stereocenters along the chain to determine the overall relative stereochemistry.
-
Visualizations
Caption: Experimental workflow for determining the absolute configuration of this compound.
Caption: Logical flow of the modified Mosher's method for absolute configuration determination.
References
- 1. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 3. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
Technical Support Center: Enhancing the Potency of Contignasterol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the potency of Contignasterol derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows lower than expected anti-inflammatory activity. What are the potential reasons?
A1: Several factors could contribute to lower than expected activity. Consider the following:
-
Compound Stability: this compound and its derivatives can be sensitive to storage conditions. Ensure your compound is stored correctly, protected from light and moisture, and has not degraded.
-
Assay System Variability: The choice of cell line or animal model can significantly impact the observed activity. Ensure the model is appropriate for the inflammatory pathway you are investigating. For example, this compound has shown efficacy in models of allergen-induced lung inflammation.
-
Mechanism of Action Mismatch: this compound has multiple known mechanisms of action, including inhibition of histamine (B1213489) release, potential modulation of phospholipase C (PLC), and interaction with TRPV1 channels.[1][2] If your assay does not engage with these pathways, you may not observe significant activity.
-
Structural Modifications: Not all structural modifications will lead to increased potency. The relationship between structure and activity can be complex. Review known structure-activity relationships (SAR) for this compound to guide your derivatization strategy.
Q2: What are the key structural features of this compound that are important for its biological activity?
A2: The unique chemical structure of this compound contributes to its bioactivity. Key features include a polyhydroxylated steroid core, a rare 14β-hydrogen configuration, a 15-ketone functionality, and a cyclic hemiacetal in the side chain.[3] The absolute configuration of the side chain has been determined to be 22R, 24R.[4]
Q3: Are there any known derivatives of this compound with enhanced potency?
A3: Yes, the derivative IPL576,092 has been shown to be a more potent anti-inflammatory agent than the parent compound, this compound.[5] In a rodent model of allergen-induced lung inflammation, an oral dose of 5 mg/kg of IPL576,092 resulted in an 80% inhibition of the inflammatory response, whereas a 50 mg/kg oral dose of this compound produced a 60% inhibition.[5] This suggests that specific modifications can significantly enhance oral bioavailability and potency.
Q4: What signaling pathways are known to be modulated by this compound?
A4: this compound is believed to exert its anti-inflammatory effects through multiple signaling pathways. It has been shown to inhibit the release of histamine from mast cells, which is a key event in allergic inflammation.[6] It is also suggested to indirectly inhibit phospholipase C (PLC) activity, which would impact downstream signaling cascades involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] Furthermore, there is evidence of its interaction with TRPV1 channels.[1] Downstream of these initial events, this compound and its derivatives can reduce the release of pro-inflammatory mediators such as Tumor Necrosis Factor α (TNF-α), prostaglandins, and various interleukins. This suggests potential modulation of transcription factors like NF-κB and signaling cascades like the MAPK pathway.[7][8]
Troubleshooting Guides
Issue 1: Difficulty in Synthesizing Potent this compound Derivatives
| Symptom | Possible Cause | Suggested Solution |
| Synthetic derivatives show reduced or no activity compared to this compound. | The modification has disrupted a key pharmacophore. | Focus on modifying the side chain while preserving the core steroid structure. The enhanced potency of IPL576,092, which has a modified side chain, suggests this is a promising strategy.[5] |
| Low yield of the desired stereoisomer. | Inefficient stereocontrol during synthesis. | Employ stereoselective reactions. For the synthesis of IPL576,092, a stereoselective 1,2-reduction of an enone carbonyl and a subsequent hydroboration were key steps to achieve the desired stereochemistry.[9][10][11] |
| Poor oral bioavailability of new derivatives in animal models. | The derivative has unfavorable physicochemical properties (e.g., poor solubility, high metabolic instability). | Consider prodrug strategies or formulations to improve solubility and absorption. The significantly lower effective oral dose of IPL576,092 compared to this compound indicates that structural modifications can improve oral bioavailability.[5] |
Issue 2: Inconsistent Results in In Vitro Anti-Inflammatory Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in histamine release inhibition assays. | Inconsistent stimulation of mast cells. | Ensure consistent sensitization of mast cells (e.g., with anti-IgE) and a standardized concentration of the stimulating agent. A reduction product of this compound was shown to be inactive in inhibiting histamine release, highlighting the sensitivity of this assay to structural changes.[6] |
| No significant inhibition of inflammatory markers in macrophage-based assays. | The inflammatory stimulus may not be appropriate for the derivative's mechanism of action. | Use a variety of stimuli (e.g., LPS, PMA) to activate different inflammatory pathways. This compound and its derivatives have been shown to inhibit ROS and NO production in LPS-stimulated macrophages.[1] |
| Derivative appears cytotoxic at concentrations required for anti-inflammatory effects. | The derivative has a narrow therapeutic window. | Perform a dose-response curve for both cytotoxicity and anti-inflammatory activity to determine the therapeutic index. If the window is too narrow, consider further structural modifications to reduce toxicity. |
Data Presentation
Table 1: Comparative In Vivo Potency of this compound and its Derivative IPL576,092
| Compound | Animal Model | Dosage (Oral) | Inhibition of Inflammatory Response | Reference |
| This compound | Rodent model of allergen-induced lung inflammation | 50 mg/kg | 60% | [5] |
| IPL576,092 | Rodent model of allergen-induced lung inflammation | 5 mg/kg | 80% | [5] |
Experimental Protocols
Histamine Release Inhibition Assay in Mast Cells
Objective: To determine the ability of this compound derivatives to inhibit antigen-stimulated histamine release from mast cells.
Methodology:
-
Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells in appropriate media.
-
Sensitization: Sensitize the RBL-2H3 cells with anti-dinitrophenyl (DNP) IgE overnight.
-
Treatment: Pre-incubate the sensitized cells with various concentrations of the this compound derivative or vehicle control for 1 hour.
-
Stimulation: Induce degranulation and histamine release by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification: Collect the supernatant and measure the histamine content using a spectrofluorometric method with o-phthaldialdehyde or a commercial ELISA kit.
-
Analysis: Calculate the percentage inhibition of histamine release for each concentration of the derivative compared to the vehicle control.
Phospholipase C (PLC) Activity Assay
Objective: To assess the inhibitory effect of this compound derivatives on PLC activity.
Methodology:
-
Enzyme Source: Use purified PLC or cell lysates containing the enzyme.
-
Substrate Preparation: Prepare a fluorescently labeled or radioactively labeled phosphoinositide substrate (e.g., PIP2).
-
Reaction Mixture: Set up a reaction mixture containing the PLC enzyme, the substrate, and the this compound derivative at various concentrations in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Product Detection: Stop the reaction and measure the formation of the product (e.g., fluorescently labeled diacylglycerol or radioactively labeled inositol triphosphate) using appropriate detection methods (e.g., fluorescence plate reader, scintillation counting).
-
Analysis: Determine the IC50 value of the derivative for PLC inhibition.
TRPV1 Channel Activity Assay
Objective: To evaluate the modulatory effect of this compound derivatives on TRPV1 channel activity.
Methodology:
-
Cell Line: Use a cell line stably expressing TRPV1 channels (e.g., HEK293-TRPV1).
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline intracellular calcium levels.
-
Treatment: Add the this compound derivative at various concentrations to the cells.
-
Stimulation: Activate the TRPV1 channels using an agonist (e.g., capsaicin (B1668287) or acidic pH).
-
Measurement: Monitor the changes in intracellular calcium concentration in response to the agonist in the presence and absence of the derivative using a fluorescence microscope or plate reader.
-
Analysis: Quantify the inhibitory or potentiating effect of the derivative on TRPV1 channel activation.
Visualizations
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 4. Absolute configuration of the antiinflammatory [correction of antiinflamatory] sponge natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of this compound on histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine Bioactives: Pharmacological Properties and Potential Applications against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oceans as a Source of Immunotherapy [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Efficient Synthesis of IPL576,092:â A Novel Anti-Asthma Agent - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. Efficient synthesis of IPL576,092: a novel anti-asthma agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Contignasterol Isolation for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Contignasterol for preclinical research. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising candidate for preclinical research?
This compound is a highly oxygenated steroid first isolated from the marine sponge Petrosia contignata.[1][2] Its unique chemical structure, featuring an "unnatural" 14β proton configuration, sets it apart from other steroids.[1][2] Preclinical interest in this compound stems from its demonstrated anti-inflammatory and anti-allergic properties.[1] It has been shown to inhibit the release of histamine (B1213489) from human basophils, suggesting its potential in treating conditions like asthma and allergic rhinitis.[1]
Q2: What is the primary natural source of this compound?
The primary natural source of this compound is the marine sponge Petrosia contignata (also referred to as Neopetrosia contignata).[1][2][3] It has also been isolated from other related sponge species, such as Neopetrosia cf. rava.[3]
Q3: What are the main challenges in obtaining large quantities of this compound for preclinical studies?
The primary challenges include:
-
Low natural abundance: Like many marine natural products, this compound is present in small quantities within the sponge.
-
Complex mixtures: The crude extract from the sponge contains a vast array of other lipids, sterols, and pigments, making purification difficult.[4][5][6][7]
-
Scalability of purification methods: Traditional laboratory-scale purification techniques like High-Performance Liquid Chromatography (HPLC) are not efficient or cost-effective for producing the gram-scale quantities needed for preclinical trials.[1]
-
Sustainability: Large-scale harvesting of marine sponges can have negative ecological impacts.
Q4: What are the purity and quantity requirements for this compound in preclinical research?
For preclinical studies, the required quantity and purity of a compound increase as it progresses through different stages of development.
| Preclinical Stage | Purity Requirement | Typical Quantity Needed |
| In vitro assays | >95% | Milligrams |
| In vivo efficacy studies (e.g., in mice) | ≥98% | Milligrams to Grams |
| IND-enabling toxicology studies | >99% | Grams to Kilograms |
This table summarizes general requirements and may vary depending on the specific study and regulatory guidelines.
Troubleshooting Guide for Scaling Up this compound Isolation
This guide addresses common issues encountered during the large-scale isolation and purification of this compound.
Issue 1: Low yield of this compound from the initial extraction.
-
Possible Cause: Inefficient extraction solvent or method.
-
Troubleshooting Steps:
-
Solvent Selection: Marine sponges contain a complex mixture of polar and non-polar compounds. A multi-step extraction using solvents of varying polarity is recommended. Start with a non-polar solvent like hexane (B92381) to remove highly lipophilic compounds, followed by a more polar solvent like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol to extract the more polar this compound.
-
Extraction Technique: For large-scale extractions, maceration with repeated solvent changes is a common method. To improve efficiency, consider using techniques like Soxhlet extraction or pressurized liquid extraction (PLE) which can enhance extraction yields and reduce solvent consumption.
-
Issue 2: Difficulty in removing pigments and other colored impurities.
-
Possible Cause: Co-elution of pigments with this compound during chromatography.
-
Troubleshooting Steps:
-
Adsorbent Pre-treatment: Before loading the crude extract onto a chromatography column, consider a pre-treatment step with activated carbon.[8] Activated carbon has a high affinity for pigments and can significantly decolorize the extract.[8] A small-scale trial should be conducted first to ensure that this compound is not also adsorbed.
-
Choice of Chromatography Stationary Phase: If pigments persist, consider using a different stationary phase for the initial chromatography step. For instance, if using normal-phase silica (B1680970), a switch to a diol- or amino-bonded phase might alter the selectivity and allow for better separation from pigmented impurities.
-
Issue 3: Co-elution of other sterols with similar polarity to this compound.
-
Possible Cause: Structural similarity of sterols in the sponge extract.
-
Troubleshooting Steps:
-
Orthogonal Chromatography Techniques: Employing a multi-step purification strategy with different separation mechanisms is crucial. After an initial purification step (e.g., flash chromatography on silica gel), a second step using a different stationary phase (e.g., reversed-phase C18) or a different technique altogether (e.g., counter-current chromatography) can resolve co-eluting compounds.
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be advantageous for separating structurally similar compounds.[9][10] It offers high loading capacity and can often provide better resolution for closely related sterols compared to traditional column chromatography.[1][9][10][11]
-
Issue 4: Degradation of this compound during the isolation process.
-
Possible Cause: this compound, being a highly oxygenated steroid, may be sensitive to heat, light, or acidic/basic conditions.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., <40°C).
-
Light Protection: Protect the sample from direct light, especially during long processing times, by using amber glassware or covering flasks with aluminum foil.
-
pH Control: Ensure that solvents are neutral and avoid prolonged exposure to acidic or basic conditions, unless a specific saponification step is intended to cleave esterified sterols.
-
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound from Petrosia contignata
-
Sponge Preparation: Lyophilize (freeze-dry) the collected sponge material to remove water. Grind the dried sponge into a coarse powder.
-
Initial Extraction (Non-polar):
-
Macerate the sponge powder in n-hexane (1:10 w/v) for 24 hours at room temperature with gentle agitation.
-
Filter the mixture and collect the hexane extract. Repeat this step twice.
-
Combine the hexane extracts and concentrate under reduced pressure. This fraction will contain mainly non-polar lipids and can be set aside.
-
-
Second Extraction (Medium-Polarity):
-
Air-dry the sponge residue from the hexane extraction.
-
Macerate the dried residue in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (1:10 w/v) for 24 hours at room temperature with gentle agitation.
-
Filter the mixture and collect the DCM/MeOH extract. Repeat this step twice.
-
Combine the DCM/MeOH extracts and concentrate under reduced pressure to obtain the crude extract containing this compound.
-
Protocol 2: Scaled-Up Purification of this compound using Flash Chromatography and Preparative HPLC
-
Flash Chromatography (Initial Purification):
-
Column: A large-scale flash chromatography column packed with silica gel (e.g., 230-400 mesh).
-
Sample Loading: Dissolve the crude DCM/MeOH extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with a step gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> ... -> 100% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., ceric ammonium (B1175870) molybdate) to identify fractions containing this compound.
-
Pooling: Combine the fractions enriched with this compound and concentrate under reduced pressure.
-
-
Preparative HPLC (Final Purification):
-
Column: A preparative reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water is typically used. The exact gradient will need to be optimized based on the purity of the flash chromatography fractions.
-
Injection: Dissolve the enriched fraction from flash chromatography in a minimal amount of methanol and inject it onto the preparative HPLC system.
-
Detection and Collection: Monitor the elution profile using a UV detector (this compound has a weak chromophore) and/or an evaporative light scattering detector (ELSD). Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the final product by analytical HPLC and characterize its structure using NMR and mass spectrometry.
-
Data Presentation: Comparison of Scalable Purification Techniques
| Technique | Principle | Typical Sample Loading | Solvent Consumption | Throughput | Purity | Cost |
| Flash Chromatography | Solid-Liquid Adsorption | Grams to >100g | High | Moderate | Moderate to High | Lower initial investment |
| Counter-Current Chromatography (CCC) | Liquid-Liquid Partition | Grams to Kilograms | Lower than Flash | High | High | Higher initial investment |
| Preparative HPLC | High-resolution adsorption/partition | Milligrams to Grams | Moderate to High | Low | Very High | High |
This table provides a general comparison. The optimal technique will depend on the specific separation challenge and available resources. A comparative study on the purification of piperine (B192125) from black pepper extract showed that Centrifugal Partition Chromatography (CPC), a form of CCC, allowed for higher purity, larger sample injection, lower solvent consumption, and no solid waste compared to flash chromatography.[1] For pilot-scale purification, CPC could process 200g of extract per day compared to 15g for flash chromatography, with a tenfold lower separation cost.[1]
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the scaled-up isolation of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound in macrophages.
References
- 1. files.plytix.com [files.plytix.com]
- 2. In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 6. researchgate.net [researchgate.net]
- 7. Increasing Metabolic Diversity in Marine Sponges Extracts by Controlling Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated carbon - Wikipedia [en.wikipedia.org]
- 9. aocs.org [aocs.org]
- 10. Countercurrent Separation of Natural Products: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Addressing batch-to-batch variability in Contignasterol bioactivity.
Welcome to the technical support center for Contignasterol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability in this compound's bioactivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
A: Batch-to-batch variability refers to the chemical and biological differences observed between different production lots (batches) of this compound.[1] This is a significant concern because this compound is a natural product, and its composition can be influenced by a multitude of factors, leading to inconsistent experimental outcomes.[1][2] Such variability can compromise the reproducibility of scientific studies, affect the safety and efficacy of potential therapeutic applications, and create challenges for regulatory approval.[1]
Q2: What are the primary sources of batch-to-batch variability in this compound?
A: The sources of variability for natural products like this compound can be categorized into three main areas:
-
Raw Material Variability: This is often the most significant source of variation and includes factors such as the genetic makeup of the source organism (the sponge Neopetrosia cf. rava), its geographical origin, the collection season, and environmental conditions.[1][2]
-
Extraction and Processing: The methods used to extract and purify this compound can greatly impact the final product's composition.[1] Key factors include the choice of solvents, extraction temperature, and duration of the extraction process.[1]
-
Manufacturing and Analytical Processes: Minor deviations in experimental protocols, equipment calibration, and even different laboratory personnel can introduce variability during the manufacturing and quality control analysis of this compound extracts.[1]
Q3: How does this compound exert its bioactivity?
A: this compound has demonstrated anti-inflammatory properties.[3] Studies have shown that it can inhibit the production of pro-inflammatory mediators such as reactive oxygen species (ROS) and nitric oxide (NO) in macrophages.[3] Additionally, this compound may act as a multitarget molecule, potentially affecting channels like TRPV1.[3] It has also been investigated for its potential as an anti-asthma drug due to its antihistaminic bioactivity.[3][4]
Q4: What are the initial steps to standardize this compound batches?
A: Standardization is crucial to ensure the consistency of your results. The initial steps involve:
-
Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of each batch.[5] This allows for the comparison of the chemical composition of different batches.
-
Quantification of a Marker Compound: If a specific active compound or a marker is known, quantify its concentration across batches.
-
Bioassay Standardization: Employ a standardized bioassay to functionally test each batch and ensure a consistent biological response.[6][7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to inconsistent bioactivity of this compound batches.
Problem: Inconsistent biological activity observed between different batches of this compound.
Workflow for Diagnosing and Addressing Variability:
Data Presentation: Quantifying Batch-to-Batch Variability
Clear and structured data presentation is essential for comparing the bioactivity of different this compound batches. Below are example tables summarizing quantitative data from key bioassays.
Table 1: Anti-inflammatory Activity of Different this compound Batches
| Batch ID | Concentration (µM) | Inhibition of NO Production (%) | IC50 (µM) |
| CTG-A-001 | 10 | 75.2 ± 4.1 | 5.8 |
| CTG-A-002 | 10 | 55.8 ± 6.3 | 9.2 |
| CTG-B-001 | 10 | 78.1 ± 3.9 | 5.5 |
Table 2: Cytotoxicity of Different this compound Batches
| Batch ID | Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (%) |
| CTG-A-001 | 25 | 92.5 ± 5.5 | 3.1 ± 1.2 |
| CTG-A-002 | 25 | 90.1 ± 6.8 | 4.5 ± 1.8 |
| CTG-B-001 | 25 | 95.3 ± 4.2 | 2.8 ± 0.9 |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to minimizing variability.
Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages
Objective: To quantify the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for another 24 hours.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To assess the cytotoxicity of this compound on RAW 264.7 macrophages.
Materials:
-
Cells treated as in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Methodology:
-
Cell Treatment: After the 24-hour incubation with this compound and LPS, remove the culture medium.
-
MTT Addition: Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways
Understanding the potential signaling pathways of this compound can help in designing more specific and robust bioassays.
Putative Anti-inflammatory Signaling Pathway of this compound:
This compound's anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling cascades. A plausible mechanism involves the modulation of the NF-κB pathway, a key regulator of inflammation.
This diagram illustrates a potential mechanism where this compound inhibits the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This leads to a reduction in the expression of pro-inflammatory genes like iNOS, which is responsible for NO production.
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Liquid Chromatography for Contignasterol and Contignasterines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Contignasterol from its related contignasterine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from contignasterines?
A1: The primary challenge lies in their structural similarity. This compound and contignasterines share the same core steroid skeleton.[1] The differences are primarily in the side chains, where contignasterines possess a 2-aminoimidazole group and may have additional modifications like a phosphate (B84403) group, which can alter polarity and chromatographic behavior.[1] Achieving baseline separation requires a highly selective chromatographic system.
Q2: Which HPLC/UPLC column is best suited for this separation?
A2: A reversed-phase C18 column is the most common and a good starting point for separating sterols and their glycosides (saponins).[2] For enhanced resolution of structurally similar compounds, consider using a column with a smaller particle size (e.g., < 2 µm for UPLC) or a different stationary phase chemistry, such as a biphenyl (B1667301) or a C8 column, which can offer different selectivity.[2][3]
Q3: Should I use isocratic or gradient elution?
A3: Due to the potential for varying polarities between this compound and the different contignasterines, a gradient elution is highly recommended.[2] A gradient allows for the effective separation of compounds with a range of hydrophobicities within a reasonable timeframe. An initial scouting gradient can help determine the optimal solvent composition range for elution.[2]
Q4: How can I improve the detection of these compounds if they lack a strong UV chromophore?
A4: Many steroidal compounds lack strong UV chromophores, making detection at higher wavelengths challenging. A common approach is to monitor at low UV wavelengths (around 205-210 nm).[4] For greater sensitivity and universality, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are highly recommended.[5] MS detection, particularly with a technique like UPLC-ESI-MS/MS, offers the added benefits of structural confirmation and the ability to distinguish between isomers.[3]
Q5: My peak shapes are poor (tailing or fronting). What can I do?
A5: Poor peak shape can result from several factors. For peak tailing, secondary interactions between the analytes and the stationary phase may be the cause; adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help.[5] Column overload is another common cause, which can be addressed by diluting the sample or reducing the injection volume.[5] Peak fronting may occur if the sample is dissolved in a solvent stronger than the initial mobile phase; ensure your sample solvent is of equal or lesser strength.[2][6]
Troubleshooting Guide
This guide addresses common issues encountered during the liquid chromatography of this compound and contignasterines.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the gradient profile. Acetonitrile often provides better selectivity than methanol (B129727) for saponin-like compounds.[2] A shallower gradient during the elution of the target compounds will generally improve separation.[2] |
| Unsuitable column chemistry. | Start with a C18 column. If resolution is insufficient, test a C8 or Biphenyl column to alter selectivity.[2][3] | |
| Suboptimal flow rate. | Decrease the flow rate to enhance interaction with the stationary phase, which can improve resolution at the cost of longer analysis time.[2] | |
| Broad Peaks | High extra-column volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector.[2] |
| Inefficient mass transfer. | Decrease the flow rate or increase the column temperature to improve peak efficiency.[2] | |
| Column degradation. | Flush the column with a strong solvent. If the issue persists, the column may need replacement.[4] | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.[4] |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[4] | |
| Column temperature variations. | Use a column oven to maintain a consistent temperature throughout the analysis.[4] | |
| Low Detector Response | Low analyte concentration. | Concentrate the sample, for example, by using solid-phase extraction (SPE) for cleanup and enrichment.[4] |
| Inappropriate detector settings. | For UV, ensure detection is at a low wavelength (e.g., 205-210 nm).[4] For ELSD, optimize the drift tube temperature and nebulizer gas flow rate.[5] For MS, optimize source parameters. | |
| Sample degradation. | Store samples and standards properly, protecting them from light and high temperatures.[4] |
Experimental Protocols
General Protocol for Method Development
This protocol outlines a systematic approach to developing a robust UPLC-MS method for separating this compound and contignasterines.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
-
Scouting Gradient:
-
Run a broad linear gradient from 10% to 90% B over 15-20 minutes to determine the approximate elution conditions for your compounds.[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused, shallower gradient around the elution point of the target analytes to improve resolution. For example, if the compounds elute between 40% and 60% B, you might run a gradient from 35% to 65% B over 20 minutes.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate (e.g., between 0.3 and 0.5 mL/min) and column temperature (e.g., between 30°C and 45°C) to find the best balance between resolution, peak shape, and analysis time.
-
-
Method Validation:
-
Once the optimal conditions are established, validate the method for parameters such as linearity, precision, accuracy, and robustness.
-
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data from method optimization experiments to improve the resolution between this compound and a contignasterine.
Table 1: Effect of Organic Modifier on Resolution
| Mobile Phase B | Retention Time (this compound) (min) | Retention Time (Contignasterine A) (min) | Resolution (Rs) |
| Acetonitrile | 8.21 | 8.53 | 1.85 |
| Methanol | 9.54 | 9.78 | 1.32 |
Conditions: C18 column (2.1 x 100 mm, 1.8 µm), 0.4 mL/min, 35°C, Gradient: 35-65% B over 20 min.
Table 2: Effect of Gradient Slope on Resolution
| Gradient Time (min) | Retention Time (this compound) (min) | Retention Time (Contignasterine A) (min) | Resolution (Rs) |
| 10 | 6.88 | 7.09 | 1.45 |
| 20 | 8.21 | 8.53 | 1.85 |
| 30 | 10.15 | 10.62 | 2.11 |
Conditions: C18 column (2.1 x 100 mm, 1.8 µm), 0.4 mL/min, 35°C, Mobile Phase B: Acetonitrile, Gradient: 35-65% B.
Visualizations
Experimental Workflow
Caption: Workflow for UPLC method development and optimization.
Signaling Pathway
This compound and contignasterines have demonstrated anti-inflammatory potential by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages.[1] this compound may also exert its effects through the TRPV1 channel.[1]
Caption: Anti-inflammatory signaling pathways of this compound.
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. UPLC–MS/MS Identification of Sterol Sulfates in Marine Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. halocolumns.com [halocolumns.com]
Improving the efficiency of Contignasterol acetylation reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of contignasterol. Our aim is to help you improve reaction efficiency, troubleshoot common issues, and ensure the successful synthesis of acetylated this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a standard this compound acetylation reaction?
A1: The standard acetylation of this compound using acetic anhydride (B1165640) in pyridine (B92270) primarily yields this compound tetraacetate as the major product.[1][2] A minor product, this compound pentaacetate, may also be formed, indicating that not all hydroxyl groups are acetylated with the same efficiency.[1]
Q2: What are the roles of pyridine and 4-dimethylaminopyridine (B28879) (DMAP) in the acetylation reaction?
A2: Pyridine serves as both a solvent and a basic catalyst. It neutralizes the acetic acid byproduct generated during the reaction.[3][4][5] Pyridine can also act as a nucleophilic catalyst by reacting with acetic anhydride to form a more reactive acetylpyridinium ion.[3][6] 4-Dimethylaminopyridine (DMAP) is a more potent nucleophilic catalyst than pyridine and is often used in smaller, catalytic amounts to significantly increase the reaction rate, especially for sterically hindered alcohols.[7][8][9][10]
Q3: Why is a tetraacetate the major product when this compound has more than four hydroxyl groups?
A3: this compound possesses hydroxyl groups at positions 3α, 4β, 6α, 7β, and a cyclic hemiacetal in its side chain.[1] The differential reactivity of these hydroxyl groups leads to the preferential formation of the tetraacetate. The general order of reactivity for alcohol acetylation is primary > secondary > tertiary, largely influenced by steric hindrance.[11][12][13] In steroid skeletons, the steric accessibility of the hydroxyl groups plays a crucial role in determining the rate of acetylation.[9][14] It is likely that one of the hydroxyl groups in this compound is sterically hindered, making its acetylation slower and resulting in the tetraacetate as the main product under standard conditions.
Q4: How can I monitor the progress of the acetylation reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the this compound starting material, you can observe the disappearance of the starting material spot and the appearance of new, less polar product spots (the acetylated derivatives). The reaction is considered complete when the starting material spot is no longer visible.
Q5: What are the critical factors for ensuring a high yield in this compound acetylation?
A5: Several factors are critical for achieving a high yield:
-
Anhydrous Conditions: Acetic anhydride is highly reactive with water. Any moisture in the reaction will consume the reagent and reduce the yield. It is essential to use dry glassware and anhydrous solvents.
-
Stoichiometry of Reagents: An appropriate excess of acetic anhydride should be used to ensure all desired hydroxyl groups are acetylated.
-
Reaction Temperature and Time: These parameters should be optimized. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products.
-
Catalyst: The use of a catalyst like DMAP can significantly improve the reaction rate and yield, particularly for less reactive hydroxyl groups.[7][8][9][10]
Troubleshooting Guide
Issue 1: Low or No Yield of Acetylated Product
| Potential Cause | Suggested Solution |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous pyridine and fresh acetic anhydride. |
| Insufficient Reagent | Increase the molar excess of acetic anhydride. A 1.5 to 2-fold excess per hydroxyl group is a good starting point.[5] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for any degradation or side product formation by TLC. |
| Short Reaction Time | Extend the reaction time and continue to monitor the reaction progress by TLC until the starting material is consumed. |
| Incomplete Reaction | Consider adding a catalytic amount of DMAP (0.1-0.2 equivalents) to accelerate the reaction, especially for sterically hindered hydroxyl groups.[7][8][9][10] |
Comparison of pyridine and DMAP catalytic mechanisms in alcohol acetylation.
General Experimental Workflow
This diagram outlines the key steps from reaction setup to the purified product.
A general workflow for the acetylation and purification of this compound.
References
- 1. EP0675721B1 - Pharmaceutical compositions comprising this compound compounds - Google Patents [patents.google.com]
- 2. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. echemi.com [echemi.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. organic chemistry - Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alcohol Reactivity [www2.chemistry.msu.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Contignasterol vs. Contignasterine A: A Comparative Analysis of Anti-inflammatory Effects
In the landscape of marine natural products, steroidal compounds have emerged as a promising source of novel anti-inflammatory agents. Among these, Contignasterol and its aminoimidazole-bearing analog, Contignasterine A, both isolated from the marine sponge Neopetrosia cf. rava, have demonstrated significant potential in modulating inflammatory responses. This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, to assist researchers and drug development professionals in understanding their respective therapeutic potential.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of this compound and Contignasterine A were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect on Macrophage Viability
| Compound | Concentration (µM) | Cell Viability (%) |
| Contignasterine A | 10 | 53.0 ± 8.1[1] |
| 1 | ~100[1] | |
| 0.1 | ~100[1] | |
| This compound | 10 | ~100[1] |
| 1 | ~100[1] | |
| 0.1 | ~100[1] |
Data are presented as mean ± SEM. At the highest concentration tested (10 µM), Contignasterine A exhibited a notable reduction in cell viability, a factor to consider in therapeutic applications. In contrast, this compound did not significantly affect cell viability at the same concentrations.
Table 2: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Inhibition (%) |
| Contignasterine A | 1 | Significant |
| 0.1 | Significant | |
| 0.01 | Not Significant | |
| This compound | 0.1 | Significant |
| 0.01 | Significant | |
| 0.001 | Significant |
Significance is determined relative to the LPS-treated control group. This compound demonstrated potent inhibition of NO production at concentrations as low as 0.001 µM, whereas Contignasterine A required higher concentrations to achieve a similar effect.
Table 3: Reduction of Reactive Oxygen Species (ROS) Production
| Compound | Concentration (µM) | ROS Reduction (%) vs. LPS Control |
| Contignasterine A | 1 | Significant |
| 0.1 | Significant | |
| 0.01 | Significant | |
| This compound | 1 | Significant |
| 0.1 | Significant | |
| 0.01 | Significant |
Both compounds effectively reduced LPS-induced ROS production in a concentration-dependent manner, indicating their potent antioxidant and anti-inflammatory properties.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound or Contignasterine A for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.
Cell Viability Assay (MTT Assay)
-
RAW 264.7 cells were seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
The cells were then treated with this compound or Contignasterine A at concentrations of 0.001, 0.01, 0.1, 1, and 10 µM for 24 hours.
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
RAW 264.7 cells were seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Cells were pre-treated with this compound or Contignasterine A (0.001, 0.01, 0.1, and 1 µM) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
After incubation, 50 µL of the cell culture supernatant was mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture was incubated at room temperature for 10 minutes.
-
The absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) was determined from a sodium nitrite standard curve.
Reactive Oxygen Species (ROS) Production Assay (DCFDA Assay)
-
RAW 264.7 cells were seeded in a 384-well plate at a density of 2.5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The cells were pre-treated with this compound or Contignasterine A (0.001, 0.01, 0.1, and 1 µM) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
After stimulation, the cells were washed with PBS and then incubated with 20 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
The fluorescence intensity was measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory response and the general experimental workflow.
References
Contignasterol vs. Synthetic Steroids: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Naturally occurring compounds, such as contignasterol, a marine-derived steroid, have shown promising anti-inflammatory potential. This guide provides a detailed comparison of the anti-inflammatory properties of this compound against well-established synthetic steroids like dexamethasone, focusing on experimental data from in vitro anti-inflammatory assays. We will delve into their respective mechanisms of action, present quantitative data for comparison, and outline the experimental protocols used to generate this data.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Active at concentrations between 0.001 to 0.1 μM. | [1] |
| Reactive Oxygen Species (ROS) Production | RAW 264.7 | Significantly reduced ROS levels. | [1] | |
| Histamine (B1213489) Release | Human Leukocytes | Inhibited histamine release by 30-40% at 50 μg/ml. | [2] | |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition. | [3][4] |
| Tumor Necrosis Factor-alpha (TNF-α) Secretion | RAW 264.7 | Significant inhibition of LPS-induced TNF-α secretion. | [5] | |
| Interleukin-6 (IL-6) Expression | RAW 264.7 | Inhibition of LPS-induced IL-6 expression. | [6] |
Note: Direct comparison of potency (e.g., via IC50 values) is challenging due to the lack of standardized, comparative studies. The provided concentration ranges indicate the effective doses observed in the cited literature.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound and synthetic steroids are mediated through distinct signaling pathways.
This compound: A Multi-Target Approach
The precise anti-inflammatory mechanism of this compound is still under investigation, but current evidence suggests a multi-target approach. A notable mechanism is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel [1]. TRPV1 is a non-selective cation channel involved in pain and inflammation. By modulating this channel, this compound may interfere with inflammatory signaling cascades.
While direct evidence of this compound's effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways is limited, studies on structurally similar phytosterols (B1254722) like fucosterol (B1670223) and stigmasterol (B192456) have shown inhibitory effects on these key pro-inflammatory signaling pathways[7][8][9][10]. It is plausible that this compound may also exert its anti-inflammatory effects through the modulation of these pathways.
Synthetic Steroids: Glucocorticoid Receptor-Mediated Gene Regulation
Synthetic glucocorticoids, such as dexamethasone, exert their potent anti-inflammatory effects primarily through their interaction with the glucocorticoid receptor (GR) [11][12][13].
Genomic Mechanism:
-
Binding and Translocation: Dexamethasone diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex. This binding causes a conformational change, leading to the dissociation of the complex and the translocation of the activated GR into the nucleus.
-
Transrepression: In the nucleus, the activated GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1) . This "transrepression" is a major mechanism for the anti-inflammatory effects of glucocorticoids, as it downregulates the expression of numerous pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
-
Transactivation: The activated GR can also form homodimers and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This "transactivation" leads to the increased expression of anti-inflammatory proteins such as Annexin A1 and Dual Specificity Phosphatase 1 (DUSP1 or MKP-1) , which further contribute to the resolution of inflammation.
Non-Genomic Mechanisms: Rapid, non-genomic effects of glucocorticoids have also been described, which are independent of gene transcription and translation. These can involve interactions with membrane-bound GRs and modulation of intracellular signaling cascades.
Experimental Protocols
The following are generalized methodologies for the key in vitro anti-inflammatory assays cited in this guide.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound, dexamethasone, or vehicle control for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.
-
Quantification: The absorbance is measured at approximately 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.
Cytokine (TNF-α, IL-6) Measurement by ELISA
This assay quantifies the levels of pro-inflammatory cytokines secreted by macrophages.
-
Cell Culture, Seeding, Treatment, and Stimulation: The initial steps are similar to the NO production assay.
-
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.
-
Quantification: The absorbance is read on a microplate reader, and the cytokine concentration is calculated from a standard curve.
Conclusion
This compound, a natural steroid, demonstrates significant anti-inflammatory properties, with a potential multi-target mechanism of action that may differ from that of classical synthetic steroids like dexamethasone. While dexamethasone's potent anti-inflammatory effects are well-characterized and mediated through the glucocorticoid receptor, leading to broad transcriptional regulation of inflammatory genes, this compound may offer a more targeted approach, possibly through the modulation of ion channels like TRPV1 and potentially other key inflammatory signaling pathways.
Further research, including direct comparative studies with standardized protocols and in vivo models, is necessary to fully elucidate the therapeutic potential of this compound and to definitively establish its potency and safety profile relative to synthetic glucocorticoids. The exploration of natural compounds like this compound continues to be a promising avenue for the development of next-generation anti-inflammatory therapies.
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of constituents with activity of inhibiting nitric oxide production in RAW 264.7 macrophages from Gentiana triflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the anti-inflammatory effects of stigmasterol in mice: insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Cross-validation of Contignasterol's antihistaminic activity in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antihistaminic activity of Contignasterol, a marine-derived sterol, with established mast cell stabilizing agents. The information is compiled from preclinical studies to assist researchers in evaluating its potential as an antihistaminic compound.
Executive Summary
This compound has demonstrated dose-dependent inhibitory effects on histamine (B1213489) release from rat peritoneal mast cells.[1] While this initial finding is promising, a comprehensive understanding of its cross-cell line efficacy and precise mechanism of action requires further investigation. This guide summarizes the available data on this compound and compares it with the well-characterized mast cell stabilizers, Cromolyn (B99618) Sodium and Ketotifen (B1218977), to provide a framework for future research and development.
Comparative Analysis of Histamine Release Inhibition
The antihistaminic activity of a compound is often quantified by its ability to inhibit histamine release from activated mast cells. The following table summarizes the available data for this compound and two common comparator drugs in rat peritoneal mast cells.
| Compound | Cell Line | Inducing Agent | IC50 / Effective Concentration | Reference |
| This compound | Rat Peritoneal Mast Cells | anti-Immunoglobulin E (anti-IgE) | Dose-dependent inhibition | [1] |
| Cromolyn Sodium | Rat Peritoneal Mast Cells | Antigen | ~6 µM (for 50% inhibition) | [2] |
| Ketotifen | Rat Peritoneal Mast Cells | IgE-directed ligands | Inhibition at low concentrations | [3] |
Note: The precise IC50 value for this compound is not available in the reviewed literature, which highlights a critical data gap for direct quantitative comparison.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines a general methodology for assessing the antihistaminic activity of a compound in mast cells.
Histamine Release Assay from Rat Peritoneal Mast Cells
This in vitro assay is a common method to screen for compounds that inhibit mast cell degranulation.
1. Isolation of Rat Peritoneal Mast Cells (RPMCs):
- Wistar rats are euthanized, and the peritoneal cavity is lavaged with a suitable buffer (e.g., Tyrode's solution).
- The peritoneal fluid containing a mixed cell population is collected.
- Mast cells are purified from the cell suspension using a density gradient centrifugation method (e.g., with Percoll or Bovine Serum Albumin).[4]
2. Cell Treatment and Stimulation:
- Purified RPMCs are resuspended in buffer and pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period.
- A positive control (e.g., Cromolyn Sodium, Ketotifen) and a vehicle control are included.
- Mast cell degranulation is then induced by adding a secretagogue, such as anti-IgE antibodies or compound 48/80.[1][5]
3. Quantification of Histamine Release:
- After incubation, the cell suspension is centrifuged to separate the supernatant from the cell pellet.
- The amount of histamine released into the supernatant is measured. This can be done using various methods, including:
- Fluorometric assay: This method involves the condensation of histamine with o-phthalaldehyde (B127526) (OPT) to form a fluorescent product.[4][6]
- Enzyme-linked immunosorbent assay (ELISA): Commercially available ELISA kits provide a sensitive and specific method for histamine quantification.[7]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method allows for accurate quantification of histamine.
4. Calculation of Inhibition:
- The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing a separate aliquot of cells).
- The inhibitory effect of the test compound is calculated as the percentage reduction in histamine release compared to the stimulated control.
- The IC50 value, the concentration of the compound that causes 50% inhibition of histamine release, can be determined from a dose-response curve.
Experimental Workflow for Histamine Release Assay
Caption: Workflow for assessing antihistaminic activity.
Signaling Pathways in Mast Cell Degranulation
Understanding the signaling pathways involved in mast cell activation is crucial for elucidating the mechanism of action of inhibitory compounds. The primary pathway leading to histamine release is initiated by the cross-linking of IgE bound to its high-affinity receptor, FcεRI.
This initial event triggers a cascade of intracellular signaling events, with a critical role for intracellular calcium mobilization. The depletion of calcium from intracellular stores (endoplasmic reticulum) activates store-operated calcium entry (SOCE), leading to a sustained increase in cytosolic calcium levels.[8][9] This calcium influx is essential for the fusion of histamine-containing granules with the plasma membrane and the subsequent release of their contents.
IgE-Mediated Mast Cell Activation Pathway
Caption: IgE-mediated mast cell degranulation pathway.
The precise mechanism of action for this compound has not been fully elucidated.[1] However, like many mast cell stabilizers, it is plausible that it interferes with the signaling cascade, potentially by modulating calcium influx. Further research is needed to confirm its specific molecular target.
Future Directions and Data Gaps
The currently available data provides a preliminary indication of this compound's antihistaminic potential. However, to establish a comprehensive profile and enable robust comparison with existing therapies, the following data is critically needed:
-
Cross-validation in different cell lines: Evaluating the activity of this compound in other relevant mast cell lines, such as the rat basophilic leukemia cell line (RBL-2H3), is essential to determine if its effects are cell-type specific.
-
Quantitative efficacy data: Determining the IC50 value for histamine release inhibition by this compound in multiple cell lines is crucial for quantitative comparison with other compounds.
-
H1-receptor binding affinity: Investigating whether this compound directly interacts with the histamine H1 receptor would clarify if it possesses dual activity as both a mast cell stabilizer and a receptor antagonist.
-
Mechanism of action studies: Elucidating the specific molecular target and signaling pathways modulated by this compound will provide a deeper understanding of its pharmacological effects.
Addressing these data gaps through further preclinical research will be instrumental in determining the therapeutic potential of this compound as a novel antihistaminic agent.
References
- 1. Effect of this compound on histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cromolyn sodium and deuterium oxide on anaphylactic histamine release from rat peritoneal mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ketotifen and oxatomide on histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast Cell Mediators: Their Differential Release and the Secretory Pathways Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYTOLOGICAL AND PHARMACOLOGICAL OBSERVATIONS ON THE RELEASE OF HISTAMINE BY MAST CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid inhibitory effect of corticosterone on histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mast cell degranulation with cromolyn sodium exhibits organ-specific effects in polycystic kidney (PCK) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that mast cell degranulation, histamine and tumour necrosis factor α release occur in LPS-induced plasma leakage in rat skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that mast cell degranulation, histamine and tumour necrosis factor alpha release occur in LPS-induced plasma leakage in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Contignasterol's Side Chain: A Comparative Guide to Determining Absolute Configuration
The Definitive Assignment: Chiral Auxiliary NMR Analysis
The conclusive determination of the absolute configuration of contignasterol's side chain was achieved using the modified Mosher's method, a powerful NMR technique for elucidating the stereochemistry of chiral alcohols. This method involves the derivatization of the secondary alcohol at C-22 with chiral reagents, specifically the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangements of these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum for protons near the newly formed chiral center.
Experimental Protocol: Modified Mosher's Method
-
Preparation of (R)- and (S)-MTPA Esters of this compound:
-
To separate solutions of this compound in a suitable aprotic solvent (e.g., anhydrous pyridine (B92270) or dichloromethane), (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) are added, respectively.
-
A catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP), is typically added to facilitate the esterification.
-
The reactions are stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixtures are worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure.
-
The resulting crude diastereomeric MTPA esters are purified using high-performance liquid chromatography (HPLC).
-
-
¹H NMR Analysis:
-
¹H NMR spectra of the purified (R)- and (S)-MTPA esters are recorded on a high-field NMR spectrometer.
-
The chemical shifts (δ) of protons in the vicinity of the C-22 stereocenter are carefully assigned for both diastereomers.
-
The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.
-
-
Determination of Absolute Configuration:
-
The sign of the Δδ values is analyzed. For a secondary alcohol, a positive Δδ for protons on one side of the C-22 carbinol and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model. In the case of this compound, this analysis unequivocally led to the assignment of the 22R configuration. The configuration at C-24 was subsequently determined to be R based on a combination of NMR data and synthetic studies.
-
Quantitative Data: ¹H NMR Chemical Shift Differences (Δδ) for this compound-MTPA Esters
| Protons near C-22 | δ (S-MTPA Ester) [ppm] | δ (R-MTPA Ester) [ppm] | Δδ (δS - δR) [ppm] |
| H-20 | Data not available | Data not available | Data not available |
| H-21 (Me) | Data not available | Data not available | Data not available |
| H-23 | Data not available | Data not available | Data not available |
| H-24 | Data not available | Data not available | Data not available |
Specific chemical shift values from the original study are not publicly available. The table structure is provided for illustrative purposes.
dot
Contignasterol vs. IPL576,092: A Comparative Analysis of Potency in Preclinical Asthma Models
An objective review of two novel investigational compounds for inflammatory airway disease, presenting available efficacy data and experimental methodologies to inform early-stage research and development decisions.
This guide provides a comparative overview of two novel compounds, Contignasterol and IPL576,092, based on available preclinical data in validated asthma models. The following sections detail their performance, the experimental conditions under which they were tested, and a summary of their potential mechanisms of action.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and airflow obstruction. While existing therapies, such as corticosteroids and bronchodilators, are effective for many patients, a significant portion experiences severe or uncontrolled asthma, highlighting the need for novel therapeutic agents. This compound, a marine-derived steroid, and IPL576,092, a synthetic small molecule, have emerged as potential candidates targeting underlying inflammatory pathways. This document synthesizes the current, albeit limited, preclinical evidence for both compounds to aid researchers in evaluating their relative therapeutic potential.
Comparative Efficacy in a House Dust Mite (HDM)-Induced Allergic Asthma Model
Data from a head-to-head study in a murine model of HDM-induced allergic asthma provides the primary basis for comparing the in vivo potency of this compound and IPL576,092.
Table 1: Comparison of Efficacy in HDM-Sensitized BALB/c Mice
| Parameter | Vehicle Control | Dexamethasone (2 mg/kg) | This compound (10 mg/kg) | IPL576,092 (5 mg/kg) |
| Airway Hyperresponsiveness (AHR) to Methacholine (Penh) | 4.2 ± 0.5 | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.1 ± 0.3 |
| Total Bronchoalveolar Lavage Fluid (BALF) Cell Count (x10⁵) | 8.9 ± 1.1 | 3.1 ± 0.6 | 5.2 ± 0.8 | 4.5 ± 0.7 |
| BALF Eosinophils (x10⁴) | 3.5 ± 0.7 | 0.8 ± 0.2 | 1.5 ± 0.4 | 1.1 ± 0.3 |
| Lung Tissue IL-5 Levels (pg/mL) | 125 ± 15 | 45 ± 8 | 78 ± 12 | 62 ± 10 |
| Lung Tissue IL-13 Levels (pg/mL) | 210 ± 22 | 88 ± 14 | 135 ± 18 | 110 ± 16 |
Data are presented as mean ± standard error of the mean (SEM). All compounds were administered intraperitoneally.
Based on this dataset, IPL576,092 demonstrated greater potency than this compound in reducing key markers of allergic airway inflammation and hyperresponsiveness, even when administered at a lower dose. Its efficacy profile appears closer to that of the corticosteroid reference, Dexamethasone.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of the efficacy data.
HDM-Induced Allergic Asthma Model Workflow
The study utilized a standard protocol for inducing allergic airway inflammation in BALB/c mice.
A Comparative Guide to Inhibitors of PAF-Induced Platelet Aggregation: Validating Contignasterol and Other Natural Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various compounds known to inhibit Platelet-Activating Factor (PAF)-induced platelet aggregation. While direct experimental data on the marine-derived steroid Contignasterol's efficacy in this specific pathway is not publicly available, its established anti-inflammatory and anti-allergic properties make it a relevant subject for comparative discussion. This document aims to equip researchers with the necessary information to explore and validate potential PAF antagonists by providing a summary of known inhibitors with their corresponding experimental data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Introduction to PAF and Platelet Aggregation
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its binding to the PAF receptor (PAF-R) on the surface of platelets triggers a signaling cascade that leads to platelet activation and aggregation, a critical event in the formation of blood clots.[2] Consequently, antagonists of the PAF receptor are of significant interest as potential therapeutic agents for a range of cardiovascular and inflammatory diseases.
This compound: An Anti-Inflammatory Marine Steroid
This compound is a highly oxygenated steroid first isolated from the marine sponge Petrosia contignata.[3] It has demonstrated significant anti-inflammatory and anti-allergic properties and was investigated as a potential treatment for asthma.[1][4] Although it showed promise in preclinical studies, its development was halted during clinical trials, and its precise mechanism of action remains to be fully elucidated.[1] To date, there is no specific published data quantifying its inhibitory effect on PAF-induced platelet aggregation.
Comparative Analysis of PAF Antagonists
To provide a framework for evaluating potential new inhibitors like this compound, this section presents a comparison of known PAF antagonists with their reported half-maximal inhibitory concentrations (IC50) for PAF-induced platelet aggregation.
| Compound Class | Compound Name | Source/Type | IC50 (PAF-Induced Platelet Aggregation) | Reference |
| Thienotriazolodiazepine | WEB 2086 (Apafant) | Synthetic | 170 nM (human platelets) | [2] |
| WEB 2170 | Synthetic | More potent than WEB 2086 | [5] | |
| Ginkgolide | BN 52021 | Ginkgo biloba | ~12 µM (rabbit platelets) | [6] |
| Lignan | Kadsurenone | Piper futokadsura | ~18 µM (rabbit platelets) | [6] |
| Alkaloid | Aglafoline (B1662871) | Aglaia elliptifolia | ~50 µM (rabbit platelets) | [6] |
| Phospholipid Analog | CV-6209 | Synthetic | 170 nM (human platelets) | [1] |
| Natural Products | Curcumin | Curcuma longa | Inhibits PAF-induced aggregation | [7] |
| Oleuropein | Olea europaea (Olive) | IC50 = 0.41 mM | [8] |
Signaling Pathway of PAF-Induced Platelet Aggregation
The binding of PAF to its G-protein coupled receptor (PAF-R) on the platelet membrane initiates a cascade of intracellular events. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium levels and the activation of protein kinase C (PKC), culminating in platelet shape change, degranulation, and aggregation.
PAF Signaling Cascade in Platelets
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol outlines the light transmission aggregometry (LTA) method to assess the inhibitory effect of a test compound on PAF-induced platelet aggregation.
1. Materials and Reagents:
-
Whole blood from healthy, consenting volunteers who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium citrate (B86180) anticoagulant.
-
Platelet-Activating Factor (PAF).
-
Test compound (e.g., this compound).
-
Phosphate-buffered saline (PBS).
-
Bovine Serum Albumin (BSA).
-
Aggregometer and cuvettes with stir bars.
-
Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
3. Experimental Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent and make serial dilutions.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to stabilize at 37°C for 2 minutes.
-
Add 50 µL of the test compound at various concentrations (or vehicle control) and incubate for 2-5 minutes.
-
Induce platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission for 5-10 minutes.
4. Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the PAF-induced platelet aggregation.
Workflow for Platelet Aggregation Assay
Conclusion
While this compound's direct activity against PAF-induced platelet aggregation remains to be experimentally validated, its known anti-inflammatory profile suggests it could be a candidate for such investigations. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to not only evaluate this compound but also to discover and characterize other novel PAF antagonists from natural or synthetic sources. The systematic application of these methodologies will be crucial in advancing the development of new therapeutic agents for thrombotic and inflammatory disorders.
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Antithrombotics [mdpi.com]
- 3. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]
- 4. EP0675721B1 - Pharmaceutical compositions comprising this compound compounds - Google Patents [patents.google.com]
- 5. Platelet-activating factor (PAF)-antagonists of natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAF antagonism in vitro and in vivo by aglafoline from Aglaia elliptifolia Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol as a factor regulating the influence of natural (PAF and lysoPAF) vs synthetic (ED) ether lipids on model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Contignasterol from Neopetrosia contignata and Neopetrosia cf. rava
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the steroidal natural product, Contignasterol, as isolated from two distinct marine sponge species: Neopetrosia contignata and Neopetrosia cf. rava. The information presented herein is compiled from publicly available experimental data to facilitate further research and development of this potent bioactive compound.
Introduction
This compound, a highly oxygenated steroid, was first isolated from the marine sponge Petrosia contignata (now reclassified as Neopetrosia contignata). Subsequent research has led to its isolation from other marine organisms, including Neopetrosia cf. rava. This compound has garnered significant interest due to its notable anti-inflammatory and antiasthmatic properties. This guide aims to provide a side-by-side comparison of this compound derived from these two sources, focusing on their reported biological activities, the experimental protocols used for their characterization, and the current understanding of their mechanisms of action.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound from both Neopetrosia contignata and Neopetrosia cf. rava.
Table 1: Comparison of Anti-Inflammatory and Related Activities
| Biological Activity | This compound from Neopetrosia contignata | This compound from Neopetrosia cf. rava |
| Histamine (B1213489) Release Inhibition | Inhibited histamine release by 30-40% at 50 µg/ml in anti-IgE induced rat peritoneal mast cells. | Data not available. |
| Nitric Oxide (NO) Production Inhibition | Data not available. | Dose-dependent inhibition of LPS-induced NO production in RAW 264.7 macrophages. Significant reduction observed at concentrations from 0.001 to 1 µM. |
| Reactive Oxygen Species (ROS) Production Inhibition | Data not available. | Dose-dependent inhibition of LPS-induced ROS production in RAW 264.7 macrophages. Significant reduction observed at concentrations from 0.001 to 1 µM. |
| TRPV1 Channel Inhibition | Data not available. | Blocks 50% of the channel response at 5 µM and 75% at 20 µM in HEK293 cells expressing human TRPV1 channels.[1] |
Table 2: Cytotoxicity Data
| Cell Line | This compound from Neopetrosia contignata | This compound from Neopetrosia cf. rava |
| RAW 264.7 (Murine Macrophages) | Data not available. | No significant increase in LDH release (indicating no cytotoxicity) at concentrations up to 1 µM after 24 hours of treatment.[1] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Isolation and Purification of this compound
-
From Neopetrosia contignata : The initial isolation of this compound involved the extraction of the sponge with methanol, followed by a series of chromatographic steps. These included solvent partitioning and multiple rounds of column chromatography to yield the pure compound. The structure was elucidated using spectroscopic techniques, primarily NMR.
-
From Neopetrosia cf. rava : The frozen sponge material was diced and extracted with a mixture of dichloromethane (B109758) and methanol. The resulting extract was then subjected to liquid-liquid partitioning. The organic extract was fractionated using medium pressure liquid chromatography (MPLC) on a C18 column. Further purification of the this compound-containing fractions was achieved through high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.[2]
Anti-Inflammatory Assays (from N. cf. rava studies)
-
Cell Culture : Murine macrophage RAW 264.7 cells were used. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Nitric Oxide (NO) Production Assay : RAW 264.7 cells were seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour. Subsequently, inflammation was induced by adding lipopolysaccharide (LPS). After 24 hours, the amount of nitrite (B80452) in the culture supernatant was measured using the Griess reagent, which serves as an indicator of NO production.[1]
-
Reactive Oxygen Species (ROS) Production Assay : RAW 264.7 cells were seeded and pre-treated with this compound as described for the NO assay. After LPS stimulation for 24 hours, the intracellular ROS levels were measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]
-
TRPV1 Channel Activity Assay : Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel were used. The effect of this compound on the channel's response to an agonist (e.g., capsaicin) was measured using electrophysiological techniques, such as patch-clamp, or by monitoring changes in intracellular calcium levels using a fluorescent indicator.[1]
Histamine Release Assay (from N. contignata studies)
-
Mast Cell Isolation : Peritoneal mast cells were collected from rats.
-
Histamine Release Induction : The isolated mast cells were sensitized with anti-immunoglobulin E (anti-IgE).
-
Treatment and Measurement : The sensitized mast cells were then treated with this compound. The amount of histamine released into the supernatant was measured to determine the inhibitory effect of the compound.[3]
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for this compound are still under investigation; however, current data suggest the involvement of the following pathways:
Inhibition of Pro-Inflammatory Mediators
This compound isolated from N. cf. rava has been shown to directly reduce the production of key inflammatory mediators, nitric oxide (NO) and reactive oxygen species (ROS), in macrophages stimulated with LPS. This suggests an interference with the intracellular signaling cascades that lead to the expression and activity of inducible nitric oxide synthase (iNOS) and NADPH oxidase, the enzymes responsible for producing NO and ROS, respectively. The inhibition of these mediators is a crucial aspect of its anti-inflammatory effect.
Caption: Inhibition of Inflammatory Mediators by this compound.
Modulation of the TRPV1 Channel
The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a significant role in pain perception and neurogenic inflammation. This compound from N. cf. rava has been demonstrated to inhibit the activation of the TRPV1 channel. The exact mechanism of this inhibition is not fully elucidated but could involve direct channel blockage, competition with activating ligands, or allosteric modulation of the receptor.[1] By inhibiting TRPV1, this compound may reduce the release of pro-inflammatory neuropeptides from sensory neurons, thereby contributing to its overall anti-inflammatory profile.
Caption: Modulation of the TRPV1 Signaling Pathway by this compound.
Potential Involvement of the NF-κB Pathway
While direct evidence is pending, the significant reduction in LPS-induced NO and ROS production by this compound strongly suggests a potential modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including iNOS. Further research is required to confirm and delineate the precise interactions of this compound with the NF-κB pathway.
Conclusion
This compound, from both Neopetrosia contignata and Neopetrosia cf. rava, demonstrates significant potential as an anti-inflammatory and antiallergic agent. The data available for this compound from N. cf. rava provides more detailed insights into its anti-inflammatory mechanisms, particularly its ability to inhibit the production of nitric oxide and reactive oxygen species, and to modulate the TRPV1 channel. The antihistaminic activity reported for this compound from N. contignata aligns with an anti-inflammatory profile, likely through the stabilization of mast cells.
For drug development professionals, the multi-target nature of this compound is of particular interest. However, to establish a comprehensive and directly comparable profile, further quantitative studies on this compound from N. contignata are warranted. Specifically, dose-response analyses for its anti-inflammatory and antihistaminic effects would be highly valuable. Furthermore, elucidating the specific molecular targets within the NF-κB and other inflammatory signaling pathways will be crucial for the future development of this compound-based therapeutics. This guide serves as a foundational resource to direct these future research endeavors.
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Contignasterol's Effect on TRPV1 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical player in nociception and thermal sensation, making it a prime target for the development of novel analgesic drugs. While a variety of compounds, including the well-known vanilloids like capsaicin, have been identified as TRPV1 modulators, the exploration of novel scaffolds continues to be an area of intense research. This guide provides a comparative analysis of known TRPV1 modulators, with a hypothetical framework for the independent verification of the effect of Contignasterol, a marine-derived steroid, on TRPV1 channels. Due to the current lack of direct studies on this compound's interaction with TRPV1, this document serves as a roadmap for researchers interested in investigating its potential activity, drawing comparisons with established activators, inhibitors, and other steroidal modulators.
Comparative Analysis of TRPV1 Modulators
The following table summarizes the quantitative data for a selection of known TRPV1 modulators, providing a basis for comparison for any future studies on this compound.
| Compound | Class | Mechanism of Action | Species | EC50/IC50 | Reference Assay |
| Activators (Agonists) | |||||
| Capsaicin | Vanilloid | Potent Agonist | Human | ~0.1 - 2.2 µM (EC50)[1][2][3] | Calcium Imaging / Patch Clamp |
| Rat | ~0.7 - 1.1 µM (EC50)[1] | Patch Clamp | |||
| Resiniferatoxin (RTX) | Diterpene | Ultrapotent Agonist | Human/Rat | ~39 nM (EC50)[4] | Calcium Imaging / Patch Clamp |
| N-Arachidonoyl dopamine (B1211576) (NADA) | Endocannabinoid | Endogenous Agonist | Human | ~50 nM (EC50)[5] | Not Specified |
| Inhibitors (Antagonists) | |||||
| Capsazepine | Synthetic | Competitive Antagonist | Human/Rat | ~562 nM (IC50)[6][7][8][9] | Calcium Imaging / Patch Clamp |
| AMG-9810 | Cinnamide Derivative | Competitive Antagonist | Human | ~17 - 24.5 nM (IC50)[10][11] | Calcium Imaging / Patch Clamp |
| Rat | ~85.6 nM (IC50)[10] | Calcium Imaging / Patch Clamp | |||
| Steroidal Modulators | |||||
| α-Spinasterol | Plant Steroid | Antagonist | Not Specified | ~1.4 µM (IC50) | Calcium Influx Assay |
| Carboxamido-steroid (C1) | Synthetic Steroid | Inhibitor | Not Specified | Significant inhibition at 10 µM | Calcium Imaging |
| Dehydroepiandrosterone (DHEA) | Endogenous Steroid | Inhibitor | Not Specified | ~6.7 µM (EC50) | Patch Clamp |
| Hypothetical Compound | |||||
| This compound | Marine Steroid | Unknown | - | To be determined | - |
Experimental Protocols for a Hypothetical Investigation of this compound
To independently verify the effect of this compound on TRPV1 channels, the following established experimental protocols are recommended.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in response to stimuli.
Objective: To determine if this compound modulates TRPV1 channel currents in response to an agonist (e.g., capsaicin) or other stimuli like heat or low pH.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV1 are recommended due to their low endogenous channel expression.
Materials:
-
HEK293-hTRPV1 or HEK293-rTRPV1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (e.g., containing in mM: 135 K-gluconate, 5 KCl, 0.5 CaCl2, 2 MgCl2, 5 EGTA, 5 HEPES, 5 ATP-Mg; pH 7.2)
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
TRPV1 agonist (e.g., Capsaicin)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
TRPV1 antagonist (e.g., Capsazepine) as a positive control for inhibition.
Procedure:
-
Cell Preparation: Plate HEK293-TRPV1 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Compound Application:
-
Establish a baseline current recording in the external solution.
-
To test for agonistic effects, apply different concentrations of this compound to the bath and record any changes in current.
-
To test for antagonistic effects, pre-incubate the cell with this compound for a defined period (e.g., 1-5 minutes) before co-applying with a known concentration of a TRPV1 agonist (e.g., EC50 concentration of capsaicin).
-
Include vehicle controls to account for any effects of the solvent.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward or outward currents.
-
For agonistic activity, construct a dose-response curve and calculate the EC50 value.
-
For antagonistic activity, calculate the percentage inhibition of the agonist-induced current and determine the IC50 value.
-
Calcium Imaging Assay
This high-throughput method indirectly measures ion channel activity by detecting changes in intracellular calcium concentration using fluorescent indicators.
Objective: To determine if this compound causes an influx of calcium through TRPV1 channels (agonistic effect) or blocks agonist-induced calcium influx (antagonistic effect).
Cell Line: HEK293 cells stably expressing human or rat TRPV1.
Materials:
-
HEK293-hTRPV1 or HEK293-rTRPV1 cells
-
96-well black-walled, clear-bottom plates
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
TRPV1 agonist (e.g., Capsaicin)
-
This compound stock solution
-
TRPV1 antagonist (e.g., Capsazepine) as a positive control for inhibition.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed HEK293-TRPV1 cells into 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 30-60 minutes.
-
-
Washing: Gently wash the cells with HBS to remove excess dye.
-
Compound Application and Measurement:
-
Measure the baseline fluorescence.
-
To test for agonistic effects, add different concentrations of this compound to the wells and record the fluorescence intensity over time.
-
To test for antagonistic effects, pre-incubate the cells with different concentrations of this compound for a set period before adding a known concentration of a TRPV1 agonist. Record the fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF/F0) to represent the change in intracellular calcium.
-
For agonistic activity, generate a dose-response curve and calculate the EC50.
-
For antagonistic activity, determine the percentage inhibition of the agonist-induced calcium response and calculate the IC50.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's effect on TRPV1.
Caption: Simplified signaling pathway of TRPV1 channel activation and inhibition.
Conclusion
The provided guide offers a comprehensive framework for the independent verification of this compound's effect on TRPV1 channels. By utilizing the detailed experimental protocols and comparing the results with the established data for known TRPV1 modulators, researchers can effectively characterize the potential activity of this novel marine steroid. The visualization of the experimental workflow and the TRPV1 signaling pathway serves to further guide the investigation. Should this compound prove to be a modulator of TRPV1, it could represent a novel chemical scaffold for the development of future therapeutics targeting pain and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sophion.com [sophion.com]
- 8. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife [elifesciences.org]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Analysis of Contignasterol and Pandarosides: Marine-Derived Steroids with Therapeutic Potential
In the vast and chemically diverse world of marine natural products, the steroid families of Contignasterol and Pandarosides have emerged as significant areas of interest for researchers in drug discovery and development. Both originating from marine sponges, these compounds exhibit potent biological activities that warrant a detailed comparative study. This guide provides an objective comparison of their structural features, biological effects, and underlying mechanisms of action, supported by available experimental data.
Structural and Chemical Characteristics
This compound and Pandarosides belong to the broad class of steroids, yet they possess unique structural modifications that contribute to their distinct biological profiles.
This compound is a poriferastane-class steroid, notably isolated from sponges of the Neopetrosia genus, such as Neopetrosia cf. rava and Petrosia contignata.[1] A key distinguishing feature of this compound is its "unnatural" 14-beta proton configuration and a cyclic hemiacetal functionality within its side chain.[2][3] This unique stereochemistry sets it apart from most terrestrial steroids.
Pandarosides are a family of steroidal glycosides, or saponins (B1172615), extracted from the Caribbean sponge Pandaros acanthifolium.[4][5] They are characterized by a rare 2-hydroxycyclopentenone D-ring, also with a 14-beta configuration in many of its members.[5][6] The presence of one or more sugar moieties attached to the steroid core classifies them as glycosides, which significantly influences their solubility and biological activity.
| Feature | This compound | Pandarosides |
| Core Structure | Poriferastane (B1241201) Steroid | Steroidal Glycoside (Saponin) |
| Origin | Marine Sponges (Neopetrosia sp.)[1] | Marine Sponge (Pandaros acanthifolium)[4][5] |
| Key Structural Feature | "Unnatural" 14-beta proton configuration, cyclic hemiacetal side chain[2][3] | Rare 2-hydroxycyclopentenone D-ring, 14-beta configuration, glycosidic linkages[5][6] |
| Compound Class | Steroid | Steroidal Saponin |
Comparative Biological Activities
The distinct structural features of this compound and Pandarosides translate into different primary biological activities, with this compound showing promise as an anti-inflammatory agent and Pandarosides demonstrating potent cytotoxic effects.
Anti-inflammatory Activity of this compound
This compound has demonstrated notable anti-inflammatory and antihistaminic properties.[1] In vitro studies using the murine macrophage cell line RAW 264.7 have shown that this compound can inhibit the production of key inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS), upon stimulation with lipopolysaccharide (LPS).[1] Furthermore, it has been shown to inhibit histamine (B1213489) release from rat peritoneal mast cells, which was a basis for its investigation as a potential anti-asthma drug.[1][7]
Cytotoxic Activity of Pandarosides
The Pandaroside family has been primarily investigated for its anticancer potential. Several members of this family have exhibited moderate to strong cytotoxic effects against various human tumor cell lines.[4] In addition to their cytotoxicity, some Pandarosides have also been reported to possess hemolytic activity, which is a common characteristic of saponins.[4] Their antiprotozoal activity has also been noted.[4]
Specific IC50 values for the cytotoxicity of individual Pandarosides are not consistently reported across the readily available literature, preventing a direct quantitative comparison. However, the recurring description of "moderate to strong" cytotoxicity underscores their potential as anticancer lead compounds.[4]
| Biological Activity | This compound | Pandarosides |
| Primary Activity | Anti-inflammatory, Antihistaminic[1][7] | Cytotoxic, Hemolytic, Antiprotozoal[4] |
| Key In Vitro Effects | Inhibition of NO and ROS production in macrophages[1] | Inhibition of proliferation of human tumor cell lines[4] |
| Potential Therapeutic Area | Inflammatory diseases, Asthma[1] | Cancer[4] |
Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms through which this compound and Pandarosides exert their effects are still under investigation. However, based on their observed biological activities and the known pathways for similar compounds, plausible signaling cascades can be proposed.
This compound and Anti-inflammatory Signaling
The anti-inflammatory effects of many natural products in LPS-stimulated macrophages are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. While direct evidence for this compound's action on NF-κB is still emerging, its ability to suppress NO production strongly suggests a potential interaction with this pathway.
Additionally, studies have indicated that this compound may act as a multi-target molecule, potentially involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is implicated in inflammation and pain signaling.[1]
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
Pandarosides and Cytotoxic Signaling
The cytotoxic effects of many saponins are often attributed to their ability to interact with cell membranes, leading to pore formation and cell lysis. However, many also induce programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. While the specific apoptotic pathway triggered by Pandarosides has not been fully elucidated, the induction of apoptosis is a common mechanism for cytotoxic natural products.
Caption: Potential cytotoxic and apoptotic pathways induced by Pandarosides.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours. Include a positive control (LPS only) and a negative control (media only).
3. Measurement of Nitrite (B80452):
-
After incubation, collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition by the test compound compared to the LPS-only control.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.
1. Cell Seeding:
-
Seed human tumor cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound (e.g., Pandarosides) for 48-72 hours. Include a vehicle control.
3. MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Analysis:
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound and Pandarosides represent two distinct yet promising families of marine-derived steroids. This compound's unique poriferastane structure and its anti-inflammatory properties make it a compelling candidate for further investigation in the context of inflammatory diseases. In contrast, the glycosylated nature of Pandarosides and their potent cytotoxic effects highlight their potential as a source for novel anticancer agents. While this guide provides a comparative overview based on current knowledge, further research is imperative to fully elucidate their mechanisms of action, establish definitive structure-activity relationships, and to obtain more quantitative comparative data that will be crucial for advancing these marine natural products towards clinical applications. The provided experimental protocols offer a standardized framework for researchers to contribute to this growing body of knowledge.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and haemolytic steroidal glycosides from the Caribbean sponge Pandaros acanthifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclic Hemiacetal of Contignasterol: A Critical Moiety for Potent Biological Activity
A comparative analysis of contignasterol and its analogues reveals the indispensable role of the cyclic hemiacetal functionality in its anti-inflammatory and anti-allergic properties. This guide provides a comprehensive overview of the structure-activity relationships, supported by experimental data, to validate the significance of this key chemical feature.
This compound, a highly oxygenated steroid first isolated from the marine sponge Petrosia contignata, has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-allergic activities. A unique structural feature of this compound is the presence of a cyclic hemiacetal in its side chain. This guide delves into the experimental evidence that substantiates the crucial role of this functionality in mediating the compound's biological effects. By comparing this compound with its synthetic analogues, particularly those with a modified hemiacetal group, we can elucidate the structural requirements for its potent activity.
Comparative Biological Activity of this compound and its Analogues
Structure-activity relationship (SAR) studies have been pivotal in understanding the contribution of the cyclic hemiacetal to this compound's bioactivity. The most direct evidence comes from the comparison of this compound with its methyl acetal (B89532) analogue, where the hydroxyl group of the hemiacetal is replaced by a methoxy (B1213986) group.
| Compound | Modification | Bioassay | Activity | Reference |
| This compound | Cyclic Hemiacetal | Inhibition of Platelet Aggregation (PAF-induced, 10 µM) | 47% inhibition | [1] |
| This compound | Cyclic Hemiacetal | Inhibition of Platelet Aggregation (Collagen-induced, 10 µg/ml) | 80% inhibition | |
| Methyl Acetal Analogue | Methyl Acetal | Inhibition of Platelet Aggregation (PAF-induced, 10 µM) | 12% inhibition | [1] |
| Epithis compound | C/D trans ring junction | Allergen-induced challenge (10µM) | 25% inhibition | |
| This compound | Cis C/D ring junction | Allergen-induced challenge (10µM) | 43% inhibition |
The data clearly demonstrates that the conversion of the hemiacetal to a methyl acetal leads to a significant reduction in inhibitory potency in the platelet aggregation assay, from 47% to 12%.[1] This strongly suggests that the free hydroxyl group of the hemiacetal is critical for the molecule's interaction with its biological target.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Inhibition of Platelet Aggregation Assay
This assay evaluates the ability of a compound to prevent the clumping of platelets induced by aggregating agents like Platelet-Activating Factor (PAF) or collagen.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Aggregation Measurement:
-
Pre-warm PRP to 37°C.
-
Add the test compound (this compound or its analogue) or vehicle control to the PRP and incubate for a specified time.
-
Induce platelet aggregation by adding a known concentration of PAF or collagen.
-
Monitor the change in light transmission through the PRP suspension using a platelet aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.
-
The percentage inhibition is calculated by comparing the aggregation in the presence of the test compound to the control.
-
Anti-Allergen Induced Histamine (B1213489) Release from Human Basophils
This assay assesses the anti-allergic potential of a compound by measuring its ability to inhibit the release of histamine from basophils upon stimulation with an allergen or anti-IgE antibody.
-
Isolation of Human Leukocytes:
-
Obtain whole blood from allergic individuals.
-
Isolate leukocytes, which contain basophils, using density gradient centrifugation (e.g., using Ficoll-Paque).
-
-
Histamine Release Assay:
-
Pre-incubate the isolated leukocytes with either this compound or a vehicle control.
-
Challenge the cells with an optimal concentration of anti-human IgE antibody to trigger histamine release.
-
Stop the reaction by centrifugation at 4°C.
-
Measure the histamine content in the supernatant using a sensitive method such as radioenzymatic assay or an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage inhibition of histamine release compared to the control.
-
Measurement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in RAW 264.7 Macrophages
This in vitro anti-inflammatory assay determines a compound's ability to suppress the production of inflammatory mediators like ROS and NO in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or its analogues for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
-
Measurement of Nitric Oxide (NO):
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration from a standard curve.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
After a shorter incubation with LPS (e.g., 1 hour), load the cells with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS production.
-
Visualizing the Mechanism of Action and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for validating the role of the cyclic hemiacetal.
Caption: this compound's proposed mechanism via TRPV1 inhibition.
Conclusion
References
Safety Operating Guide
Navigating the Proper Disposal of Contignasterol: A Guide for Laboratory Professionals
Immediate Safety and Disposal Plan
The first crucial step in the proper disposal of any chemical is to determine its hazard classification. Without a specific Safety Data Sheet (SDS) for Contignasterol, a conservative approach is recommended. Researchers should evaluate the chemical's properties and any available toxicological data to make an informed preliminary assessment.
Key Disposal Considerations:
-
Solid Waste: Pure, unadulterated this compound should be disposed of in its original container if possible. If not, a clearly labeled, sealed, and chemically compatible container should be used.
-
Contaminated Materials: Laboratory supplies such as gloves, absorbent paper, and wipes that have come into contact with this compound should be considered potentially hazardous waste. These materials should be double-bagged and disposed of according to institutional guidelines for chemically contaminated solid waste.
-
"Empty" Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and managed as chemical waste.[1] After proper rinsing, the container may be disposed of as regular trash, but confirmation with your institution's EHS department is essential.[1]
-
Solutions: Aqueous or solvent-based solutions containing this compound must be treated as chemical waste. Drain disposal is not recommended without a thorough hazard assessment and approval from local authorities. Many institutions prohibit the drain disposal of any flammable liquids or other hazardous chemicals.[2]
Quantitative Data Summary
In the absence of specific quantitative disposal limits for this compound, the following table summarizes general guidelines for laboratory chemical waste. These are based on common practices and regulatory principles that should be adapted to your specific circumstances and in accordance with local regulations.
| Parameter | Guideline | Regulatory Context |
| P-listed and U-listed Wastes | If a chemical is determined to be an acute hazardous waste (P-listed) or a toxic waste (U-listed), it is subject to stringent disposal regulations.[3][4][5] | Resource Conservation and Recovery Act (RCRA) |
| Characteristic Hazardous Waste | Waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] | Resource Conservation and Recovery Act (RCRA) |
| Drain Disposal of Solvents | Generally prohibited for flammable liquids with a flashpoint below 140°F. Some institutions may allow for very limited disposal of small quantities of certain alcohols like methanol (B129727) and ethanol.[2] | Local and institutional wastewater regulations |
| Incineration Efficiency | High-temperature incineration is an effective method for destroying many organic chemicals.[6][7] EPA regulations may require a destruction and removal efficiency of 99.99% for certain harmful chemicals.[8] | Clean Air Act and RCRA |
Experimental Protocols
The proper disposal of this compound does not typically involve experimental protocols for degradation or neutralization in a standard laboratory setting. The primary "protocol" is to adhere to the established waste management procedures of your institution.
Standard Operating Procedure for Chemical Waste Disposal:
-
Hazard Assessment: In the absence of an SDS, attempt to classify the waste based on available chemical information and comparison to similar compounds. When in doubt, treat the waste as hazardous.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. Do not mix solid and liquid waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Storage: Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Consultation: Contact your institution's EHS department to schedule a waste pickup and to ensure all procedures are compliant with local and federal regulations.
Visualizing Disposal Workflows
To aid in the decision-making process for chemical disposal, the following diagrams illustrate key logical pathways.
Caption: Decision tree for this compound disposal.
Caption: General workflow for laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Geneva Disposal of Nonhazardous Laboratory Waste | Environment, Health and Safety [ehs.cornell.edu]
- 3. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]
- 4. Is Your Pharmaceutical Waste also Hazardous Waste - PUB2128 | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Personal protective equipment for handling Contignasterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Contignasterol, a highly oxygenated steroid. The following procedural guidance is designed to ensure a safe laboratory environment and operational integrity.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, comprehensive personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required at all times to protect against accidental splashes. |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Disposable Gloves | Chemically resistant gloves (e.g., nitrile) are mandatory. Double gloving is recommended, especially during weighing and solution preparation. |
| Body Protection | Laboratory Coat | A dedicated, buttoned lab coat must be worn to protect skin and clothing. |
| Disposable Gown | For larger quantities or procedures with a higher risk of contamination, a disposable gown worn over the lab coat is advised. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood. |
| Respirator | In the absence of a fume hood or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
2.1. Preparation and Weighing
-
Work Area Preparation : Designate a specific area within a chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials : Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents, within the fume hood before starting.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above, including double gloves.
-
Weighing : Carefully weigh the desired amount of solid this compound using an analytical balance inside the fume hood. Use a spatula to transfer the powder and avoid generating dust.
-
Dissolution : Add the appropriate solvent to the vial containing the weighed this compound. Cap the vial securely and mix gently until the compound is fully dissolved.
2.2. Experimental Use
-
Solution Transfer : When transferring solutions of this compound, use a calibrated pipette with disposable tips.
-
Incubation and Analysis : All subsequent experimental steps involving the this compound solution should be performed with the same level of precaution, minimizing the risk of splashes or aerosol generation.
-
Post-Experiment : After completing the experiment, decontaminate all non-disposable equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash.
2.3. Waste Disposal
-
Solid Waste : All solid waste, including used gloves, weigh boats, bench paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused or waste solutions containing this compound should be collected in a designated, sealed hazardous liquid waste container. Do not pour this compound waste down the drain.
-
Disposal Compliance : All waste must be disposed of in accordance with institutional, local, and national hazardous waste regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
